Product packaging for 2-Bromo-4-chlorophenol(Cat. No.:CAS No. 695-96-5)

2-Bromo-4-chlorophenol

Cat. No.: B154644
CAS No.: 695-96-5
M. Wt: 207.45 g/mol
InChI Key: ZIYRDJLAJYTELF-UHFFFAOYSA-N
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Description

2-Bromo-4-chlorophenol serves as a crucial precursor and building block in the research and development of advanced agrochemicals, enabling the synthesis of active ingredients for insecticides, herbicides, and fungicides . Its specific chemical reactivity provides a versatile platform for designing novel molecules with targeted biological activity, which is essential for modern crop protection strategies . In environmental and toxicological research, this compound is recognized as a detoxified metabolite of the organophosphorus pesticide profenofos. In vitro studies utilizing human liver microsomes and recombinant human cytochrome P-450 enzymes have identified CYP2B6 and CYP2C19 as the primary enzymes responsible for this metabolic conversion, supporting the use of this compound as a specific exposure biomarker in biomonitoring studies . Furthermore, halogenated phenols like this compound are investigated as model compounds in photochemical studies to elucidate reaction mechanisms, such as the formation of ketene intermediates and cyclopentadienyl carboxy acid, which are relevant to understanding the environmental fate of related pollutants . The compound's role also extends to studies on the biodegradation of complex industrial wastewater, where it is representative of persistent halogenated aromatic compounds that frequently co-occur with nutrients like nitrate .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrClO B154644 2-Bromo-4-chlorophenol CAS No. 695-96-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-chlorophenol
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InChI

InChI=1S/C6H4BrClO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZIYRDJLAJYTELF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20219733
Record name 2-Bromo-4-chlorophenol
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Molecular Weight

207.45 g/mol
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CAS No.

695-96-5
Record name 2-Bromo-4-chlorophenol
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Record name 2-Bromo-4-chlorophenol
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Record name 2-bromo-4-chlorophenol
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Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-chlorophenol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-chlorophenol, a halogenated organic compound with significant applications as a chemical intermediate in the agrochemical and pharmaceutical industries. This document details its chemical structure, physicochemical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on presenting quantitative data and experimental methodologies in a clear and accessible format for technical audiences.

Chemical Structure and Identifiers

This compound is an aromatic compound characterized by a phenol ring substituted with a bromine atom at position 2 and a chlorine atom at position 4 relative to the hydroxyl group.[1] This substitution pattern is crucial to its reactivity and utility as a precursor in organic synthesis.

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
IUPAC Name This compound[2][3][4]
CAS Number 695-96-5[1][3][4][5][6]
Molecular Formula C₆H₄BrClO[3][4][5][7]
Molecular Weight 207.45 g/mol [4][8]
Canonical SMILES C1=CC(=C(C=C1Cl)Br)O[4]
InChI InChI=1S/C6H4BrClO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H[2][3][4]
InChIKey ZIYRDJLAJYTELF-UHFFFAOYSA-N[3][4][9]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It typically appears as a white to off-white or slightly beige crystalline solid with a low melting point and a faint phenolic odor.[1][6][7] It is sparingly soluble in water but shows good solubility in solvents like methanol.[1][7]

Table 2: Physicochemical Data for this compound

PropertyValueReference
Appearance White to slightly beige low melting solid[6][7]
Melting Point 31-33 °C[5][6]
Boiling Point 248.6 °C (at 760 mmHg); 121-123 °C (at 10 mmHg)[5][6]
Density 1.8 ± 0.1 g/cm³[5][7]
Flash Point 92.2 ± 21.8 °C[5][7]
Vapor Pressure 0.0 ± 0.5 mmHg (at 25 °C)[5]
LogP (Octanol/Water) 3.2 - 3.36[4][5][7]
Solubility Sparingly soluble in water; Methanol: 0.1 g/mL, clear[1][7]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. Key data from various spectroscopic techniques are summarized below.

Table 3: Spectroscopic Data for this compound

TechniqueDescription of Key SignalsReference
¹H NMR Spectra available, typically run at 400 MHz in CDCl₃.[9][10][11]
¹³C NMR Spectra available for structural elucidation.[4][12]
Infrared (IR) Characteristic vibrational bands observed: O-H stretch (broad, 3250–3400 cm⁻¹), Aromatic C=C stretch (~1600 cm⁻¹), C-Br stretch (560–580 cm⁻¹), and C-Cl stretch.[2][4][13]
Mass Spectrometry (MS) Electron ionization (EI) mass spectra are available, showing characteristic fragmentation patterns.[3][4][14][15]

Experimental Protocols: Synthesis and Purification

The synthesis of this compound presents a challenge in achieving high regioselectivity. The potent ortho-, para-directing hydroxyl group is fundamental to the synthetic strategies.[2]

Method 1: Electrophilic Bromination of 4-Chlorophenol

This is a common and direct method for synthesizing this compound. Since the para position is blocked by the chlorine atom, the incoming bromine electrophile is directed to the ortho positions.[2]

Protocol:

  • Dissolve 4-chlorophenol in a suitable solvent, such as acetic acid.

  • Add a base, like sodium acetate, to manage the reaction conditions.

  • Carefully add liquid bromine dropwise to the solution while maintaining the temperature between 50–80°C.

  • Monitor the reaction to completion, controlling conditions to prevent the formation of di-brominated byproducts.

  • Upon completion, proceed with a standard aqueous workup, extraction with an organic solvent, and purification. Purity exceeding 95% can be achieved with this method.[2]

Method 2: Photocatalytic Bromination

This method utilizes a ruthenium-based photosensitizer for the bromination of phenols under mild conditions.

Protocol:

  • In a 10 mL round-bottomed flask, combine the phenol substrate (0.1 mmol), carbon tetrabromide (CBr₄, 33 mg, 0.1 mmol), and dichloro[tris(2,2'-bipyridine)]ruthenium(II) (Ru(bpy)₃Cl₂, 3.8 mg, 0.005 mmol) in anhydrous acetonitrile (CH₃CN, 1 mL).[16]

  • Irradiate the reaction mixture with a blue LED lamp (1 W) at room temperature.

  • Continuously pass air through the mixture.

  • Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting material is fully consumed.[16]

  • After the reaction is complete, remove the solvent by distillation under reduced pressure.[6]

  • Purify the resulting residue using fast column chromatography to obtain the final product.[6][16]

G cluster_workflow General Synthesis & Purification Workflow reactants Starting Materials (e.g., 4-Chlorophenol) reaction Chemical Reaction (e.g., Bromination) reactants->reaction Add Reagents & Catalysts workup Aqueous Workup & Solvent Extraction reaction->workup Quench Reaction purification Purification (e.g., Column Chromatography) workup->purification Isolate Crude Product product Final Product: This compound purification->product Isolate Pure Product

A generalized workflow for the synthesis and purification of this compound.

Reactivity and Key Applications

This compound is a versatile chemical intermediate primarily due to its specific halogenation pattern and the reactive hydroxyl group.

  • Agrochemicals : Its most notable application is as a key intermediate in the synthesis of the organophosphorus insecticide, profenofos.[2][6]

  • Pharmaceuticals : It serves as a reactant in the preparation of selective sphingosine-1-phosphate 4 receptor (S1P₄-R) agonists, which are of interest in drug development.[6]

  • Fine Chemicals : The compound is a precursor for synthesizing flame retardants and other halogenated aromatic compounds.[1] The hydroxyl group can be derivatized to form various esters, and the aromatic ring can undergo further substitutions.[2]

G cluster_applications Key Applications of this compound cluster_products start This compound pesticide Profenofos (Insecticide) start->pesticide Precursor for pharma S1P4-R Agonists (Pharmaceuticals) start->pharma Reactant for finechem Flame Retardants & Aryl Esters start->finechem Building Block for

Role of this compound as a precursor in various chemical syntheses.

Biological Relevance: Metabolism of Profenofos

In environmental and toxicological research, this compound is recognized as a detoxified metabolite of the pesticide profenofos. In vitro studies with human liver microsomes have shown that this metabolic conversion is primarily carried out by cytochrome P-450 enzymes, specifically CYP2B6 and CYP2C19. This makes the compound a potential biomarker for monitoring exposure to profenofos.[2]

G cluster_metabolism Metabolic Pathway of Profenofos profenofos Profenofos (Pesticide) enzymes Human Liver Microsomes (CYP2B6 & CYP2C19) profenofos->enzymes metabolite This compound (Metabolite / Biomarker) enzymes->metabolite Catalyzes Metabolism

Metabolic conversion of Profenofos to this compound by CYP enzymes.

Safety, Handling, and Storage

This compound is a hazardous substance and requires careful handling. It may cause skin, eye, and respiratory irritation and is harmful if swallowed or absorbed through the skin.[1][4][17] Prolonged or high-dose exposure may lead to systemic toxicity, potentially affecting the liver and kidneys.[1]

Table 4: GHS Hazard and Precautionary Statements

CategoryCodeStatementReference
Hazard H315Causes skin irritation[4][12]
H319Causes serious eye irritation[4][12]
H335May cause respiratory irritation[4][12][18]
H302Harmful if swallowed[4]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray[17]
P280Wear protective gloves/protective clothing/eye protection/face protection[17]
P302+P352IF ON SKIN: Wash with plenty of water[17]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[17]

Handling and Storage Recommendations:

  • Handling : Use in a well-ventilated area. Avoid all personal contact, including inhalation. Wear appropriate personal protective equipment (PPE), including safety goggles, impervious clothing, and gloves.[1][17]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1][18]

References

2-Bromo-4-chlorophenol: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed overview of 2-Bromo-4-chlorophenol, a halogenated aromatic compound relevant to researchers, scientists, and professionals in drug development and chemical synthesis. This document outlines its key chemical identifiers, physicochemical properties, and a representative logical workflow for its identification.

Core Chemical Identifiers

Precise identification of chemical compounds is fundamental in research and development. This compound is cataloged under several key identifiers across various chemical databases, ensuring its unambiguous recognition. The primary identifier is its CAS number, 695-96-5.[1][2][3][4][5][6][7] A comprehensive list of identifiers is provided in the table below.

Identifier TypeIdentifier
CAS Number 695-96-5
PubChem CID 69670
EINECS Number 211-785-6
IUPAC Name This compound
InChI InChI=1S/C6H4BrClO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H
InChIKey ZIYRDJLAJYTELF-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)Br)O
Molecular Formula C6H4BrClO
Other Synonyms 4-Chloro-2-bromophenol, Phenol, 2-bromo-4-chloro-

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValue
Molecular Weight 207.45 g/mol [1][5]
Appearance White to slightly beige low melting solid[2] or fused solid/liquid[4]
Melting Point 29.5-35.5 °C[4] or 31 °C[2]
Boiling Point 228-235 °C[2]
Flash Point 113 °C (closed cup)[5]
Purity (as per suppliers) >98.0% (GC)[4] or 98%[5]

Logical Workflow for Identification

The identification of a chemical compound like this compound follows a logical progression from its basic nomenclature to detailed structural and property analysis. The following diagram illustrates this workflow.

Start Start: Compound of Interest Name IUPAC Name: This compound Start->Name CAS CAS Number: 695-96-5 Name->CAS Structure Structural Identifiers: SMILES, InChI, InChIKey CAS->Structure Properties Physicochemical Properties: MW, MP, BP, etc. Structure->Properties End Confirmed Identification Properties->End

Logical workflow for the identification of this compound.

Experimental Protocols

While specific experimental protocols can vary based on the research context, a general procedure for the synthesis of this compound involves the bromination of 4-chlorophenol.

General Synthesis Example:

A common method involves the reaction of 4-chlorophenol with a brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent like acetonitrile. The reaction progress is typically monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by extraction and purified using column chromatography on silica gel.

It is imperative for researchers to consult and adapt detailed synthetic procedures from peer-reviewed literature and to conduct a thorough risk assessment before commencing any experimental work. All handling of this chemical should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as it is classified as an irritant and may be harmful if swallowed or in contact with skin.[1]

References

Synthesis of 2-Bromo-4-chlorophenol from 4-chlorophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-Bromo-4-chlorophenol, a key intermediate in the pharmaceutical and agrochemical industries.[1] The document details various synthetic methodologies, presents quantitative data in a comparative format, and provides explicit experimental protocols.

Introduction

This compound (CAS No: 695-96-5) is a halogenated phenol derivative widely utilized as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) such as analgesics and anti-inflammatory agents.[1] Its synthesis primarily involves the electrophilic bromination of 4-chlorophenol. The hydroxyl (-OH) group of the phenol ring is a strong activating group, directing incoming electrophiles to the ortho and para positions.[2] Since the para position is already occupied by a chlorine atom, the bromination selectively occurs at the ortho position.[2] This guide explores several common and effective methods for this transformation.

Synthetic Methodologies

The synthesis of this compound from 4-chlorophenol can be achieved through various methods, each with its own set of advantages and disadvantages regarding yield, purity, and reaction conditions. The most common approaches involve direct bromination with molecular bromine or the use of N-bromosuccinimide (NBS) as a brominating agent.

Quantitative Data Summary

The following tables summarize the quantitative data for different synthetic protocols for the preparation of this compound.

Method Brominating Agent Solvent Catalyst/Base Temperature (°C) Reaction Time Yield (%) Purity (%) Reference
Direct BrominationLiquid BromineAcetic AcidSodium Acetate50–80Not SpecifiedNot Specified>95[2]
NBS BrominationN-Bromosuccinimide (NBS)AcetonitrileSulfuric Acid203 h79Not Specified[3]
PhotocatalyticCarbon TetrabromideAcetonitrileRu(bpy)₃Cl₂Room TemperatureMonitored by TLC86Not Specified[3]

Table 1: Comparative data for the synthesis of this compound.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound from 4-chlorophenol proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group activates the aromatic ring, and the incoming electrophilic bromine species is directed to the ortho position due to the chlorine atom blocking the para position.[2]

Experimental_Workflow cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Workup cluster_purification Purification A Dissolve 4-Chlorophenol in Solvent B Add Brominating Agent (e.g., Bromine or NBS) A->B C Stir at Controlled Temperature B->C D Monitor Reaction Progress (e.g., by TLC) C->D E Quench Reaction D->E F Extract with Organic Solvent E->F G Wash Organic Layer F->G H Dry over Na2SO4 G->H I Concentrate in vacuo H->I J Purify by Column Chromatography or Recrystallization I->J

References

A Technical Guide to the Regioselective Synthesis of 2-Bromo-4-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the regioselective synthesis of 2-Bromo-4-chlorophenol, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] This document provides a comprehensive overview of synthetic strategies, experimental protocols, and quantitative data to aid in the development of efficient and selective manufacturing processes.

Introduction: The Importance of Regioselectivity

This compound's utility as a precursor for active pharmaceutical ingredients (APIs), such as analgesics and anti-inflammatory agents, and as a building block for insecticides, herbicides, and fungicides, necessitates its efficient and high-purity synthesis.[1][2][3] The primary challenge in its synthesis is achieving high regioselectivity to favor the desired 2,4-substituted isomer over other potential products.[1] The electronic effects of the hydroxyl (-OH) and chloro (-Cl) substituents on the phenol ring govern the regioselectivity of electrophilic aromatic substitution reactions. The strongly activating and ortho-, para-directing hydroxyl group is the dominant directing group.[1]

Synthetic Pathways

Two primary regioselective strategies for the synthesis of this compound are:

  • Electrophilic Bromination of 4-chlorophenol: This is a common and direct method where the incoming bromine electrophile is directed to the ortho position relative to the hydroxyl group, as the para position is blocked by the chlorine atom.[1]

  • Electrophilic Chlorination of 2-bromophenol: An alternative route where a chlorination reaction is directed to the para position of 2-bromophenol.[1]

The choice of synthetic route and reaction conditions is crucial for maximizing the yield of the desired product while minimizing the formation of byproducts such as 2,6-dibromo-4-chlorophenol.[1]

Quantitative Data Summary

The following tables summarize quantitative data for various synthetic methods, providing a comparison of yields and product purity.

Table 1: Synthesis of this compound via Bromination of 4-chlorophenol

Brominating AgentSolventCatalyst/AdditiveTemperature (°C)Yield (%)Purity (%)ByproductsReference
Liquid BromineAcetic AcidSodium Acetate50-80>95 (purity)>95Di-brominated byproducts[1]
Liquid BromineAcetic AcidNoneRoom Temp68.997.8Diaryl ethers[3]
Liquid BromineBenzotrifluoride (BTF)Sodium AcetateRoom Temp91.599.5Minimized diaryl ethers[3]

Table 2: Synthesis of this compound via Halogenation of Other Phenols

Starting MaterialHalogenating AgentSolventCatalyst/AdditiveTemperature (°C)Yield (%)Purity (%)Reference
2-BromophenolN-chlorosuccinimide (NCS)AcetonitrileSulfuric Acid2086Not specified[1][4]
2-ChlorophenolBromineNot specifiedTriethylamine hydrochlorideNot specifiedNot specifiedHigh, suppressed 2,6-dibromo isomer[1]
o-ChlorophenolBromineNot specifiedCuCl₂/ZnCl₂/AgCl nanocatalyst10-60>97>97.5[1][5]

Experimental Protocols

Protocol 1: Bromination of 4-chlorophenol in Acetic Acid with Sodium Acetate

This procedure is a common method for the synthesis of this compound.

Materials:

  • 4-chlorophenol

  • Liquid bromine

  • Acetic acid

  • Sodium acetate

  • Water

Procedure:

  • A suspension of 4-chlorophenol and sodium acetate in acetic acid is prepared in a reaction vessel.

  • Liquid bromine is slowly added to the mixture. The reaction is exothermic, and cooling may be necessary to maintain the desired temperature.

  • The reaction temperature is maintained between 50-80°C.[1]

  • The reaction progress is monitored by a suitable technique (e.g., TLC or GC).

  • Upon completion, water is added to the reaction mixture to precipitate the product.[3]

  • The mixture is cooled, and the product is collected by filtration.

  • The collected solid is washed with water to remove any remaining acetic acid.[3]

  • The product can be further purified by recrystallization if necessary.

Protocol 2: Chlorination of 2-Bromophenol using N-Chlorosuccinimide (NCS)

This alternative regioselective strategy avoids the use of hazardous chlorine gas.[1]

Materials:

  • 2-bromophenol

  • N-chlorosuccinimide (NCS)

  • Acetonitrile

  • Sulfuric acid (catalyst)

  • Water

  • Dichloromethane (for extraction)

  • Sodium sulfate (for drying)

Procedure:

  • To a solution of 2-bromophenol in acetonitrile, a catalytic amount of sulfuric acid is added at 20°C.

  • N-chlorosuccinimide (NCS) is then added to the mixture.

  • The reaction is stirred at 20°C for 3 hours.[1][4]

  • The reaction progress is monitored by TLC.

  • After completion, the solvent is removed under reduced pressure.

  • Water is added to the residue, and the product is extracted with dichloromethane.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product.

  • The crude product can be purified by silica gel chromatography.

Reaction Pathways and Workflows

The following diagrams illustrate the key synthetic pathways and experimental workflows.

bromination_of_4_chlorophenol 4-Chlorophenol 4-Chlorophenol Arenium Ion Intermediate Arenium Ion Intermediate 4-Chlorophenol->Arenium Ion Intermediate Electrophilic Attack Br2 / Acetic Acid Br2 / Acetic Acid Br2 / Acetic Acid->Arenium Ion Intermediate This compound This compound Arenium Ion Intermediate->this compound Deprotonation

Caption: Electrophilic Bromination of 4-chlorophenol.

chlorination_of_2_bromophenol 2-Bromophenol 2-Bromophenol Arenium Ion Intermediate Arenium Ion Intermediate 2-Bromophenol->Arenium Ion Intermediate Electrophilic Attack NCS / H2SO4 NCS / H2SO4 NCS / H2SO4->Arenium Ion Intermediate This compound This compound Arenium Ion Intermediate->this compound Deprotonation

Caption: Electrophilic Chlorination of 2-bromophenol.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reactants Mix Phenol Derivative, Solvent, and Catalyst Start->Reactants Reagent_Addition Slowly Add Halogenating Agent Reactants->Reagent_Addition Reaction_Monitoring Monitor Reaction (TLC/GC) Reagent_Addition->Reaction_Monitoring Quench Quench Reaction (e.g., with water) Reaction_Monitoring->Quench Extraction Extraction with Organic Solvent Quench->Extraction Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Purify by Recrystallization or Chromatography Concentration->Purification Final_Product This compound Purification->Final_Product

Caption: General Experimental Workflow.

Conclusion

The regioselective synthesis of this compound can be effectively achieved through careful selection of the starting material, halogenating agent, and reaction conditions. The direct bromination of 4-chlorophenol is a widely used method, with the potential for high purity and yield, particularly when side reactions are minimized through the use of additives like sodium acetate. The chlorination of 2-bromophenol offers a viable alternative. For industrial applications, catalytic methods, such as the use of a mixed-metal nanocatalyst for the bromination of o-chlorophenol, show promise for achieving high yields and purity under controlled conditions. The detailed protocols and comparative data in this guide provide a solid foundation for researchers and drug development professionals to optimize the synthesis of this critical intermediate.

References

The Lynchpin of a Potent Pesticide: A Technical Guide to 2-Bromo-4-chlorophenol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the journey from a simple chemical intermediate to a powerful agrochemical is one of precision, optimization, and a deep understanding of molecular interactions. This in-depth technical guide illuminates the critical role of 2-Bromo-4-chlorophenol as a key building block in the synthesis of potent agrochemicals, with a primary focus on the widely used organophosphate insecticide, profenofos.

This compound, a halogenated phenol derivative, serves as a cornerstone intermediate in the agrochemical industry.[1] Its unique molecular structure, featuring both bromine and chlorine substituents on the phenol ring, provides a versatile scaffold for the synthesis of complex and biologically active molecules.[1] The primary application of this compound lies in the production of profenofos, a broad-spectrum insecticide with both contact and stomach poison effects, valued for its efficacy against a variety of pests on crops such as cotton and vegetables.[2]

Synthesis of Profenofos: A Multi-Step Endeavor

The industrial synthesis of profenofos from this compound is a multi-step process that demands careful control of reaction conditions to ensure high purity and yield of the final product. The purity of the this compound intermediate is paramount, as it directly influences the efficacy and safety profile of the resulting pesticide.[3][4]

A prevalent synthetic route involves the following key stages:

  • Formation of the Phenoxide: this compound is reacted with a base, such as potassium hydroxide or sodium hydroxide, to form the corresponding potassium or sodium salt. This step increases the nucleophilicity of the phenolic oxygen, preparing it for the subsequent reaction.[2]

  • Phosphorylation: The phenoxide is then reacted with O,O-diethyl phosphorochloridothioate (DEPCT) to form the triester intermediate, O,O-diethyl O-(4-bromo-2-chlorophenyl) phosphorothioate. This reaction is a critical step in forming the organophosphate core of the profenofos molecule.[2][3]

  • Dealkylation and Alkylation: The triester intermediate undergoes a dealkylation, typically targeting one of the ethyl groups, followed by alkylation with n-propyl bromide to introduce the S-propyl group, yielding the final profenofos molecule.[3][5]

The following table summarizes the key quantitative data for a typical high-purity profenofos synthesis process:

StepReactantsMolar RatioTemperature (°C)Reaction Time (hours)Yield (%)Purity (%)
Phenoxide Formation This compound, Potassium Hydroxide1 : 1.0-1.250-802-3>98-
Phosphorylation Potassium 2-bromo-4-chlorophenoxide, O,O-diethyl phosphorochloridothioate1 : 1.02-1.1035-505-7>98>99
Dealkylation/Alkylation O,O-diethyl O-(4-bromo-2-chlorophenyl) phosphorothioate, Trimethylamine, n-Propyl Bromide1 : 1-4 (Trimethylamine), 1 : 2-5 (n-Propyl Bromide)50-1004-10~90 (overall)>96

Experimental Protocols

Synthesis of O,O-diethyl O-(4-bromo-2-chlorophenyl) phosphorothioate (Triester Intermediate)

Materials:

  • This compound

  • Potassium hydroxide

  • O,O-diethyl phosphorochloridothioate

  • Phase transfer catalyst (e.g., trimethylamine)

  • Solvent (e.g., chlorobenzene)

Procedure:

  • To a solution of this compound in a suitable solvent, add potassium hydroxide in a molar ratio of 1:1.1.

  • Heat the mixture to 50-80°C and stir for 2 hours to ensure complete formation of the potassium salt.[2]

  • Cool the reaction mixture to 35°C and add O,O-diethyl phosphorochloridothioate (1.05 molar equivalents) and a catalytic amount of trimethylamine.[2]

  • Maintain the reaction temperature at 35-50°C and stir for 5-7 hours.[2]

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).

  • Upon completion, the reaction mixture is worked up by layering and separation to obtain the triester intermediate with a purity of over 99% and a yield exceeding 98%.[2]

Synthesis of Profenofos from the Triester Intermediate

Materials:

  • O,O-diethyl O-(4-bromo-2-chlorophenyl) phosphorothioate

  • Trimethylamine

  • n-Propyl bromide

  • Dimethylformamide (DMF) (catalyst)

Procedure:

  • The triester intermediate is refluxed with trimethylamine (1-4 molar equivalents) at a temperature of 50-80°C for 6-10 hours to facilitate dealkylation and form an amine salt intermediate.[3][6]

  • After the removal of water and excess trimethylamine, n-propyl bromide (2-5 molar equivalents) and a catalytic amount of DMF are added to the amine salt intermediate.[3][6]

  • The reaction mixture is heated to 50-100°C for 4-8 hours to form profenofos.[3][6]

  • The final product is purified through layering, washing, and solvent removal to achieve a purity of up to 96%.[3]

Visualizing the Synthesis and Mechanism of Action

To better illustrate the processes described, the following diagrams have been generated using Graphviz (DOT language).

profenofos_synthesis_workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 2_Bromo_4_chlorophenol This compound Phenoxide Potassium 2-bromo-4-chlorophenoxide 2_Bromo_4_chlorophenol->Phenoxide Reaction with KOH KOH Potassium Hydroxide DEPCT O,O-diethyl phosphorochloridothioate Triester O,O-diethyl O-(4-bromo-2-chlorophenyl) phosphorothioate Phenoxide->Triester Reaction with DEPCT Amine_Salt Amine Salt Intermediate Triester->Amine_Salt Dealkylation with Trimethylamine Profenofos Profenofos Amine_Salt->Profenofos Alkylation with n-Propyl Bromide

Caption: Experimental workflow for the synthesis of profenofos.

Profenofos exerts its insecticidal effect by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[1][7] This inhibition leads to the accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately, the death of the pest.[7][8]

profenofos_mechanism cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE binds to Nerve_Impulse Continuous Nerve Impulse ACh->Nerve_Impulse leads to Choline_Acetate Choline + Acetate AChE->Choline_Acetate hydrolyzes ACh to Profenofos Profenofos Profenofos->AChE inhibits

References

2-Bromo-4-chlorophenol: A Cornerstone Precursor in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-chlorophenol, a halogenated phenol derivative, stands as a pivotal intermediate in the landscape of pharmaceutical and agrochemical synthesis.[1] Its unique molecular architecture, characterized by the strategic placement of bromine and chlorine atoms on the phenol ring, offers a versatile platform for a multitude of chemical transformations. This reactivity makes it a highly sought-after building block for the construction of complex active pharmaceutical ingredients (APIs), including analgesics, anti-inflammatory agents, and targeted cancer therapeutics.[1] This technical guide provides a comprehensive overview of the application of this compound as a precursor in pharmaceutical development, detailing key synthetic reactions, experimental protocols, and the biological significance of the resulting molecules.

Core Synthetic Applications

The reactivity of this compound is primarily dictated by its three functional components: the phenolic hydroxyl group, the bromine atom, and the aromatic ring. These sites allow for a variety of crucial synthetic transformations.

1. Etherification: The hydroxyl group readily participates in etherification reactions, most notably the Williamson ether synthesis and the Ullmann condensation, to form diaryl ethers. This is a common strategy to link the this compound core to other molecular fragments.

2. Cross-Coupling Reactions: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties.

3. Electrophilic Aromatic Substitution: The aromatic ring itself can undergo further substitution, although the existing substituents direct incoming electrophiles to specific positions.

These fundamental reactions form the basis for the synthesis of a range of biologically active compounds.

Application in the Synthesis of Kinase Inhibitors: The Case of Afatinib

While many synthetic routes for the dual EGFR/HER2 kinase inhibitor Afatinib utilize 3-chloro-4-fluoroaniline, a plausible and efficient multi-step synthesis can be proposed starting from 3-chloro-4-aminophenol, a derivative of this compound. This highlights the utility of the underlying scaffold in the synthesis of targeted cancer therapies.

Signaling Pathways Inhibited by Afatinib

Afatinib is a potent and irreversible dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[2] Aberrant signaling through these receptor tyrosine kinases is a key driver in the proliferation and survival of various cancer cells.[3][4] The binding of Afatinib to these receptors blocks downstream signaling cascades, primarily the PI3K/AKT and MAPK pathways, thereby inhibiting tumor growth.[5][6]

EGFR_HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Dimer EGFR/HER2 Heterodimer EGFR->Dimer HER2 HER2 HER2->Dimer PI3K PI3K Dimer->PI3K RAS RAS Dimer->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Afatinib Afatinib Afatinib->Dimer Inhibits

EGFR/HER2 signaling pathways and their inhibition by Afatinib.

Role in the Synthesis of Selective S1P4-R Agonists

This compound derivatives are key precursors in the synthesis of selective agonists for the sphingosine-1-phosphate receptor 4 (S1P4-R). These agonists are valuable pharmacological tools for studying the biological function of S1P4-R and have therapeutic potential in autoimmune diseases and viral infections.

The S1P4 Receptor Signaling Pathway

S1P4 is a G protein-coupled receptor primarily expressed on hematopoietic and lymphoid cells.[7] Its activation by agonists can modulate immune cell trafficking and function. The S1P4 receptor is known to couple to Gαi and Gα12/13 proteins, leading to the activation of downstream signaling pathways such as the ERK/MAPK pathway, which in turn can influence T-cell proliferation and cytokine secretion.[8][9]

S1P4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus S1P4_R S1P4 Receptor G_protein Gαi / Gα12/13 S1P4_R->G_protein Rho_kinase Rho Kinase G_protein->Rho_kinase ERK_MAPK ERK/MAPK Pathway G_protein->ERK_MAPK Immune_Response Modulation of Immune Response Rho_kinase->Immune_Response ERK_MAPK->Immune_Response Agonist S1P4-R Agonist (from this compound) Agonist->S1P4_R Activates

Simplified S1P4 receptor signaling pathway.

Precursor for Anti-inflammatory and Analgesic Agents

This compound is a valuable starting material for the synthesis of novel anti-inflammatory and analgesic compounds. One promising area is the development of CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonists for the treatment of allergic inflammation and asthma.[10] The general strategy involves the etherification of this compound followed by further functionalization to create molecules that can effectively block the CRTH2 receptor.

Synthesis of Antineoplastic Naphthoquinones

2-Chloro-3-(substituted phenoxy)-1,4-naphthoquinones, synthesized from 2,3-dichloro-1,4-naphthoquinone and various phenols including this compound derivatives, have demonstrated interesting cytotoxic activities and are being explored as potential antineoplastic agents.

Experimental Protocols & Data

The following sections provide detailed experimental protocols for key synthetic transformations involving this compound.

Synthesis of this compound

A common method for the synthesis of this compound is the electrophilic bromination of 4-chlorophenol.

Synthesis_Workflow Start 4-Chlorophenol Reaction Bromination (Br2, Acetic Acid, NaOAc) Start->Reaction Workup Work-up (Water Quench, Filtration) Reaction->Workup Product This compound Workup->Product

Workflow for the synthesis of this compound.

Protocol 1: Bromination of 4-Chlorophenol

  • Materials: 4-Chlorophenol, Acetic Acid, Sodium Acetate, Bromine.

  • Procedure:

    • Dissolve 4-chlorophenol and sodium acetate in acetic acid in a reaction flask.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of bromine in acetic acid dropwise to the reaction mixture while maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

    • Pour the reaction mixture into water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

  • Quantitative Data: See Table 1.

Reaction StepStarting MaterialProductReagents & ConditionsYield (%)Purity (%)Reference
Bromination4-ChlorophenolThis compoundBr2, Acetic Acid, NaOAc, <10°C to RT>90>99

Table 1: Quantitative Data for the Synthesis of this compound

Key Reactions of this compound in Pharmaceutical Synthesis

Reactions_Workflow cluster_reactions Synthetic Transformations cluster_products Pharmaceutical Precursors Start This compound Etherification Etherification (Williamson / Ullmann) Start->Etherification Suzuki Suzuki-Miyaura Coupling Start->Suzuki Aryl_Ethers Aryl Ethers Etherification->Aryl_Ethers Biaryls Biaryl Compounds Suzuki->Biaryls

Key synthetic transformations of this compound.

Protocol 2: Ullmann Ether Synthesis

  • Materials: this compound, another phenol, Copper(I) iodide (CuI), a ligand (e.g., 1,10-phenanthroline), a base (e.g., Cs2CO3), and a high-boiling solvent (e.g., DMF or toluene).

  • Procedure:

    • To a dry reaction flask, add CuI, the ligand, and the base.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon).

    • Add the solvent, this compound, and the other phenol.

    • Heat the reaction mixture to 100-140°C and stir until the reaction is complete (monitored by TLC or GC).

    • Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Quantitative Data: See Table 2.

Protocol 3: Suzuki-Miyaura Coupling

  • Materials: this compound, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2), a base (e.g., K2CO3 or K3PO4), and a solvent system (e.g., 1,4-dioxane/water or toluene/water).

  • Procedure:

    • In a reaction vessel, combine this compound, the arylboronic acid, the base, and the palladium catalyst.

    • Evacuate and backfill the vessel with an inert gas.

    • Add the degassed solvent system.

    • Heat the mixture to 80-100°C and stir until completion.

    • After cooling, dilute with an organic solvent and wash with water and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the product by column chromatography.

  • Quantitative Data: See Table 2.

Reaction TypeReactant 1Reactant 2Product TypeCatalyst & ConditionsYield (%)Purity (%)Reference
Ullmann Ether SynthesisThis compoundA phenolDiaryl etherCuI, Ligand, Base, 100-140°C65-92>95
Suzuki-Miyaura CouplingThis compoundArylboronic acidBiaryl compoundPd catalyst, Base, 80-100°C70-95>98[4]

Table 2: Representative Quantitative Data for Key Reactions of this compound

Conclusion

This compound is an indispensable and versatile precursor in the synthesis of a wide array of pharmaceuticals. Its strategic halogenation provides handles for robust and high-yielding synthetic transformations, enabling the construction of complex molecular architectures with significant therapeutic potential. The detailed protocols and data presented in this guide underscore its importance and provide a valuable resource for researchers and professionals in the field of drug discovery and development. The continued exploration of new synthetic methodologies involving this key intermediate will undoubtedly lead to the discovery of novel and more effective therapeutic agents.

References

An In-depth Technical Guide to the Toxicity and Safety of 2-Bromo-4-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a formal safety assessment and should not be used for emergency response. Always consult the most current Safety Data Sheet (SDS) and relevant regulatory guidelines before handling this chemical.

Executive Summary

2-Bromo-4-chlorophenol is a halogenated aromatic compound with applications in chemical synthesis. Due to its structure, which is related to other phenolic compounds with known toxicity, a thorough understanding of its safety profile is crucial for professionals handling this substance. This guide provides a consolidated overview of the available toxicity and safety data for this compound. It includes a summary of its physicochemical properties, known toxicological endpoints, and relevant experimental methodologies. It is important to note that while comprehensive data for this compound is limited in publicly accessible literature, information on its isomer, 4-Bromo-2-chlorophenol, and related compounds provides valuable insights into its potential hazards. All quantitative data is presented in structured tables, and key experimental workflows and pathways are visualized using diagrams.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a compound is essential for assessing its potential toxicological behavior, including absorption, distribution, metabolism, and excretion (ADME).

PropertyValueSource
CAS Number 695-96-5[1]
Molecular Formula C₆H₄BrClO[2]
Molecular Weight 207.45 g/mol [1][3]
Appearance Solid[1][2]
Melting Point 31 - 33 °C[2]
Boiling Point 121 - 123 °C at 13 hPa[2]
Flash Point 113 °C (closed cup)[2]
Solubility Soluble in methanol (0.1 g/mL, clear)[2]

Toxicological Data

The following sections summarize the available toxicological data for this compound and its isomer, 4-Bromo-2-chlorophenol. It is critical to note that specific quantitative toxicity data for this compound is largely unavailable in the reviewed literature.

Acute Toxicity

Acute toxicity data provides information on the adverse effects that may result from a single or short-term exposure to a substance. The Globally Harmonised System (GHS) of Classification and Labelling of Chemicals provides hazard statements based on available data.

GHS Hazard Classifications for this compound [3][4]

  • H302: Harmful if swallowed

  • H312: Harmful in contact with skin

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Quantitative Acute Toxicity Data

No specific LD50 or LC50 data for this compound was found in the reviewed literature. However, an Acute Toxicity Estimate (ATE) for the isomer, 4-Bromo-2-chlorophenol, is available.

EndpointSpeciesRouteValueCompoundSource
Oral LD50 (ATE)Not specifiedOral500 mg/kg4-Bromo-2-chlorophenol[5]
Skin and Eye Irritation

As indicated by its GHS classification, this compound is considered to be a skin and eye irritant.[3][4] Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to assess the irritation potential of chemicals.[6][7][8][9][10][11]

EndpointResultCompoundSource
Skin IrritationCauses skin irritationThis compound[3][4]
Eye IrritationCauses serious eye irritationThis compound[3][4]
Genotoxicity and Carcinogenicity

There is no specific data available on the genotoxicity or carcinogenicity of this compound in the reviewed literature. Safety data sheets indicate that based on available data, the classification criteria for germ cell mutagenicity and carcinogenicity are not met for the isomer 4-Bromo-2-chlorophenol.[5] The International Agency for Research on Cancer (IARC) has not classified this compound as a carcinogen.[2]

Ecotoxicity

Limited ecotoxicity data is available for this compound. Studies on related brominated and chlorinated phenols suggest potential toxicity to aquatic organisms.[12][13]

EndpointSpeciesValueCompoundSource
48h EC50Daphnia magnaNo data availableThis compound
96h LC50FishNo data availableThis compound
72h EC50AlgaeNo data availableThis compound

Experimental Protocols

In Vitro Metabolism of Profenofos to 4-Bromo-2-chlorophenol

This protocol is adapted from a study on the metabolism of the organophosphorus pesticide profenofos, which is detoxified in humans to 4-bromo-2-chlorophenol. This methodology is relevant for studying the metabolic fate of related compounds.

Objective: To determine the kinetic parameters of profenofos metabolism to 4-bromo-2-chlorophenol using human liver microsomes and recombinant human cytochrome P450 enzymes (CYPs).

Materials:

  • Pooled human liver microsomes

  • Recombinant human CYPs (e.g., CYP3A4, 2C19, 2B6, 1A1, 1A2, 2C9, 2A6, 2D6, and 2E1)

  • Profenofos

  • NADPH regenerating system

  • 12 N HCl

  • Appropriate buffers and solvents

Procedure:

  • Incubation: Incubate pooled human liver microsomes (0.1 mg protein/mL) with varying concentrations of profenofos (e.g., 0.1 to 80 µM) for a predetermined linear time (e.g., 2 minutes).

  • Reaction Initiation: Start the reaction by adding 1 mM NADPH.

  • Reaction Quenching: Stop the reaction by adding 50 µL of 12 N HCl.

  • CYP Screening: Incubate individual recombinant human CYPs with low and high concentrations of profenofos to identify the specific enzymes responsible for its metabolism.

  • Kinetic Analysis: Determine the rate of 4-bromo-2-chlorophenol formation at each profenofos concentration. Use this data to derive Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ).

Standardized Toxicity Test Methodologies

The following are brief descriptions of standard OECD guidelines for key toxicity endpoints.

  • Acute Oral Toxicity (OECD 401 - Deleted): This guideline, though now deleted, historically involved the administration of a substance in graduated doses to groups of experimental animals to determine the LD50 value.[14][15][16][17][18]

  • Acute Dermal Toxicity (OECD 402): This test involves the application of a test substance to the skin of animals (typically rabbits or rats) to determine the dermal LD50.[6][19][20][21][22]

  • Acute Dermal Irritation/Corrosion (OECD 404): A single dose of the test substance is applied to the skin of an animal, and the degree of irritation or corrosion is observed and scored at specified intervals.[7][8][9][10][11]

  • Acute Eye Irritation/Corrosion (OECD 405): A single dose of the test substance is applied to one eye of an experimental animal, with the untreated eye serving as a control. The degree of irritation or corrosion is evaluated by scoring lesions of the conjunctiva, cornea, and iris.[23][24][25][26][27]

  • Bacterial Reverse Mutation Test (Ames Test) (OECD 471): This in vitro test uses strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which are an indication of genotoxic potential.[28][29][30][31]

Visualizations

Metabolic Pathway of Profenofos to 4-Bromo-2-chlorophenol

profenofos_metabolism profenofos Profenofos bcp 4-Bromo-2-chlorophenol profenofos->bcp Detoxification cyp CYP2B6, CYP2C19, CYP3A4 (Human Liver Microsomes) in_vitro_workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HepG2, Keratinocytes) exposure Expose Cells to Compound cell_culture->exposure compound_prep Test Compound Preparation (Serial Dilutions) compound_prep->exposure cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) exposure->cytotoxicity genotoxicity Genotoxicity Assay (e.g., Comet, Micronucleus) exposure->genotoxicity specific_endpoint Specific Endpoint Assay (e.g., Enzyme Activity, Gene Expression) exposure->specific_endpoint data_analysis Data Acquisition and Statistical Analysis cytotoxicity->data_analysis genotoxicity->data_analysis specific_endpoint->data_analysis endpoint_determination Endpoint Determination (e.g., IC50, EC50) data_analysis->endpoint_determination hazard_identification cluster_data Data Sources cluster_assessment Hazard Assessment cluster_output Output in_silico In Silico Data (QSAR, Read-across) hazard_id Hazard Identification in_silico->hazard_id in_vitro In Vitro Data (Cell-based assays) in_vitro->hazard_id in_vivo In Vivo Data (Animal studies) in_vivo->hazard_id physchem Physicochemical Properties physchem->hazard_id dose_response Dose-Response Assessment hazard_id->dose_response classification Classification and Labelling (GHS) dose_response->classification risk_assessment Risk Assessment dose_response->risk_assessment

References

2-Bromo-4-chlorophenol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromo-4-chlorophenol

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document includes key quantitative data, a representative experimental protocol for its synthesis, and a logical workflow diagram.

Physicochemical Properties

This compound is a halogenated phenol with the chemical formula C₆H₄BrClO.[1][2][3] It presents as a white to slightly beige solid at room temperature.[2][3] The compound's structure, featuring a hydroxyl group, a bromine atom, and a chlorine atom on a benzene ring, makes it a valuable intermediate in organic synthesis.

PropertyValue
Molecular Formula C₆H₄BrClO
Molecular Weight 207.45 g/mol [1]
Exact Mass 205.91341 Da[1]
Appearance White to slightly beige solid[2]
CAS Number 695-96-5[1]
EC Number 211-785-6[2][4]
Melting Point 31 °C[2]
Boiling Point 228-235 °C[2]
InChI 1S/C6H4BrClO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H[1][4]
Canonical SMILES C1=CC(=C(C=C1Cl)Br)O

Experimental Protocol: Synthesis of this compound

This section outlines a representative method for the synthesis of this compound from 4-chlorophenol. This protocol is provided for illustrative purposes and should be adapted and optimized based on laboratory conditions and safety assessments.

Objective: To synthesize this compound via electrophilic bromination of 4-chlorophenol.

Materials:

  • 4-chlorophenol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 10 mmol of 4-chlorophenol in 30 mL of acetonitrile.

  • Reagent Addition: While stirring at room temperature, add 10 mmol of N-Bromosuccinimide (NBS) to the solution in portions over 15 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a suitable eluent system (e.g., hexane:ethyl acetate 4:1). The reaction is typically complete within 1-2 hours.

  • Work-up:

    • Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.

    • Dissolve the residue in 50 mL of dichloromethane.

    • Transfer the solution to a separatory funnel and wash with 2 x 25 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash with 25 mL of deionized water.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like hexane.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the synthesis and purification of this compound.

Synthesis_Workflow A Dissolve 4-chlorophenol in Acetonitrile B Add N-Bromosuccinimide (NBS) A->B C Monitor Reaction by TLC B->C D Solvent Evaporation C->D E Dissolve in Dichloromethane D->E F Wash with NaHCO3 and Water E->F G Dry with MgSO4 and Filter F->G H Purification (Column Chromatography) G->H I Characterization (NMR, MS) H->I

Caption: Synthesis and Purification Workflow for this compound.

References

An In-depth Technical Guide to the Solubility of 2-Bromo-4-chlorophenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 2-Bromo-4-chlorophenol, a key intermediate in the synthesis of agrochemicals and other fine chemicals.[1][2] Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the foundational physicochemical properties that govern its solubility. Furthermore, it offers a detailed experimental protocol for the accurate determination of this critical parameter in various organic solvents. This guide is intended to be a valuable resource for researchers and professionals involved in process development, formulation, and chemical synthesis.

Introduction

This compound (CAS No. 695-96-5) is a halogenated phenol that serves as a vital building block in organic synthesis.[2] Its molecular structure, featuring a hydroxyl group, a bromine atom, and a chlorine atom on a benzene ring, imparts a unique combination of polarity and lipophilicity.[3] An understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating commercial products. This guide summarizes the available solubility information and provides a practical framework for its experimental determination.

Physicochemical Properties and Predicted Solubility

The solubility of a compound is governed by its molecular structure and the principle of "like dissolves like".[4] this compound possesses a polar hydroxyl (-OH) group capable of hydrogen bonding, which suggests solubility in polar solvents. Conversely, the presence of the halogenated aromatic ring contributes to its non-polar character, indicating potential solubility in non-polar organic solvents.[4]

Key Physicochemical Properties:

  • Molecular Formula: C₆H₄BrClO[5]

  • Molecular Weight: 207.45 g/mol [5]

  • Melting Point: 31-33 °C[1]

  • Boiling Point: 228-235 °C[6]

  • XLogP3: 3.2[5][6]

The XLogP3 value of 3.2 indicates a moderate level of lipophilicity, suggesting that this compound will likely exhibit good solubility in a range of organic solvents. While it is sparingly soluble in water, its solubility is expected to be significant in alcohols, ethers, ketones, and aromatic hydrocarbons.[3]

Solubility Data

Quantitative solubility data for this compound in a wide array of organic solvents is not extensively reported in readily accessible literature. The following table summarizes the available qualitative and semi-quantitative information.

SolventTemperatureSolubilityCitation
MethanolRoom Temperature0.1 g/mL (clear solution)[6]
WaterNot SpecifiedSparingly soluble[3]

For the related isomer, 4-Bromo-2-chlorophenol, it is noted to be soluble in benzene and toluene.[7] This suggests that this compound is also likely to be soluble in these and similar aromatic solvents.

Experimental Protocol for Solubility Determination

The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid in a solvent.[8] The following protocol provides a detailed methodology for determining the solubility of this compound in an organic solvent of interest.

4.1. Materials and Equipment

  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

4.2. Experimental Procedure

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to several vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration: Tightly seal the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). The shaker should be set to a speed that ensures continuous agitation of the solid within the solvent. The equilibration time can range from 24 to 72 hours. It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the measured concentration remains constant).[8]

  • Sample Collection and Preparation: Once equilibrium is reached, stop the agitation and allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC or GC method. A calibration curve prepared from standard solutions of known concentrations must be used for accurate quantification.

  • Calculation of Solubility: The solubility (S) is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. The result can be expressed in various units, such as g/L, mg/mL, or mol/L.

Visualizations

The following diagrams illustrate the logical workflow for determining solubility and the factors influencing it.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add excess this compound to vial B Add known volume of organic solvent A->B C Seal vial and place in thermostatic shaker B->C D Agitate at constant temperature (24-72h) C->D E Filter supernatant to remove excess solid D->E F Dilute sample to known concentration E->F G Quantify using HPLC/GC with calibration curve F->G H Calculate Solubility (e.g., g/L) G->H

Caption: A generalized workflow for the experimental determination of solubility.

Conclusion

References

Spectroscopic Profile of 2-Bromo-4-chlorophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-4-chlorophenol, a key intermediate in various chemical syntheses. The following sections present tabulated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols and a visual representation of the analytical workflow. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical research and drug development.

Spectroscopic Data Summary

The spectroscopic data for this compound (CAS No: 695-96-5, Molecular Formula: C₆H₄BrClO, Molecular Weight: 207.45 g/mol ) are summarized in the following tables.[1][2][3] These data are essential for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data [4]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.53d2.4H-3
7.19dd8.7, 2.4H-5
6.90d8.7H-6
5.75s-OH

Solvent: CDCl₃, Frequency: 400 MHz[4]

¹³C NMR (Carbon-13 NMR) Data [5]

Chemical Shift (δ) ppmAssignment
150.5C-1 (C-OH)
132.8C-3
130.2C-5
126.8C-4 (C-Cl)
116.9C-6
112.1C-2 (C-Br)

Solvent: CDCl₃

Infrared (IR) Spectroscopy[6]
Wavenumber (cm⁻¹)IntensityAssignment
3448Strong, BroadO-H Stretch
1585MediumC=C Aromatic Ring Stretch
1475StrongC=C Aromatic Ring Stretch
1278MediumC-O Stretch
869StrongC-H Bending (out-of-plane)
815StrongC-Cl Stretch
670MediumC-Br Stretch
Mass Spectrometry (MS)[1]
m/zRelative Intensity (%)Assignment
20695[M]⁺ (with ⁷⁹Br, ³⁵Cl)
208100[M]⁺ (with ⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl)
21030[M]⁺ (with ⁸¹Br, ³⁷Cl)
12720[M - Br]⁺
9915[M - Br - CO]⁺
6310[C₅H₃]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory techniques for the analysis of phenolic compounds.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the range of 0-10 ppm.

    • Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a carbon spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0-160 ppm.

    • A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Thin Film Method: If the sample is a low-melting solid, it can be melted and pressed between two KBr or NaCl plates to form a thin film.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds.

  • Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition:

    • In the EI source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

    • A detector records the abundance of each ion.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are used to determine the molecular weight and deduce the structure of the compound.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Prepare for GC Injection Sample->Prep_MS NMR_Acq NMR Spectrometer Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq GC-MS System Prep_MS->MS_Acq NMR_Data 1H & 13C NMR Spectra NMR_Acq->NMR_Data IR_Data IR Spectrum IR_Acq->IR_Data MS_Data Mass Spectrum MS_Acq->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow for the spectroscopic analysis of this compound.

References

A Technical Guide to 2-Bromo-4-chlorophenol: Commercial Availability, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, suppliers, synthesis, and analysis of 2-Bromo-4-chlorophenol (CAS No. 695-96-5). This halogenated phenol serves as a valuable building block in organic synthesis, particularly in the development of agrochemicals and pharmaceutical intermediates.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, typically at purities of 98% or higher. The compound is generally offered in quantities ranging from grams to kilograms. While pricing can vary, it is advisable to request quotes from multiple suppliers for the most competitive rates, especially for bulk orders.

SupplierPurityAvailable QuantitiesPrice (USD)Notes
Thermo Scientific Chemicals ≥98.0% (GC)25 g, 100 g$45.75 (25 g), $119.00 (100 g)Formerly an Alfa Aesar product.[1][2]
Sigma-Aldrich 98%InquireInquireProduct number Aldrich-B62005.
TCI America >98.0% (GC)25 g, inquire for bulk$53.50 (25 g)Available through Fisher Scientific.[3]
ChemicalBook ---5 g~$7.00Lists multiple suppliers.[4]
Hangzhou Lingrui Chemical Co., Ltd. 99%Up to 100 Metric Ton/MonthInquireBulk supplier.[5]
Hangzhou Zentra Bio-Chemical Co., Ltd. 99%Inquire~$0.1/KG EXWPharmaceutical grade, likely for very large quantities.[6]

Physicochemical Properties

PropertyValueReference
Molecular Formula C₆H₄BrClO
Molecular Weight 207.45 g/mol
Appearance White to slightly beige low melting solid or fused solid/liquid.[1][7]
Melting Point 29.5-35.5 °C[1]
Boiling Point 121-123 °C[8]
CAS Number 695-96-5

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily involving the electrophilic bromination of 4-chlorophenol.[9] A key challenge is achieving high regioselectivity for the desired 2,4-substituted isomer.[9]

Method 1: Bromination of 4-chlorophenol in Acetic Acid

This is a common and direct method for the synthesis of this compound.[9]

Materials:

  • 4-chlorophenol

  • Acetic acid

  • Sodium acetate

  • Liquid bromine

  • Water

Procedure:

  • Dissolve 4-chlorophenol in acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Add sodium acetate to the solution.

  • Slowly add liquid bromine to the reaction mixture at a controlled temperature between 50-80°C.[9]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, add water to the reaction mixture to precipitate the product.[8]

  • Cool the mixture to approximately 5°C and collect the precipitate by filtration.[8]

  • Wash the collected solid with water to remove any residual acetic acid.[8]

  • The crude product can be further purified by recrystallization. A purity of over 99% is often achieved with this method.[8]

Method 2: Regioselective Chlorination of 2-Bromophenol

An alternative strategy involves the chlorination of 2-bromophenol.[9] To avoid the use of hazardous chlorine gas, N-chlorosuccinimide (NCS) is employed as the chlorinating agent.[9]

Materials:

  • 2-bromophenol

  • Acetonitrile (MeCN)

  • Sulfuric acid (concentrated)

  • N-chlorosuccinimide (NCS)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-bromophenol (e.g., 5 mmol) in acetonitrile (10 mL).[4]

  • Add concentrated sulfuric acid (1.05 equivalents) to the solution at room temperature and stir for 5 minutes.[4]

  • Add N-chlorosuccinimide (1.05 equivalents) to the mixture.[4]

  • Monitor the reaction by TLC.[4]

  • Once the reaction is complete, evaporate the solvent under reduced pressure.[4]

  • Add water (15 mL) to the residue and extract with dichloromethane (3 x 15 mL).[4]

  • Combine the organic layers and wash with water and then brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.[4]

  • Purify the crude product by silica gel chromatography to yield this compound as a light yellow liquid. A yield of around 79% can be expected.[4]

Purification

The primary method for purifying crude this compound is recrystallization or silica gel chromatography. For the recrystallization of the product from the bromination of 4-chlorophenol, benzotrifluoride (BTF) has been used as a solvent, yielding a product with a GC purity of 97.8%.[8] For purification via column chromatography, a mixture of n-hexane and ethyl acetate is a suitable eluent system.[6]

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for assessing the purity of this compound and for its determination in various matrices.

General GC-MS Parameters for Halogenated Phenols:

  • Column: HP-5MS capillary column (30 m × 0.25 mm I.D., 0.25 µm film thickness) or similar.[10]

  • Carrier Gas: Helium.[10]

  • Injection Mode: Splitless.[10]

  • Oven Temperature Program: An initial temperature of 40°C is a common starting point, followed by a temperature ramp.[10]

  • Detector: Mass Spectrometer.

For trace analysis of chlorophenols in water, in situ acetylation followed by GC-MS is a sensitive method.[11] This involves derivatizing the phenol to its acetate ester, which is more amenable to GC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for the structural confirmation of this compound.

  • ¹H NMR (400 MHz, CDCl₃): Spectral data is available on platforms like ChemicalBook.[7]

  • ¹³C NMR: Spectral data can be found on databases such as SpectraBase.[12]

Visualizing Experimental Workflows and Relationships

To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow_synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 4-chlorophenol 4-chlorophenol Reaction_mixture Reaction Mixture (50-80°C) 4-chlorophenol->Reaction_mixture Acetic_acid Acetic_acid Acetic_acid->Reaction_mixture Sodium_acetate Sodium_acetate Sodium_acetate->Reaction_mixture Bromine Bromine Bromine->Reaction_mixture Precipitation Precipitation (add water) Reaction_mixture->Precipitation Filtration Filtration (cool to 5°C) Precipitation->Filtration Washing Washing (with water) Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization 2_Bromo_4_chlorophenol This compound Recrystallization->2_Bromo_4_chlorophenol

Caption: Synthesis workflow for this compound via bromination of 4-chlorophenol.

supplier_relationship cluster_research Research & Development cluster_bulk Bulk & Commercial cluster_aggregator Aggregators & Directories 2_Bromo_4_chlorophenol This compound Thermo_Scientific Thermo Scientific 2_Bromo_4_chlorophenol->Thermo_Scientific Sigma_Aldrich Sigma-Aldrich 2_Bromo_4_chlorophenol->Sigma_Aldrich TCI_America TCI America 2_Bromo_4_chlorophenol->TCI_America Hangzhou_Lingrui Hangzhou Lingrui Chemical 2_Bromo_4_chlorophenol->Hangzhou_Lingrui Hangzhou_Zentra Hangzhou Zentra Bio-Chemical 2_Bromo_4_chlorophenol->Hangzhou_Zentra ChemicalBook ChemicalBook ChemicalBook->Thermo_Scientific ChemicalBook->Sigma_Aldrich ChemicalBook->TCI_America ChemicalBook->Hangzhou_Lingrui ChemicalBook->Hangzhou_Zentra

Caption: Relationship between suppliers of this compound.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 2-Bromo-4-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-chlorophenol is a halogenated phenolic compound of significant interest in environmental monitoring and as a potential intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Accurate and sensitive analytical methods are crucial for its detection and quantification in various matrices. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), including sample preparation, derivatization, and instrument parameters.

Analytical Methods Overview

Several analytical techniques can be employed for the determination of this compound. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. The two most common and robust methods are:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of phenolic compounds. It offers good selectivity and sensitivity without the need for derivatization.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like phenols, a derivatization step is typically required to increase their volatility and improve chromatographic performance.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the analytical methods for the determination of brominated and chlorinated phenols.

Disclaimer: The following quantitative data is based on studies of structurally similar bromophenols and chlorophenols. While these values provide a strong indication of the expected performance for this compound, method validation with the specific analyte is required for accurate determination.

Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

ParameterTypical Performance for Bromophenols[1]
Linearity (R²)≥ 0.999
Limit of Detection (LOD)0.008 - 0.038 µg/mL
Limit of Quantification (LOQ)0.024 - 0.116 µg/mL
Recovery95.07% - 104.93%
Precision (Intra-day RSD)≤ 6.28%
Precision (Inter-day RSD)≤ 5.21%

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

ParameterTypical Performance for Chlorophenols[2][3]
Linearity (R²)0.9982 - 0.9999
Limit of Detection (LOD)0.001 - 0.01 µg/mL
Limit of Quantification (LOQ)0.003 - 0.03 µg/mL
Recovery (SPE)76% - 111%
Precision (RSD)< 4.7%

Experimental Protocols

Protocol 1: Analysis of this compound by HPLC-UV

This protocol is based on a validated method for the analysis of bromophenols and is expected to be suitable for this compound.[1]

1. Sample Preparation (Solid-Phase Extraction - SPE)

This procedure is suitable for the extraction of this compound from aqueous samples.

  • 1.1. Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of methanol followed by 5 mL of deionized water.

  • 1.2. Sample Loading:

    • Acidify the water sample (e.g., 500 mL) to a pH ≤ 2 with sulfuric acid.

    • Load the acidified sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • 1.3. Cartridge Washing:

    • Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

  • 1.4. Elution:

    • Elute the retained analytes with 5 mL of methanol into a clean collection tube.

  • 1.5. Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature.

    • Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

2. HPLC-UV Instrumentation and Conditions

  • 2.1. HPLC System: A standard HPLC system equipped with a UV detector.

  • 2.2. Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • 2.3. Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • 2.4. Gradient Elution:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 80% B

    • 10-12 min: 80% B

    • 12-12.1 min: 80% to 20% B

    • 12.1-15 min: 20% B

  • 2.5. Flow Rate: 1.0 mL/min

  • 2.6. Injection Volume: 10 µL

  • 2.7. Detection Wavelength: 286 nm

  • 2.8. Column Temperature: 30 °C

Protocol 2: Analysis of this compound by GC-MS after Derivatization

This protocol describes a common approach for the analysis of phenols by GC-MS, which requires a derivatization step to increase the volatility of the analyte.

1. Sample Preparation (Solid-Phase Extraction - SPE)

Follow the SPE protocol as described in Protocol 1 (1.1 - 1.4).

2. Derivatization (Acetylation)

  • 2.1. Reagent Preparation:

    • Prepare a derivatizing reagent by mixing 1 mL of acetic anhydride with 1 mL of pyridine.

  • 2.2. Reaction:

    • Evaporate the SPE eluate to dryness.

    • Add 100 µL of the derivatizing reagent to the dried extract.

    • Cap the vial and heat at 60°C for 30 minutes.

  • 2.3. Extraction of Derivative:

    • After cooling, add 500 µL of n-hexane and 500 µL of deionized water.

    • Vortex for 1 minute and centrifuge to separate the layers.

    • Transfer the upper hexane layer containing the derivatized analyte to a clean vial for GC-MS analysis.

3. GC-MS Instrumentation and Conditions

  • 3.1. GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer.

  • 3.2. Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • 3.3. Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • 3.4. Inlet Temperature: 250 °C

  • 3.5. Injection Mode: Splitless (1 µL injection volume).

  • 3.6. Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp to 150 °C at 10 °C/min.

    • Ramp to 280 °C at 20 °C/min, hold for 5 minutes.

  • 3.7. MS Transfer Line Temperature: 280 °C

  • 3.8. Ion Source Temperature: 230 °C

  • 3.9. Ionization Mode: Electron Ionization (EI) at 70 eV.

  • 3.10. Mass Scan Range: 50-350 amu.

Visualizations

experimental_workflow_spe cluster_prep Sample Preparation (SPE) start Aqueous Sample acidify Acidify to pH <= 2 start->acidify load Load Sample acidify->load condition Condition C18 SPE Cartridge (Methanol, Water) condition->load wash Wash Cartridge (Deionized Water) load->wash elute Elute with Methanol wash->elute concentrate Evaporate to Dryness elute->concentrate reconstitute Reconstitute in Mobile Phase concentrate->reconstitute end_hplc Analyze by HPLC reconstitute->end_hplc

Workflow for Solid-Phase Extraction (SPE) of this compound.

analytical_workflow_gcms cluster_gcms GC-MS Analytical Workflow start SPE Eluate evaporate Evaporate to Dryness start->evaporate derivatize Derivatization (Acetylation) evaporate->derivatize extract Extract with Hexane derivatize->extract inject Inject into GC-MS extract->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect analyze Data Analysis detect->analyze

Analytical Workflow for GC-MS with Derivatization.

derivatization_reaction cluster_reaction Derivatization Reaction: Acetylation phenol This compound (Analyte) product 2-Bromo-4-chlorophenyl acetate (Volatile Derivative) phenol->product + reagent Acetic Anhydride (Derivatizing Reagent) reagent->product Pyridine catalyst, 60°C

Chemical Reaction for Acetylation of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Bromo-4-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the analysis of 2-Bromo-4-chlorophenol using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This compound is a key intermediate in the synthesis of agrochemicals, such as the organophosphorus insecticide profenofos, and is also studied as a metabolite in environmental and toxicological research.[1][2] The method outlined here is suitable for the quantification and purity assessment of this compound in various sample matrices. The protocol employs a standard C18 column with a simple isocratic mobile phase consisting of acetonitrile and water, with UV detection. This method is scalable and can be adapted for quality control, impurity profiling, and pharmacokinetic studies.[3]

Principle of Analysis

The separation is based on the principle of reverse-phase chromatography. A non-polar stationary phase (C18 column) is used with a polar mobile phase. This compound, being a moderately non-polar molecule, partitions between the stationary and mobile phases. Its retention on the column is primarily influenced by its hydrophobic interactions with the stationary phase. By using an isocratic mobile phase of acetonitrile and water, this compound is eluted from the column and detected by a UV spectrophotometer at a wavelength where it exhibits significant absorbance.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (>98% purity)[4][5]

  • Acetonitrile (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Phosphoric Acid or Formic Acid (Analytical Grade)

  • Methanol (HPLC Grade)[6]

  • Volumetric flasks (10 mL, 100 mL)

  • Pipettes

  • Syringe filters (0.45 µm, PTFE or nylon)

  • HPLC vials

Instrumentation
  • HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size). A Newcrom R1 column is also suitable.[3]

  • Data acquisition and processing software.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Detection Wavelength 285 nm
Injection Volume 10 µL
Column Temperature 30 °C
Run Time 10 minutes
Mode Isocratic

Note: For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with 0.1% formic acid.[3][7]

Preparation of Solutions
  • Mobile Phase Preparation: Mix 600 mL of acetonitrile with 400 mL of deionized water. Add 1 mL of phosphoric acid and mix thoroughly. Degas the solution for 15 minutes using sonication or vacuum filtration before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

Analytical Procedure
  • System Equilibration: Purge the HPLC system with the mobile phase and then equilibrate the column for at least 30 minutes at the specified flow rate until a stable baseline is achieved.

  • Blank Injection: Inject 10 µL of the mobile phase (blank) to ensure no interfering peaks are present at the retention time of the analyte.

  • Standard Injections: Inject the prepared working standard solutions in ascending order of concentration to establish a calibration curve.

  • Sample Injection: Filter the sample solution through a 0.45 µm syringe filter and inject it into the HPLC system.

  • Data Analysis: Identify the this compound peak based on its retention time compared to the standard. Quantify the amount using the calibration curve generated from the working standards.

Data Presentation

The following table shows representative quantitative data for a calibration curve analysis of this compound.

AnalyteConcentration (µg/mL)Retention Time (min)Peak Area (mAU*s)
This compound16.2115,430
This compound56.2276,980
This compound106.21155,100
This compound256.20388,500
This compound506.21775,200
This compound1006.221,549,800

Experimental Workflow Diagram

The logical workflow for the HPLC analysis is depicted in the diagram below.

HPLC_Workflow prep Solution Preparation system_setup HPLC System Setup prep->system_setup sub_prep1 Mobile Phase (ACN:Water:Acid) sub_prep1->prep sub_prep2 Standard & Sample Solutions sub_prep2->prep analysis Analysis system_setup->analysis sub_setup1 Column Equilibration sub_setup1->system_setup sub_setup2 Method Setup (Flow, Temp, Wavelength) sub_setup2->system_setup data Data Processing & Reporting analysis->data sub_analysis1 Blank Injection sub_analysis1->analysis sub_analysis2 Calibration Curve (Standard Injections) sub_analysis2->analysis sub_analysis3 Sample Injection sub_analysis3->analysis sub_data1 Peak Integration & Identification sub_data1->data sub_data2 Quantification & Report Generation sub_data2->data

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The described RP-HPLC method is straightforward, robust, and reliable for the quantitative analysis of this compound. The use of a common C18 column and a simple isocratic mobile phase makes it accessible for most analytical laboratories. This method can be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and specificity to be implemented for routine quality control and research applications.

References

Application Notes and Protocols for the Synthesis of Profenofos from 4-Bromo-2-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Profenofos, with the IUPAC name O-(4-Bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate, is a non-systemic organophosphate insecticide and acaricide.[1] It functions by inhibiting the acetylcholinesterase enzyme, leading to paralysis and death in insects.[1][2] This document outlines a detailed protocol for the synthesis of high-purity profenofos, adapted from established methods, specifically the Quaternary Salt Route.[3][4] This route is often preferred due to its simpler nature and avoidance of highly odorous materials.[3][4]

The synthesis commences with 4-bromo-2-chlorophenol, a key intermediate in the production of profenofos.[3] For optimal results and to achieve a high purity of the final product, it is crucial to start with purified 4-bromo-2-chlorophenol.[3][5] The protocol described below details the subsequent steps to yield profenofos with a purity of up to 96%.[5][6]

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of profenofos from 4-bromo-2-chlorophenol.

StepReactantsMolar RatioTemperatureDuration
1. Intermediate Synthesis 4-bromo-2-chlorophenol : Sodium Hydroxide : O,O-diethyl thiophosphoryl chloride1 : (1-2) : (1-2)30-60°C20-25 hours
2. Amine Salt Formation O,O-diethyl-O-(2-chloro-4-bromophenyl)-phosphorothioate : Trimethylamine1 : (1-4)50-80°C (reflux)6-10 hours
3. Profenofos Formation Amine salt intermediate : n-propyl bromide : Dimethylformamide (DMF)1 : (2-5) : 0.00550-100°C4-8 hours

Experimental Protocols

This protocol details a six-step process for the synthesis of high-purity profenofos, starting from the reaction of purified 4-bromo-2-chlorophenol with O,O-diethyl thiophosphoryl chloride.

Step 1: Synthesis of O,O-diethyl-O-(2-chloro-4-bromophenyl)-phosphorothioate

  • In a suitable reaction vessel, charge the purified 4-bromo-2-chlorophenol.

  • Add O,O-diethyl thiophosphoryl chloride and sodium hydroxide. The molar ratio of 4-bromo-2-chlorophenol to sodium hydroxide to O,O-diethyl thiophosphoryl chloride should be maintained at 1:(1-2):(1-2).[6]

  • Maintain the reaction temperature between 30-60°C for 20-25 hours.[6]

  • Upon completion, the product O,O-diethyl-O-(2-chloro-4-bromophenyl)-phosphorothioate is obtained.[5]

Step 2: Formation of the Amine Salt Intermediate

  • Take the O,O-diethyl-O-(2-chloro-4-bromophenyl)-phosphorothioate obtained from the previous step.

  • Add trimethylamine in a molar ratio of 1:(1-4) (phosphorothioate:trimethylamine).[6]

  • Heat the mixture to reflux at a temperature of 50-80°C and maintain for 6-10 hours.[6]

  • After the reaction, remove water and excess trimethylamine to obtain the amine salt intermediate.[5]

Step 3: Synthesis of Profenofos

  • To the amine salt intermediate from the previous step, add n-propyl bromide and a catalytic amount of dimethylformamide (DMF).[5]

  • The molar ratio of the amine salt intermediate to n-propyl bromide to DMF should be 1:(2-5):0.005.[6]

  • Heat the reaction mixture to a temperature of 50-100°C for 4-8 hours to form profenofos.[6]

Step 4: Purification of Profenofos

  • After the reaction is complete, allow the mixture to cool.

  • Perform liquid-liquid extraction to separate the organic layer containing profenofos.

  • Wash the organic layer with water to remove any remaining salts and impurities.

  • Remove the solvent under reduced pressure to obtain the crude profenofos product.[5]

  • Further purification can be achieved by distillation or crystallization to achieve the desired purity.[2]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of profenofos from 4-bromo-2-chlorophenol.

profenofos_synthesis_workflow cluster_start Starting Material cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Amine Salt Formation cluster_step3 Step 3: Profenofos Formation cluster_purification Purification start 4-Bromo-2-chlorophenol step1_process Reaction at 30-60°C for 20-25 hours start->step1_process step1_reagents O,O-diethyl thiophosphoryl chloride Sodium Hydroxide step1_reagents->step1_process step1_product O,O-diethyl-O-(2-chloro-4-bromophenyl) -phosphorothioate step1_process->step1_product step2_process Reflux at 50-80°C for 6-10 hours step1_product->step2_process step2_reagent Trimethylamine step2_reagent->step2_process step2_product Amine Salt Intermediate step2_process->step2_product step3_process Reaction at 50-100°C for 4-8 hours step2_product->step3_process step3_reagents n-propyl bromide DMF (catalyst) step3_reagents->step3_process step3_product Crude Profenofos step3_process->step3_product purification_steps Layering Washing Solvent Removal Distillation/Crystallization step3_product->purification_steps final_product High-Purity Profenofos purification_steps->final_product

Caption: Workflow for the synthesis of high-purity profenofos.

References

Application Notes and Protocols: Synthesis and Reaction Mechanism of 2-Bromo-4-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the synthesis of 2-Bromo-4-chlorophenol, a key intermediate in the development of agrochemicals and pharmaceuticals.[1][2] The core of this document focuses on the electrophilic aromatic substitution mechanism responsible for its formation. Detailed experimental protocols are provided, and quantitative data from various synthetic approaches are summarized for comparative analysis. Visual diagrams are included to elucidate the reaction mechanism and experimental workflows.

Reaction Mechanism: Electrophilic Aromatic Substitution

The primary method for synthesizing this compound is through the electrophilic bromination of 4-chlorophenol.[1] The reaction is a classic example of electrophilic aromatic substitution, a fundamental reaction class in organic chemistry.[3][4]

Key Mechanistic Principles:

  • Activating Group: The hydroxyl (-OH) group on the phenol ring is a potent activating group. Its lone pair of electrons increases the electron density of the aromatic ring through resonance, making the ring highly susceptible to attack by electrophiles.[5]

  • Directing Effects: The hydroxyl group is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it.[3][6]

  • Regioselectivity: In the starting material, 4-chlorophenol, the para position is already occupied by a chlorine atom. Consequently, the incoming electrophilic bromine species is directed predominantly to the ortho positions (C2 and C6).[1] The directing effect of the hydroxyl group is dominant over the deactivating, yet also ortho, para-directing, effect of the chlorine atom.[1]

The reaction proceeds in two main steps:

  • Attack of the electron-rich aromatic ring on an electrophilic bromine species (e.g., Br⁺, generated from Br₂). This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex.[1]

  • Deprotonation of the carbon atom where the bromine has attached. The loss of a proton (H⁺) restores the aromaticity of the ring, yielding the final this compound product.[1]

G cluster_start Starting Materials cluster_intermediate Intermediate Stage cluster_product Final Products start1 4-Chlorophenol sigma Arenium Ion (Sigma Complex) start1->sigma Electrophilic Attack start2 Bromine (Br₂) start2->sigma prod1 This compound sigma->prod1 Deprotonation (Restores Aromaticity) prod2 HBr sigma->prod2

Figure 1: Logical workflow of the electrophilic substitution mechanism.

The diagram below illustrates the step-by-step chemical transformation.

G start Setup Reaction Vessel (4-Chlorophenol + Solvent) add_reagents Add Reagents (e.g., Base, Brominating Agent) start->add_reagents reaction Maintain Reaction Conditions (Temperature: 50-80°C) add_reagents->reaction monitor Monitor Progress (TLC/GC) reaction->monitor workup Reaction Work-up (Precipitation/Extraction) monitor->workup Reaction Complete isolate Isolate Crude Product (Filtration) workup->isolate purify Purify Product (Recrystallization/ Column Chromatography) isolate->purify end Final Product: This compound purify->end

References

Application Notes and Protocols: Nanocatalyst-Assisted Synthesis of 2-Bromo-4-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-chlorophenol is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Traditional bromination methods for phenols often face challenges in achieving high regioselectivity and yield, and can generate significant waste. The use of nanocatalysts in organic synthesis has emerged as a promising approach to enhance reaction efficiency, selectivity, and sustainability. These materials offer high surface-area-to-volume ratios and unique electronic properties that can lead to superior catalytic performance compared to their bulk counterparts.

This document provides detailed application notes and experimental protocols for the synthesis of this compound utilizing a mixed metal halide nanocatalyst system. While direct literature on the nanocatalytic synthesis of this compound is limited, this guide presents a protocol adapted from the patented synthesis of its isomer, 2-chloro-4-bromophenol, which employs a CuCl₂-ZnCl₂-AgCl nanocatalyst.[2] This approach is proposed to achieve high yield and regioselectivity. Additionally, a general protocol for the synthesis of mixed metal oxide/halide nanocatalysts via a sol-gel method is provided, which can be adapted to prepare the catalyst system.

Data Presentation

The following tables summarize the quantitative data reported for the synthesis of 2-chloro-4-bromophenol using a mixed metal halide nanocatalyst.[2] These values provide a benchmark for the expected performance of the analogous synthesis of this compound.

Table 1: Reaction Parameters for the Synthesis of 2-chloro-4-bromophenol using a CuCl₂-ZnCl₂-AgCl Nanocatalyst [2]

ParameterExample 1Example 2
Starting Materialo-chlorophenolo-chlorophenol
Nanocatalyst Loading (% w/w)1%2%
CuCl₂:ZnCl₂:AgCl Mass Ratio3:1:22:4:1.5
o-chlorophenol:Br₂ Molar Ratio1:11:1.2
Initial Temperature10°C15°C
Reaction Temperature Range10-55°C15-60°C
Initial Reaction Time20 hours25 hours
Final Reaction Temperature55°C60°C
Final Reaction Time1 hour2 hours
Product Yield >97% >97%
Product Purity >97.7% >97.6%

Experimental Protocols

Protocol 1: Synthesis of Mixed Metal Halide (CuCl₂-ZnCl₂-AgCl) Nanocatalyst via Sol-Gel Method

This protocol describes a general method for synthesizing mixed metal halide nanocatalysts. Researchers should optimize the parameters for their specific requirements.

Materials:

  • Copper(II) chloride (CuCl₂)

  • Zinc chloride (ZnCl₂)

  • Silver chloride (AgCl)

  • Polyvinylpyrrolidone (PVP) or other suitable capping agent

  • Ethanol (anhydrous)

  • Deionized water

Equipment:

  • Beakers and magnetic stir bars

  • Magnetic stirrer with hotplate

  • Ultrasonic bath

  • Centrifuge

  • Drying oven

  • Furnace for calcination

Procedure:

  • Precursor Solution Preparation:

    • In separate beakers, dissolve stoichiometric amounts of CuCl₂, ZnCl₂, and AgCl in a minimal amount of deionized water with vigorous stirring. The mass ratios from Table 1 can be used as a starting point (e.g., for a 3:1:2 ratio, use 3g CuCl₂, 1g ZnCl₂, and 2g AgCl).

    • Once dissolved, mix the solutions together in a larger beaker.

  • Addition of Capping Agent:

    • In a separate beaker, dissolve PVP in ethanol to create a 5% (w/v) solution.

    • Slowly add the PVP solution to the mixed metal salt solution while stirring continuously. The PVP acts as a capping agent to control particle size and prevent agglomeration.

  • Sol Formation and Gelation:

    • Stir the mixture at room temperature for 1-2 hours to ensure homogeneity.

    • Gently heat the solution to 60-80°C while stirring. Continue heating until a viscous gel is formed.

  • Drying and Calcination:

    • Dry the gel in an oven at 100-120°C overnight to remove the solvent.

    • Grind the dried gel into a fine powder.

    • Calcine the powder in a furnace at a suitable temperature (e.g., 300-500°C) for 2-4 hours to obtain the mixed metal halide nanocatalyst. The optimal calcination temperature should be determined experimentally to achieve the desired crystal phase and particle size.

  • Characterization:

    • The synthesized nanocatalyst should be characterized using techniques such as X-ray Diffraction (XRD) to determine the crystal structure, Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to analyze particle size and morphology, and Brunauer-Emmett-Teller (BET) analysis to measure the surface area.

Protocol 2: Nanocatalyst-Assisted Synthesis of this compound

This protocol is adapted from the synthesis of 2-chloro-4-bromophenol and is a proposed method for the synthesis of this compound.[2]

Materials:

  • 4-chlorophenol

  • Liquid bromine (Br₂)

  • CuCl₂-ZnCl₂-AgCl nanocatalyst (prepared as in Protocol 1 or commercially available)

  • Anhydrous solvent (e.g., chlorobenzene, optional)

  • Sodium hydroxide (NaOH) solution (for neutralization)

  • Sodium sulfite (Na₂SO₃) solution (to quench excess bromine)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Condenser

  • Magnetic stirrer with cooling and heating capabilities

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and condenser, add 4-chlorophenol and the CuCl₂-ZnCl₂-AgCl nanocatalyst (1-2% by weight of 4-chlorophenol).

    • If using a solvent, add anhydrous chlorobenzene.

  • Bromination:

    • Cool the mixture to 10-15°C using an ice bath.

    • Slowly add liquid bromine (1.0-1.2 molar equivalents relative to 4-chlorophenol) to the stirred mixture via the dropping funnel. The addition should be dropwise to control the reaction temperature and minimize side reactions.

    • After the addition is complete, allow the reaction to proceed at a controlled temperature between 10-60°C for 20-25 hours.[2]

  • Reaction Completion:

    • After the initial reaction period, heat the mixture to 55-60°C for an additional 1-2 hours to ensure complete conversion.[2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If the nanocatalyst is magnetic, it can be separated using an external magnet. Otherwise, it can be removed by filtration.

    • Wash the reaction mixture with a dilute solution of sodium sulfite to quench any unreacted bromine.

    • Neutralize the mixture with a dilute solution of sodium hydroxide.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by column chromatography or distillation to obtain pure this compound.

Visualizations

experimental_workflow cluster_catalyst_synthesis Protocol 1: Nanocatalyst Synthesis cluster_reaction_synthesis Protocol 2: this compound Synthesis cs1 Dissolve Metal Salts (CuCl₂, ZnCl₂, AgCl) cs2 Add Capping Agent (PVP) cs1->cs2 cs3 Form Gel (Heating) cs2->cs3 cs4 Dry and Calcine cs3->cs4 cs5 Characterize Nanocatalyst cs4->cs5 rs1 Mix 4-chlorophenol and Nanocatalyst cs5->rs1 Use Synthesized Nanocatalyst rs2 Cool and Add Bromine rs1->rs2 rs3 React (10-60°C, 20-25h) rs2->rs3 rs4 Heat to Completion (55-60°C, 1-2h) rs3->rs4 rs5 Work-up and Extraction rs4->rs5 rs6 Purify Product rs5->rs6

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism cluster_catalyst_activation Catalyst Activation cluster_electrophilic_attack Electrophilic Aromatic Substitution cat Nanocatalyst (Lewis Acid) activated_br Brδ+---Brδ−---Catalyst cat->activated_br br2 Br-Br br2->activated_br phenol 4-chlorophenol activated_br->phenol Electrophilic Attack sigma_complex Sigma Complex (Wheland Intermediate) phenol->sigma_complex + Brδ+ product This compound sigma_complex->product - H+

Caption: Proposed mechanism for nanocatalyst-assisted bromination.

References

Green Chemistry Approaches to 2-Bromo-4-chlorophenol Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Bromo-4-chlorophenol, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] The focus is on green chemistry approaches that prioritize safety, reduce waste, and enhance efficiency compared to traditional methods. These approaches include the use of safer reagents, catalytic methods, and innovative energy sources.

Application Notes:

The synthesis of this compound traditionally involves electrophilic halogenation, which can present challenges in regioselectivity and the use of hazardous reagents.[1] Green chemistry principles offer pathways to mitigate these issues by focusing on aspects such as atom economy, use of less hazardous reagents, and the application of catalysis.

Two primary green synthetic routes are explored:

  • Regioselective Bromination of 4-Chlorophenol: This is a direct approach where the hydroxyl group of 4-chlorophenol directs the incoming electrophile to the ortho position, as the para position is already occupied by chlorine.[1]

  • Regioselective Chlorination of 2-Bromophenol: An alternative strategy that involves the chlorination of 2-bromophenol.[1]

Key green chemistry strategies applicable to these routes include:

  • Use of N-Halosuccinimides: N-Bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are safer, solid alternatives to hazardous liquid bromine and gaseous chlorine, respectively.[1] They are easier to handle and reduce the risks associated with transportation and storage.

  • Catalytic Approaches: The use of catalysts can significantly improve reaction efficiency, selectivity, and reduce waste. While specific catalysts for this compound are still under active research, analogous reactions demonstrate the potential of nanocatalysts and phase-transfer catalysts to achieve high yields and purity.[1] The recyclability of these catalysts is a key aspect of their "green" profile.

  • Photocatalysis: Visible-light photocatalysis offers a sustainable and mild method for halogenation. By using a photocatalyst, such as a ruthenium complex, and a benign light source like LEDs, reactions can be carried out at room temperature, reducing energy consumption.

  • Electrochemical Synthesis: Electrochemical methods provide a reagent-free approach to halogenation, where an electric current is used to generate the halogenating species in situ. This method avoids the use of bulk chemical oxidants and offers precise control over the reaction.[3]

  • Solvent-Free and Mechanochemical Methods: Eliminating or reducing the use of organic solvents is a cornerstone of green chemistry. Solvent-free reactions, often conducted under thermal or microwave conditions, and mechanochemical synthesis (ball milling) can lead to higher efficiency, shorter reaction times, and a significant reduction in waste.

Comparative Data of Synthesis Methods

The following tables summarize quantitative data from various synthetic methods for this compound and its isomer, 4-bromo-2-chlorophenol, to provide a comparative overview.

Table 1: Synthesis of this compound via Chlorination of 2-Bromophenol

MethodChlorinating AgentCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Greener ReagentN-Chlorosuccinimide (NCS)H₂SO₄Acetonitrile20386[4]

Table 2: Synthesis of 4-Bromo-2-chlorophenol via Bromination of 2-Chlorophenol (Isomer Synthesis for Method Comparison)

MethodBrominating AgentCatalystSolventTemp. (°C)Time (h)Yield (%)Purity (%)Reference
TraditionalBromineNoneCarbon TetrachlorideRoom Temp.-87-[5][6]
CatalyticBromineTriethylamine hydrochlorideChlorobenzene5-15-99.1>99[5]
NanocatalyticBromineCuCl₂, ZnCl₂, AgClNone (neat)10-6020-25>97>97.5[1][7]

Table 3: Photocatalytic Bromination of Phenols (General Method)

SubstrateBrominating AgentCatalystSolventTemp. (°C)Light SourceYield (%)Reference
PhenolsCBr₄Ru(bpy)₃Cl₂AcetonitrileRoom Temp.Blue LEDsHigh[8]

Experimental Protocols

Protocol 1: Synthesis of this compound using N-Chlorosuccinimide (NCS)

This protocol describes the regioselective chlorination of 2-bromophenol using the safer chlorinating agent, N-chlorosuccinimide.

Materials:

  • 2-Bromophenol

  • N-Chlorosuccinimide (NCS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Acetonitrile

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and work-up

Procedure:

  • To a solution of 2-bromophenol in acetonitrile, add a catalytic amount of concentrated sulfuric acid at room temperature.

  • Stir the mixture for 5 minutes.

  • Add N-chlorosuccinimide (NCS) to the mixture.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (approximately 3 hours), evaporate the solvent under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel chromatography to yield this compound.[4]

Protocol 2: Photocatalytic Synthesis of Bromophenols

This protocol outlines a general and green method for the bromination of phenols using a photocatalyst and a mild bromine source under visible light irradiation.

Materials:

  • Phenol substrate (e.g., 4-chlorophenol)

  • Carbon tetrabromide (CBr₄)

  • Tris(2,2'-bipyridyl)dichlororuthenium(II) hexahydrate (Ru(bpy)₃Cl₂)

  • Anhydrous Acetonitrile (CH₃CN)

  • 10 mL round-bottom flask

  • Magnetic stir bar

  • Blue LED lamp (1 W)

  • Standard glassware for work-up and purification

Procedure:

  • In a 10 mL round-bottom flask, combine the phenol substrate (0.1 mmol), carbon tetrabromide (33 mg, 0.1 mmol), and tris(2,2'-bipyridyl)dichlororuthenium(II) hexahydrate (3.8 mg, 0.005 mmol).[4][8]

  • Add anhydrous acetonitrile (1 mL) to the flask.

  • Place the flask under a blue LED lamp and stir the reaction mixture at room temperature. Ensure the reaction is open to the air to allow for continuous passage of air.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Upon completion, remove the solvent by distillation under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired brominated phenol product.[4][8]

Protocol 3: Bromination of 4-Chlorophenol in Acetic Acid

This protocol describes a more traditional, yet controlled, method for the synthesis of this compound. Green aspects can be introduced by careful control of reagents and conditions to maximize yield and minimize byproducts.

Materials:

  • 4-Chlorophenol

  • Liquid Bromine

  • Acetic Acid

  • Sodium Acetate

  • Standard laboratory glassware

Procedure:

  • Dissolve 4-chlorophenol in acetic acid in a reaction flask.

  • Add a base, such as sodium acetate, to the mixture.

  • Carefully add liquid bromine dropwise to the reaction mixture while maintaining the temperature between 50-80°C.

  • Control the addition rate to prevent the formation of di-brominated byproducts.

  • After the addition is complete, continue to stir the reaction mixture until the reaction is complete (monitor by TLC).

  • Upon completion, follow a standard work-up procedure involving quenching, extraction, and purification to isolate this compound.[1]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_methods Green Synthesis Approaches cluster_process Reaction & Work-up cluster_end Final Product Starting_Phenol 4-Chlorophenol or 2-Bromophenol Greener_Reagents Greener Reagents (NBS/NCS) Catalysis Catalysis (e.g., Nanocatalyst) Photocatalysis Photocatalysis (Ru-catalyst, Blue LED) Electrochemistry Electrochemistry (Cr-catalyst) Reaction Halogenation Reaction Greener_Reagents->Reaction Catalysis->Reaction Photocatalysis->Reaction Electrochemistry->Reaction Workup Extraction & Purification Reaction->Workup Final_Product This compound Workup->Final_Product

Caption: Experimental workflow for green synthesis of this compound.

signaling_pathway Start Select Synthesis Route Route1 Route 1: Bromination of 4-Chlorophenol Start->Route1 Route2 Route 2: Chlorination of 2-Bromophenol Start->Route2 Reagent1 Choose Brominating Agent Route1->Reagent1 Reagent2 Choose Chlorinating Agent Route2->Reagent2 Br2 Liquid Bromine (Traditional) Reagent1->Br2 NBS NBS (Greener) Reagent1->NBS CBr4 CBr4 (Photocatalysis) (Greener) Reagent1->CBr4 Cl2 Chlorine Gas (Traditional) Reagent2->Cl2 NCS NCS (Greener) Reagent2->NCS Product This compound Br2->Product NBS->Product CBr4->Product Cl2->Product NCS->Product

Caption: Decision pathway for selecting a green synthesis route.

References

Application Notes and Protocols for the Derivatization of 2-Bromo-4-chlorophenol's Hydroxyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of the hydroxyl group of 2-Bromo-4-chlorophenol. This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2] Derivatization of its phenolic hydroxyl group is often a critical step to either facilitate analysis, particularly by gas chromatography (GC), or to synthesize more complex molecules. The primary derivatization strategies for phenolic compounds, including this compound, are acylation (esterification), silylation, and alkylation (etherification).[3]

Introduction to Derivatization of this compound

The hydroxyl group of this compound is reactive and can be targeted for various chemical modifications.[1] For analytical purposes, especially in GC-based methods, derivatization is often necessary to increase the volatility and thermal stability of the analyte.[3][4] This is achieved by replacing the active hydrogen of the hydroxyl group with a less polar functional group, which minimizes intermolecular hydrogen bonding.[3] In synthetic applications, derivatization serves to introduce new functionalities or to act as a protecting group for the hydroxyl moiety during subsequent reaction steps.

Acylation (Esterification) of this compound

Acylation involves the reaction of the phenolic hydroxyl group with an acylating agent, such as an acid anhydride or an acyl halide, to form a stable ester derivative.[3] Acetic anhydride is a commonly used and cost-effective reagent for this purpose.[3][5] Acetylated derivatives are generally stable and less susceptible to hydrolysis compared to silyl ethers.[3] This method is widely employed for the analysis of chlorophenols in environmental samples.[6][7]

Protocol 1: Acetylation of this compound with Acetic Anhydride for GC-MS Analysis

This protocol is adapted from general methods for the acetylation of phenols in aqueous samples.[8][9]

Materials:

  • This compound standard solution

  • Acetic anhydride

  • Potassium carbonate (K₂CO₃) or other suitable base[10]

  • Organic solvent for extraction (e.g., hexane, dichloromethane)[3]

  • Reaction vials with screw caps

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Sample Preparation:

    • For aqueous samples containing this compound, adjust the pH to alkaline (e.g., pH 8-9) with potassium carbonate.

    • For a 1 mL aqueous sample, add approximately 50 mg of anhydrous K₂CO₃ and stir until dissolved.[7]

  • Reagent Addition:

    • Add an excess of acetic anhydride to the sample. For a 1 mL aqueous sample, 100-200 µL of acetic anhydride is typically sufficient.[3][9]

  • Reaction:

    • Tightly cap the vial and vortex vigorously for 1-2 minutes.[9]

    • The reaction is often rapid at room temperature but can be heated to 50-60°C for 15-30 minutes to ensure completion.[3]

  • Extraction:

    • After the reaction mixture has cooled to room temperature, extract the acetylated this compound into an organic solvent such as hexane or dichloromethane.[3] Add 1 mL of the organic solvent and vortex for 1-2 minutes.

    • Allow the layers to separate and carefully transfer the organic (upper) layer to a clean vial for GC-MS analysis.

Quantitative Data Summary (Acylation)

AnalyteDerivatizing AgentReaction ConditionsTypical YieldAnalytical MethodReference
Chlorophenols (general)Acetic AnhydrideAqueous K₂CO₃, room temp or 50-60°C, 15-30 min>80%GC-MS, GC-ECD[3][7][8]
2,4,6-TrichlorophenolAcetic AnhydrideHeadspace derivatization, 80°C, 10-30 minNot specifiedGC-MS[6]

Silylation of this compound

Silylation is a widely used derivatization technique for compounds with active hydrogen atoms, such as phenols.[4] It involves replacing the active hydrogen with a trimethylsilyl (TMS) or other silyl group. Silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective.[4][11] The resulting silyl ethers are more volatile and thermally stable, making them ideal for GC analysis.[4]

Protocol 2: Silylation of this compound with BSTFA for GC-MS Analysis

This protocol is based on a fast silylation technique developed for various phenolic compounds.[4][11]

Materials:

  • Dried extract containing this compound

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Acetone (as reaction solvent)

  • Anhydrous sodium sulfate

  • Reaction vials with screw caps

Procedure:

  • Sample Preparation:

    • Ensure the sample containing this compound is free of water. If necessary, dry the sample extract over anhydrous sodium sulfate.

  • Derivatization:

    • Dissolve the dried sample in acetone.

    • Add an excess of BSTFA. For a 0.7 mL acetone solution of the analyte, 100 µL of BSTFA is typically used.[4]

    • The derivatization reaction in acetone is very rapid and should be complete within 15 seconds at room temperature.[4][11]

  • Analysis:

    • The derivatized sample is now ready for direct injection into the GC-MS system.

Quantitative Data Summary (Silylation)

AnalyteDerivatizing AgentReaction ConditionsCompletion TimeAnalytical MethodReference
Chlorophenols (general)BSTFAAcetone, room temperature~15 secondsGC-MS[4][11]
Alkylphenols, Chlorophenols, Bisphenol ABSTFAAcetone, room temperature< 1 minuteGC-MS[4][11]

Etherification (Williamson Ether Synthesis) of this compound

The Williamson ether synthesis is a versatile method for preparing ethers by reacting an alkoxide with a primary alkyl halide via an SN2 reaction.[12][13] This reaction can be used to derivatize the hydroxyl group of this compound to form various ethers, which can be useful for synthetic purposes or to introduce specific functionalities for analytical detection.

Protocol 3: General Procedure for Williamson Ether Synthesis with this compound

This is a generalized protocol for the etherification of a phenol.[12][14]

Materials:

  • This compound

  • A strong base (e.g., sodium hydride (NaH), sodium hydroxide (NaOH))

  • An appropriate alkyl halide (e.g., methyl iodide, ethyl bromide)

  • A suitable aprotic solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Formation of the Phenoxide:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the chosen aprotic solvent.

    • Carefully add one equivalent of a strong base (e.g., NaH) to the solution to deprotonate the phenolic hydroxyl group and form the sodium 2-bromo-4-chlorophenoxide. The reaction is typically stirred at room temperature until the evolution of hydrogen gas ceases (if using NaH).

  • Ether Formation:

    • To the solution of the phenoxide, add a slight excess (1.1-1.2 equivalents) of the desired primary alkyl halide.

    • The reaction mixture may be stirred at room temperature or gently heated to facilitate the SN2 reaction. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by carefully adding water.

    • Extract the product into an organic solvent (e.g., diethyl ether, ethyl acetate).

    • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude ether.

    • The product can be further purified by column chromatography if necessary.

Quantitative Data Summary (Etherification)

Quantitative data for the Williamson ether synthesis is highly dependent on the specific substrates and reaction conditions used. Yields can range from moderate to excellent for SN2 reactions with primary alkyl halides.[13]

Visualizations

Derivatization_Workflow cluster_start Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample containing This compound Prepared_Sample Prepared Sample (e.g., extracted, pH adjusted) Sample->Prepared_Sample Derivatization_Step Add Derivatizing Agent (e.g., Acetic Anhydride, BSTFA) Prepared_Sample->Derivatization_Step Reaction Reaction (Vortex, Heat) Derivatization_Step->Reaction Analysis_Step GC-MS Analysis Reaction->Analysis_Step

Caption: General workflow for the derivatization and analysis of this compound.

Acylation_Reaction cluster_reactants Reactants cluster_products Products Phenol This compound Plus1 + Phenol->Plus1 Anhydride Acetic Anhydride Reaction_Arrow Reaction Anhydride->Reaction_Arrow Base Base (e.g., K₂CO₃) Base->Reaction_Arrow Catalyst Plus1->Anhydride Ester 2-Bromo-4-chlorophenyl acetate Plus2 + Ester->Plus2 Byproduct Acetic Acid + Salt Plus2->Byproduct Reaction_Arrow->Ester

Caption: Acylation (Esterification) of this compound.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol This compound Phenoxide 2-Bromo-4-chlorophenoxide Phenol->Phenoxide + Base Base Strong Base (e.g., NaH) Ether 2-Bromo-4-chlorophenyl Ether (R-O-Ar) Phenoxide->Ether + R-X Alkyl_Halide Primary Alkyl Halide (R-X)

Caption: Williamson Ether Synthesis of this compound.

References

O-Alkylation of 2-Bromo-4-chlorophenol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of pharmaceutical and agrochemical research, the strategic modification of molecular scaffolds is paramount to the development of novel and effective agents. 2-Bromo-4-chlorophenol is a key intermediate, and the O-alkylation of this compound opens a gateway to a diverse range of derivatives with significant biological activities.[1] These application notes provide detailed protocols for the O-alkylation of this compound via the Williamson ether synthesis, including a phase-transfer catalysis approach, and explore the application of the resulting ether derivatives, particularly as potential anticancer agents targeting critical signaling pathways.

Introduction

This compound is a versatile building block in organic synthesis, primarily utilized as a precursor in the creation of more complex molecules with desired therapeutic or biological properties.[1] Its unique substitution pattern allows for a variety of chemical transformations, with O-alkylation being a fundamental step in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. The resulting aryl ethers are scaffolds for various therapeutic agents, including analgesics and anti-inflammatory compounds.

Synthetic Protocols

The O-alkylation of this compound is most commonly achieved through the Williamson ether synthesis. This method involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.[2][3] For optimal results, primary alkyl halides are preferred to minimize competing elimination reactions.[2]

General Experimental Protocol: Williamson Ether Synthesis

A solution of this compound in a suitable polar aprotic solvent, such as acetone or acetonitrile, is treated with a base to generate the phenoxide ion. Subsequently, the alkylating agent (alkyl halide) is added, and the reaction mixture is heated to facilitate the nucleophilic substitution.

Materials:

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Alkylating agent (e.g., methyl iodide, ethyl bromide, allyl bromide, propargyl bromide, benzyl bromide)

  • Acetone or Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in anhydrous acetone or acetonitrile, add anhydrous potassium carbonate (2.0 eq.).

  • Add the desired alkylating agent (1.1-1.5 eq.) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol for Phase-Transfer Catalyzed (PTC) O-Alkylation

Phase-transfer catalysis offers an efficient and environmentally benign alternative, particularly for reactions involving immiscible phases. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide from the aqueous phase to the organic phase where it can react with the alkyl halide.

Materials:

  • This compound

  • Sodium hydroxide (NaOH, 50% aqueous solution)

  • Alkylating agent

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Toluene or Dichloromethane

Procedure:

  • To a vigorously stirred solution of this compound (1.0 eq.) and the alkylating agent (1.2-1.5 eq.) in toluene, add the phase-transfer catalyst (e.g., TBAB, 5-10 mol%).

  • Add 50% aqueous sodium hydroxide solution (excess).

  • Stir the biphasic mixture vigorously at a controlled temperature (e.g., 50-75°C) and monitor the reaction by TLC or GC.

  • After completion, cool the mixture to room temperature and separate the phases.

  • Wash the organic phase with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Data Presentation

The following table summarizes the reaction conditions and reported yields for the O-alkylation of various bromophenols, providing a predictive framework for the synthesis of this compound derivatives.

Alkylating AgentBaseSolventCatalystTemperature (°C)Yield (%)Reference
Dimethyl sulfateK₂CO₃Acetone-45High[4]
Alkyl Halides50% aq. NaOHTolueneTBAI7582-96
Benzyl BromideNaHTHF-RefluxGood[2]
Propargyl BromideK₂CO₃DMF-RTHigh
1,4-Dibromobutane50% aq. KOHTolueneTBABRT51[5]

Applications in Drug Discovery: Anticancer Agents

Derivatives of bromophenols have demonstrated significant potential as anticancer agents.[4][6][7] These compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. One of the key mechanisms of action for some bromophenol derivatives involves the modulation of the ROS-mediated apoptotic pathway.[6]

Signaling Pathway and Mechanism of Action

Reactive oxygen species (ROS) are critical signaling molecules involved in the regulation of apoptosis. Many anticancer agents exert their effects by increasing intracellular ROS levels, leading to oxidative stress and subsequent activation of apoptotic pathways. Bromophenol derivatives have been shown to induce apoptosis in cancer cells by increasing ROS production, which in turn leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of executioner caspases such as caspase-3 and PARP.[6]

anticancer_pathway BCP_Derivative This compound Derivative ROS ↑ Reactive Oxygen Species (ROS) BCP_Derivative->ROS Induces Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 Downregulates Caspase3 Caspase-3 (Executioner) ROS->Caspase3 Activates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits PARP PARP Cleavage Caspase3->PARP Cleaves PARP->Apoptosis Leads to

Caption: ROS-mediated apoptotic pathway induced by this compound derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of O-alkylated this compound derivatives as potential therapeutic agents.

workflow start This compound synthesis O-Alkylation (Williamson Ether Synthesis / PTC) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization screening Biological Screening (e.g., Anticancer Assays) characterization->screening hit_id Hit Identification & Lead Optimization screening->hit_id preclinical Preclinical Studies hit_id->preclinical

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Conclusion

The O-alkylation of this compound provides a robust platform for the generation of a wide array of ether derivatives with significant potential in drug discovery and development. The protocols outlined in these notes offer reliable methods for the synthesis of these valuable compounds. Further investigation into the structure-activity relationships of these derivatives is warranted to unlock their full therapeutic potential.

References

Application Notes & Protocols: Synthesis and Biological Screening of 2-Bromo-4-chlorophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Bromo-4-chlorophenol is a versatile halogenated phenol that serves as a crucial intermediate and building block in the synthesis of various biologically active compounds.[1][2] Its unique chemical structure allows for a wide array of derivatizations, leading to molecules with potential applications in the pharmaceutical and agrochemical industries.[1] Derivatives of this compound have demonstrated a range of biological activities, including antimicrobial, antioxidant, anticancer, and enzyme inhibitory properties.[3][4] This document provides detailed protocols for the synthesis of representative derivatives and their subsequent biological evaluation.

Part 1: Synthesis of this compound Derivatives

The synthesis process begins with the preparation of the core scaffold, this compound, which is then used to generate more complex derivatives, such as Schiff bases.

Synthesis of the Precursor: this compound

A common and direct method for synthesizing the precursor involves the regioselective electrophilic bromination of 4-chlorophenol.[3] The hydroxyl group of the phenol is a strong activating group that directs the incoming electrophile (bromine) to the ortho position.[3]

Caption: Synthesis of this compound via electrophilic bromination.

Experimental Protocol:

  • Reaction Setup: To a solution of 4-chlorophenol (1.0 eq) in glacial acetic acid, add sodium acetate (1.0 eq).

  • Bromination: Heat the mixture to 50–80°C. Slowly add liquid bromine (1.0-1.1 eq) dropwise while maintaining the temperature. The controlled addition is crucial to prevent the formation of di-brominated byproducts.[3]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield this compound with a purity often exceeding 95%.[3]

Synthesis of a Representative Derivative: Schiff Base

Schiff bases are synthesized through the condensation reaction of a primary amine with an aldehyde or ketone.[3] These derivatives of bromophenols have shown significant potential as anticancer and antimicrobial agents.[3][4]

Experimental Protocol:

  • Reactant Preparation: Dissolve 2-bromo-4-chloroaniline (1.0 eq) and a selected substituted salicylaldehyde (1.0 eq) in absolute ethanol.

  • Condensation Reaction: Reflux the mixture for 4-6 hours. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Monitoring: Monitor the reaction for the disappearance of starting materials via TLC.

  • Product Isolation: After completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. If necessary, further purify the compound by recrystallization from a suitable solvent like ethanol or methanol.

  • Characterization: Confirm the structure of the synthesized derivative using analytical techniques such as FTIR, ¹H-NMR, and Mass Spectrometry.[5]

start_amine 2-Bromo-4-chloroaniline reaction Condensation (Ethanol, Reflux) start_amine->reaction start_aldehyde Substituted Salicylaldehyde start_aldehyde->reaction workup Cooling & Precipitation reaction->workup purification Filtration & Recrystallization workup->purification characterization Structural Analysis (NMR, IR, MS) purification->characterization final_product Schiff Base Derivative characterization->final_product

Caption: General workflow for the synthesis of a Schiff base derivative.

Part 2: Biological Screening Protocols

Once synthesized and purified, the derivatives are subjected to biological assays to determine their activity.

In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is widely used to screen for the cytotoxic effects of compounds on cancer cell lines.[4]

Experimental Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF-7, T47D) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[4][6]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives (e.g., 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin or Etoposide).[4][6]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC₅₀ Calculation: Calculate the cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration required to inhibit 50% of cell growth.[4]

Enzyme Inhibition Screening (Acetylcholinesterase Assay)

Bromophenol derivatives have been identified as potent inhibitors of cholinesterase enzymes, which are relevant targets in neurodegenerative diseases like Alzheimer's.[7]

acetylcholine Acetylcholine (Neurotransmitter) ache AChE acetylcholine->ache Binds to products Choline + Acetate (Signal Termination) ache->products Catalyzes Breakdown inhibitor 2-Bromo-4-chlorophenolDerivative (Inhibitor) inhibitor->ache Blocks Active Site

Caption: Inhibition of Acetylcholinesterase (AChE) by a derivative.

Experimental Protocol (Ellman's Method):

  • Reagent Preparation: Prepare solutions of acetylcholinesterase (AChE), the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB).

  • Assay Setup: In a 96-well plate, add buffer, DTNB, and varying concentrations of the test compound (inhibitor). Add the AChE enzyme solution to each well and pre-incubate for 15 minutes.

  • Reaction Initiation: Initiate the reaction by adding the substrate (ATCI).

  • Detection: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. Monitor the increase in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percentage of inhibition and calculate the IC₅₀ value. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition.[7]

Part 3: Data Presentation

Quantitative data from biological screening should be summarized for clear comparison.

Table 1: Enzyme Inhibitory Activity of Bromophenol Derivatives

Data from a study on various synthesized bromophenols and their derivatives.[7]

Compound ClassEnzymeKᵢ Value (nM)
Novel BromophenolsAcetylcholinesterase (AChE)0.13 - 14.74
Novel BromophenolsButyrylcholinesterase (BChE)5.11 - 23.95
Novel Bromophenolsα-Glycosidase63.96 - 206.78
Table 2: Comparative Anticancer Activity (IC₅₀ in µM)

Data for general bromophenol Schiff bases and specific pyridine derivatives, intended to be representative.[4][6]

Compound ClassHeLaMCF-7T47DHCT-116
Bromophenol Schiff Bases[4]1.47 - 4.125.95 - 45.39-12.83
2-phenol-4-chlorophenyl-6-aryl pyridines[6]--0.68 - 1.25-
Cisplatin (Reference Drug)[4]-32.38--

Overall Experimental Workflow

The development and screening of novel this compound derivatives follow a logical progression from chemical synthesis to biological validation.

synthesis Synthesis of Derivatives purification Purification (Chromatography/ Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization screening Biological Screening (e.g., MTT, Enzyme Assays) characterization->screening analysis Data Analysis (IC₅₀, Kᵢ Calculation) screening->analysis sar Structure-Activity Relationship (SAR) Studies analysis->sar

Caption: High-level workflow from synthesis to biological data analysis.

References

Application Notes and Protocols for the Bromination of 2-Chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bromination of 2-chlorophenol is a significant electrophilic aromatic substitution reaction utilized in the synthesis of various valuable chemical intermediates.[1] These brominated derivatives serve as key building blocks in the development of pharmaceuticals, agrochemicals, and other complex organic molecules.[1] The regioselectivity of this reaction is of paramount importance, as the position of the bromine substituent on the aromatic ring dictates the properties and subsequent reactivity of the product. The hydroxyl group of the phenol is a strongly activating ortho-, para-directing group, while the chlorine atom is a deactivating ortho-, para-directing group.[2] Consequently, careful control of reaction conditions is necessary to achieve the desired isomer, primarily 4-bromo-2-chlorophenol or 2-bromo-6-chlorophenol.

This document provides detailed experimental protocols for various methods of brominating 2-chlorophenol, a summary of quantitative data from different approaches, and a visualization of the general experimental workflow and reaction mechanism.

Data Presentation

The following tables summarize quantitative data for different bromination methods of 2-chlorophenol, offering a comparison of their efficiencies and selectivities.

MethodBrominating AgentCatalyst/SolventTemperature (°C)Reaction TimeYield (%)Purity (%)Primary ProductReference
Catalytic BrominationBr₂Triethylamine hydrochloride / Chlorobenzene5–15Not Specified>98>984-Bromo-2-chlorophenol[2][3]
Nanocatalyst-Mediated BrominationBr₂CuCl₂/ZnCl₂/AgCl Nanocatalyst10–6020–25 hours>97>97.54-Bromo-2-chlorophenol[2][4]
Direct BrominationBr₂Carbon TetrachlorideRoom Temp.Not Specified87Not Specified4-Bromo-2-chlorophenol[5]
Bromination with NBSNBSAcetonitrile / H₂SO₄203 hours86Not SpecifiedRegioselective[6]
Catalytic Bromination with Diphenyl SulfideBr₂ / BrClZinc Chloride / Diphenyl Sulfide / Carbon Tetrachloride23–262.8 hours99.5-99.8~984-Bromo-2-chlorophenol[5]

Experimental Protocols

Method 1: Selective para-Bromination using a Phase-Transfer Catalyst

This protocol describes the selective synthesis of 4-bromo-2-chlorophenol using triethylamine hydrochloride as a regioselectivity-directing catalyst.[2][3]

Materials:

  • 2-Chlorophenol

  • Chlorobenzene

  • Triethylamine hydrochloride

  • Bromine (Br₂)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve 2-chlorophenol (e.g., 2.0 moles, 257.0 g) in chlorobenzene (350 g).[3]

  • Add triethylamine hydrochloride (e.g., 12 g) to the solution.[3]

  • Cool the mixture to a temperature between 5–15°C using an ice bath.[2][3]

  • Slowly add a stoichiometric amount of bromine (e.g., 2.0 moles) to the reaction mixture with continuous stirring. Maintain the temperature within the specified range.

  • After the addition is complete, continue stirring for an additional hour at 15–20°C.[3]

  • The solvent can be removed under reduced pressure to yield the crude product.[3]

  • Purification can be achieved by distillation or recrystallization to obtain high-purity 4-bromo-2-chlorophenol.

Method 2: Bromination using a Mixed-Metal Nanocatalyst

This method employs a heterogeneous nanocatalyst to achieve high purity and yield of 4-bromo-2-chlorophenol.[2][4]

Materials:

  • 2-Chlorophenol (o-chlorophenol)

  • Nanocatalyst (mixture of copper (II) chloride, zinc chloride, and silver chloride)

  • Bromine (Br₂)

  • Reaction vessel with heating and stirring capabilities

Procedure:

  • Mix 2-chlorophenol (e.g., 1750 kg) with the nanocatalyst (e.g., 25 kg).[4]

  • Cool the mixture to 10–15°C.[4]

  • Add bromine (e.g., molar ratio of 2-chlorophenol to Br₂ of 1:1 to 1:1.2) to the mixture while maintaining the temperature between 10–60°C. The reaction is exothermic.[4]

  • Allow the reaction to proceed for 20–25 hours.[4]

  • After the initial reaction period, warm the mixture to 55–60°C for 1–2 hours to help remove any unreacted bromine and hydrogen bromide byproduct.[4]

  • Cool the mixture to obtain the final product.[4]

Method 3: Bromination with N-Bromosuccinimide (NBS)

This procedure utilizes N-bromosuccinimide as the brominating agent, which can offer milder reaction conditions and improved safety.[6]

Materials:

  • 2-Chlorophenol

  • Acetonitrile (MeCN)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • In a round-bottomed flask, dissolve 2-chlorophenol (e.g., 5 mmol) in acetonitrile (10 mL).[6]

  • Add concentrated sulfuric acid (e.g., 1.05 equivalents) to the mixture at room temperature and stir for 5 minutes.[6]

  • Add N-bromosuccinimide (e.g., 1.05 equivalents) to the mixture.[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.[6]

  • Add water (15 mL) to the residue and extract the product with dichloromethane (3 x 15 mL).[6]

  • Combine the organic layers and wash with water and then brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate.[6]

  • Concentrate the solution under reduced pressure to afford the crude product, which can be further purified by column chromatography.[6]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant_Preparation Prepare Solution of 2-Chlorophenol Catalyst_Addition Add Catalyst (if applicable) Reactant_Preparation->Catalyst_Addition Cooling Cool Reaction Mixture Catalyst_Addition->Cooling Brominating_Agent Add Brominating Agent (e.g., Br2, NBS) Cooling->Brominating_Agent Reaction_Stirring Stir at Controlled Temperature Brominating_Agent->Reaction_Stirring Quenching Quench Reaction (if necessary) Reaction_Stirring->Quenching Extraction Extraction Quenching->Extraction Washing Wash Organic Layer Extraction->Washing Drying Dry Organic Layer Washing->Drying Solvent_Removal Remove Solvent Drying->Solvent_Removal Purification Purification (Distillation/Chromatography) Solvent_Removal->Purification

Caption: General experimental workflow for the bromination of 2-chlorophenol.

Reaction Mechanism: Electrophilic Aromatic Substitution

Caption: Mechanism of electrophilic aromatic bromination of 2-chlorophenol.

References

Application Notes and Protocols for the Purification of 2-Bromo-4-chlorophenol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the purification of 2-Bromo-4-chlorophenol via recrystallization. Due to the limited availability of specific quantitative solubility data for this compound, this guide presents estimated solubility in various common organic solvents based on its physicochemical properties and data from structurally similar halogenated phenols. A detailed experimental protocol for both single-solvent and multi-solvent recrystallization is provided, aimed at achieving high purity suitable for research, and drug development applications.

Introduction to Recrystallization for this compound Purification

Recrystallization is a pivotal technique for the purification of solid organic compounds like this compound. The fundamental principle of this method relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the crude this compound at an elevated temperature and allow it to crystallize in a highly pure form upon cooling, while impurities remain dissolved in the solvent (mother liquor). The selection of an appropriate solvent is critical and is determined by the polarity and hydrogen-bonding capabilities of the compound. As a halogenated phenol, this compound possesses moderate polarity, making polar organic solvents and specific solvent/anti-solvent systems effective for its purification.

Quantitative Data Summary

Precise, experimentally determined solubility data for this compound across a range of solvents is not extensively available in public literature. The following table provides estimated solubility values based on the known solubility in methanol (10 g/100 mL, temperature not specified)[1][2][3], the general solubility of similar halogenated phenols, and the principle of "like dissolves like".[4] These values should serve as a practical starting point for solvent screening and optimization of the recrystallization process.

SolventBoiling Point (°C)Estimated Solubility at 20°C ( g/100 mL)Estimated Solubility at Boiling Point ( g/100 mL)Suitability Notes
Methanol64.7~10HighGood solvent for single-solvent recrystallization.
Ethanol78.4~8HighGood solvent for single-solvent or multi-solvent (with water) recrystallization.
Isopropanol82.6~6HighPotentially a good solvent for single-solvent recrystallization.
Acetone56HighVery HighMay be too effective a solvent at room temperature, leading to lower recovery.
Ethyl Acetate77.1ModerateHighA potential solvent, could be used in a solvent pair with a non-polar anti-solvent.
Toluene110.6LowModerateMay be suitable for recrystallization, especially for removing more polar impurities.
Heptane98.4Very LowLowUnlikely to be a good single solvent, but could serve as an anti-solvent.
Water100InsolubleSparingly SolubleCan be used as an anti-solvent with a miscible polar solvent like ethanol.

Experimental Protocols

Safety Precautions: this compound is harmful if swallowed or in contact with skin and causes skin and eye irritation.[5] It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Single-Solvent Recrystallization using Ethanol

This protocol is recommended for crude this compound with a relatively high initial purity.

Materials:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Activated Carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

Procedure:

  • Dissolution: Place the crude this compound (e.g., 5.0 g) in a 125 mL Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol (e.g., 20-30 mL) and begin heating the mixture on a hot plate with gentle stirring.

  • Achieving Saturation: Gradually add more hot ethanol in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% of the solute weight) and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration. Preheat a second Erlenmeyer flask containing a small amount of boiling ethanol on the hot plate. Place a stemless funnel with fluted filter paper into the neck of the flask. Pour the hot solution through the filter paper quickly to remove the solid impurities.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling encourages the formation of larger, purer crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Crystal Collection and Washing: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor.

  • Drying: Dry the purified crystals on the filter paper by drawing air through the funnel for a period. For complete drying, transfer the crystals to a pre-weighed watch glass and place them in a desiccator or a vacuum oven at a low temperature.

  • Analysis: Determine the melting point of the purified this compound. A sharp melting point close to the literature value (31-33 °C) indicates high purity.[3][6] Calculate the percent recovery.

Protocol 2: Multi-Solvent Recrystallization using Ethanol and Water

This protocol is effective when a single solvent does not provide a significant difference in solubility between hot and cold conditions. Ethanol acts as the "good" solvent, and water serves as the "anti-solvent."

Materials:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

Procedure:

  • Dissolution: In a 125 mL Erlenmeyer flask, dissolve the crude this compound (e.g., 5.0 g) in the minimum amount of hot ethanol with heating and stirring.

  • Addition of Anti-Solvent: Once the solid is fully dissolved, slowly add hot deionized water dropwise to the hot solution until a faint cloudiness (turbidity) appears and persists. This indicates that the solution is saturated.

  • Re-dissolution: Add a few drops of hot ethanol to the mixture until the cloudiness just disappears, resulting in a clear, saturated solution at the boiling point.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration as described in Protocol 1.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature.

  • Complete Crystallization: After reaching room temperature, place the flask in an ice bath for at least 30 minutes to induce maximum crystallization.

  • Crystal Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethanol-water mixture (in the same proportion as the final crystallization mixture).

  • Drying: Dry the purified crystals as described in Protocol 1.

  • Analysis: Assess the purity of the final product by measuring its melting point and calculate the percent recovery.

Visualization of the Recrystallization Workflow

The following diagram illustrates the general experimental workflow for the purification of this compound by recrystallization.

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve decolorize Add Activated Carbon (Optional) dissolve->decolorize hot_filter Hot Gravity Filtration (if necessary) decolorize->hot_filter If carbon added or insoluble impurities present cool Slowly Cool to Room Temperature decolorize->cool No insoluble impurities hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash Crystals with Cold Solvent vacuum_filter->wash impurities_removed Impurities Removed in Mother Liquor vacuum_filter->impurities_removed dry Dry Purified Crystals wash->dry end Pure this compound dry->end

Caption: Experimental workflow for the purification of this compound.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Bromo-4-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and comparative data for the large-scale synthesis of 2-Bromo-4-chlorophenol, a key intermediate in the production of agrochemicals and pharmaceuticals. The methodologies outlined are selected for their potential scalability, yield, and purity of the final product.

Introduction

This compound is a crucial building block in organic synthesis. Its synthesis primarily involves the electrophilic bromination of 4-chlorophenol or the chlorination of 2-bromophenol. The hydroxyl group of the phenol ring is a strong activating group, directing incoming electrophiles to the ortho and para positions. When starting with 4-chlorophenol, the para position is blocked, leading to bromination at the ortho position. Careful control of reaction conditions is essential to achieve high regioselectivity and minimize the formation of byproducts such as di-brominated compounds.

Comparative Data of Synthesis Methods

The following table summarizes quantitative data for various synthetic routes to this compound, allowing for easy comparison of their efficiencies.

Starting MaterialBrominating/Chlorinating AgentCatalyst/ReagentSolventReaction ConditionsYield (%)Purity (%)Reference
4-ChlorophenolLiquid BromineSodium AcetateAcetic Acid50–80°C>90>95[1]
2-BromophenolN-Chlorosuccinimide (NCS)Sulfuric AcidAcetonitrile20°C, 3 h86Not Specified[2]
2-ChlorophenolBromineNanocatalyst (CuCl₂, ZnCl₂, AgCl)None (neat)10-60°C, 20-25 h>97>97.5[1][3]
PhenolCarbon TetrabromideRu(bpy)₃Cl₂AcetonitrileRoom temperature, blue LEDNot SpecifiedNot Specified[2]
4-ChlorophenolBromineNoneAcetic AcidRoom temperature80.5 (crude)Not Specified[4]

Experimental Protocols

Method 1: Bromination of 4-Chlorophenol

This is a common and direct method for the synthesis of this compound.[1]

Materials:

  • 4-Chlorophenol

  • Liquid Bromine

  • Sodium Acetate

  • Acetic Acid

Procedure:

  • Dissolve 4-chlorophenol in glacial acetic acid in a suitable reactor.

  • Add sodium acetate to the solution to act as a base.

  • Slowly add liquid bromine to the reaction mixture while maintaining the temperature between 50–80°C. The controlled addition is crucial to prevent the formation of di-brominated byproducts.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture and pour it into water to precipitate the crude product.

  • Collect the precipitate by filtration and wash with water to remove any remaining acid.

  • The crude product can be further purified by recrystallization or distillation to achieve a purity of over 95%.

Method 2: Chlorination of 2-Bromophenol

This regioselective strategy starts with 2-bromophenol and directs chlorination to the para position.[1][2]

Materials:

  • 2-Bromophenol

  • N-Chlorosuccinimide (NCS)

  • Concentrated Sulfuric Acid

  • Acetonitrile (MeCN)

  • Dichloromethane (CH₂Cl₂)

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-bromophenol (1 equivalent) in acetonitrile, add concentrated sulfuric acid (1.05 equivalents) at room temperature.

  • Stir the mixture for 5 minutes.

  • Add N-chlorosuccinimide (1.05 equivalents) to the mixture.

  • Monitor the reaction by TLC.

  • Upon completion, evaporate the solvent under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to afford the crude product.

  • Purify the crude product using silica gel chromatography to obtain this compound as a light yellow liquid (86% yield).[2]

Method 3: Nanocatalyst-Assisted Bromination of 2-Chlorophenol

This patented method utilizes a locating nanocatalyst to achieve high purity and yield.[1][3]

Materials:

  • 2-Chlorophenol

  • Liquid Bromine

  • Locating Nanocatalyst (a mixture of copper (II) chloride, zinc chloride, and silver chloride)

Procedure:

  • Mix 2-chlorophenol with the locating nanocatalyst in a reactor and stir to ensure uniform distribution.

  • Cool the mixture to 10-15°C.

  • Slowly add liquid bromine to the reaction mixture. The molar ratio of 2-chlorophenol to bromine is typically 1:1 to 1:1.2.

  • Allow the reaction to proceed for 20-25 hours, maintaining the temperature between 10-60°C. The reaction is exothermic, so cooling may be required.

  • After the initial reaction period, warm the mixture to 55-60°C for 1-2 hours to drive off any unreacted bromine and hydrogen bromide byproduct.

  • Cool the reaction mixture to obtain the final product.

  • The product can be collected and packaged. This method reports yields exceeding 97% and purities over 97.5%.[3]

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis of this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product Start Starting Material (e.g., 4-Chlorophenol) Mixing Mixing and Temperature Control Start->Mixing Reagents Reagents (e.g., Bromine, Solvent, Catalyst) Reagents->Mixing Reaction Bromination/Chlorination Mixing->Reaction Monitoring Reaction Monitoring (TLC/GC) Reaction->Monitoring Quenching Quenching/Precipitation Monitoring->Quenching Completion Filtration Filtration/Extraction Quenching->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Purification Purification (Recrystallization/Chromatography) Drying->Purification FinalProduct This compound Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

References

Application Notes and Protocols: The Use of 2-Bromo-4-chlorophenol in the Synthesis of Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While 2-Bromo-4-chlorophenol is a halogenated phenol with potential applications in flame retardant synthesis, specific and detailed experimental protocols for its direct use in creating commercially significant flame retardants are not extensively available in publicly accessible scientific literature. This document provides a representative protocol for the synthesis of a brominated phosphate ester flame retardant, a class of compounds for which halogenated phenols are common precursors. The synthesis described herein utilizes a different, but structurally relevant, brominated phenol as a model system to illustrate the synthetic methodology, characterization, and performance evaluation applicable to this class of flame retardants.

Introduction

Halogenated compounds, particularly those containing bromine, have long been utilized for their flame retardant properties. This compound, possessing both bromine and chlorine atoms, presents itself as a potential building block for the synthesis of novel flame retardants. The presence of these halogens can impart flame retardancy through gas-phase radical scavenging mechanisms, where the halogen radicals interrupt the combustion cycle. Furthermore, the phenolic hydroxyl group provides a reactive site for the incorporation of this molecule into larger structures, such as phosphate esters, which can enhance flame retardancy through both gas-phase and condensed-phase mechanisms.

This application note details a general protocol for the synthesis of a triaryl phosphate ester, a common type of flame retardant, using a halogenated phenol as a key reactant. The subsequent sections provide a detailed experimental protocol, data on flame retardant performance, and a discussion of the underlying mechanisms.

Synthesis of a Brominated Triaryl Phosphate Ester Flame Retardant

This protocol describes the synthesis of a brominated triaryl phosphate ester via the reaction of a brominated phenol with phosphorus oxychloride. This reaction is a common method for producing phosphate ester-based flame retardants.

Reaction Scheme:

Synthesis_of_Brominated_Phosphate_Ester cluster_reactants Reactants cluster_products Products This compound This compound Product Tris(2-bromo-4-chlorophenyl) phosphate This compound->Product 3 equivalents Phosphorus_Oxychloride POCl₃ Phosphorus_Oxychloride->Product 1 equivalent Pyridine Pyridine Byproduct Pyridinium hydrochloride Pyridine->Byproduct 3 equivalents Flame_Retardancy_Mechanism cluster_gas Gas Phase cluster_condensed Condensed Phase Decomposition Thermal Decomposition of Flame Retardant Radical_Scavenging Release of HBr and Br• Decomposition->Radical_Scavenging Combustion_Inhibition Quenching of H• and OH• in the flame Radical_Scavenging->Combustion_Inhibition Flame_Retardancy Flame Retardancy Combustion_Inhibition->Flame_Retardancy Phosphoric_Acid Formation of Phosphoric Acid Char_Formation Promotion of Char Layer Formation Phosphoric_Acid->Char_Formation Barrier_Effect Insulating Barrier (Heat and Mass Transfer) Char_Formation->Barrier_Effect Barrier_Effect->Flame_Retardancy

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-4-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to improve the yield and purity of 2-Bromo-4-chlorophenol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the electrophilic bromination of 4-chlorophenol.[1] The hydroxyl group of the phenol is a strongly activating ortho-, para-directing group. Since the para-position is already occupied by a chlorine atom, the incoming bromine electrophile is directed to the ortho positions.[1]

Q2: What are the common brominating agents used for this synthesis?

A2: A variety of brominating agents can be used, including liquid bromine (Br₂), N-Bromosuccinimide (NBS), and bromide-bromate solutions.[2][3][4] The choice of reagent can significantly impact selectivity and yield. For instance, solid-state bromination with pyridinium hydrobromide perbromide has been shown to produce monobrominated phenols in very high yields.[5]

Q3: What are the typical side products, and how can their formation be minimized?

A3: Common side products include the isomeric 2-bromo-6-chlorophenol, dibrominated products (2,6-dibromo-4-chlorophenol), and diaryl ethers.[3][6] To minimize these, reaction conditions must be carefully controlled. For example, using a mixture of acetic acid and a base like sodium acetate can inhibit the formation of diaryl ethers.[3] Over-bromination can be prevented by keeping the reaction temperature below 35°C and using a controlled amount of the brominating agent (about 1 to 1.5 equivalents).[3]

Q4: How is the product typically purified?

A4: After the reaction, the crude product is often precipitated by adding water.[3] Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography over silica gel.[7][8] The purity of the final product can be assessed using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[3][9]

Q5: Are there any safety precautions I should be aware of?

A5: Yes, particularly when working with liquid bromine. Bromine is a highly corrosive, toxic, and volatile substance. All manipulations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, is mandatory. A solution of sodium thiosulfate or sodium bisulfite should be kept on hand to neutralize any spills.[10]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Side Product Formation: Over-bromination, formation of isomers, or diaryl ethers. 3. Sub-optimal Reagents/Catalyst: Inefficient brominating agent or catalyst system. 4. Loss during Workup: Product loss during extraction or purification steps.1. Monitor the reaction using Thin Layer Chromatography (TLC) or GC to ensure completion.[7] Consider extending the reaction time or slightly increasing the temperature. 2. Control the temperature carefully (e.g., 5-10°C for mono-bromination).[10] Use a precise stoichiometry of the brominating agent.[3] The addition of a base like sodium acetate can reduce diaryl ether formation.[3] 3. Consider alternative brominating agents like NBS or using a catalyst. A nanocatalyst composed of copper (II) chloride, zinc chloride, and silver chloride has been reported to significantly increase yields to over 97%.[1][6] 4. Ensure proper phase separation during extraction and minimize transfers. Optimize the purification method (e.g., recrystallization solvent, chromatography eluent).
Formation of Dibrominated Product 1. Excess Brominating Agent: Using more than one equivalent of the brominating agent. 2. Elevated Reaction Temperature: Higher temperatures can favor multiple substitutions.1. Use a stoichiometric amount (or a slight excess, e.g., 1.05-1.1 equivalents) of the brominating agent relative to the 4-chlorophenol.[3][7] 2. Maintain a low reaction temperature. For mono-bromination of 4-fluorophenol, a temperature of 5-10°C is recommended.[10] For 4-chlorophenol, keeping the temperature below 35°C is advised to prevent overbromination.[3]
Presence of Isomeric Impurities (e.g., 2-Bromo-6-chlorophenol) 1. Reaction Conditions Favoring Isomer Formation: Certain solvents or catalysts may reduce regioselectivity.1. The hydroxyl group strongly directs to the ortho positions. While some 2,6-isomer formation is possible, careful selection of catalysts can improve selectivity for the desired 4-bromo-2-chlorophenol. For instance, brominating 2-chlorophenol in the presence of triethylamine hydrochloride can yield 4-bromo-2-chlorophenol with very low amounts of the 6-bromo isomer.[11]
Reaction Fails to Start or is Sluggish 1. Poor Quality Reagents: Degradation of starting material or brominating agent. 2. Inactive Catalyst: The catalyst may be poisoned or not properly activated. 3. Low Temperature: The reaction temperature may be too low for the specific reagents used.1. Verify the purity of the 4-chlorophenol and the activity of the brominating agent. 2. If using a catalyst, ensure it is fresh or properly activated according to the literature. 3. While low temperatures are often used to control selectivity, some systems may require room temperature or gentle heating to initiate. Monitor the reaction closely if increasing the temperature.[3]

Data on Synthesis Parameters

Table 1: Comparison of Bromination Methods for Phenols

Starting MaterialBrominating AgentCatalyst/AdditiveSolventKey OutcomeYield (%)Reference
4-ChlorophenolLiquid BromineSodium AcetateAcetic AcidInhibits diaryl ether formation, high purity>93[3]
2-ChlorophenolLiquid BromineNanocatalyst (CuCl₂, ZnCl₂, AgCl)Not specifiedHigh purity and yield>97[6]
PhenolsN-bromosaccharinAmberlyst-15Not specifiedGood to excellent yields, high regioselectivityGood to excellent[12]
p-CresolNBSp-TsOH (10 mol %)MethanolHigh selectivity for mono-ortho bromination>86[2]
PhenolsPyridinium hydrobromide perbromideNone (solid-state)Solvent-freeHigh yields, pure product after washingVery high[5]
2-ChlorophenolLiquid BromineTriethylamine hydrochlorideChlorobenzeneHigh yield, minimal 6-bromo isomer99.1[11]

Experimental Protocols

Protocol 1: Synthesis of this compound via Bromination of 4-Chlorophenol

This protocol is adapted from a patented method designed for high yield and purity.[3]

Materials:

  • 4-chlorophenol

  • Acetic acid

  • Sodium acetate

  • Liquid bromine

  • Water

Procedure:

  • In a suitable reaction vessel, suspend 4-chlorophenol in acetic acid.

  • Add sodium acetate to the suspension (approximately 1 to 2 equivalents).

  • Cool the mixture to a temperature between 25°C and 35°C.

  • Slowly add liquid bromine (1 to 1.5 equivalents) to the mixture while maintaining the temperature below 35°C to prevent over-bromination.

  • Stir the reaction mixture at this temperature. Monitor the reaction progress by GC until the starting material is consumed.

  • Once the reaction is complete, add water to the reaction mixture to precipitate the product.

  • Cool the mixture to approximately 5°C to ensure complete precipitation.

  • Collect the solid product by filtration.

  • Wash the collected product with water to remove any residual acetic acid and salts.

  • Dry the product. The purity is typically over 99%.

Protocol 2: Synthesis of 4-Bromo-2-chlorophenol via Bromination of 2-Chlorophenol

This protocol is adapted from a method emphasizing high regioselectivity.[11]

Materials:

  • 2-chlorophenol

  • Chlorobenzene (or other inert solvent)

  • Triethylamine hydrochloride

  • Liquid bromine

Procedure:

  • Dissolve 2-chlorophenol (e.g., 2 moles) in chlorobenzene.

  • Add triethylamine hydrochloride (e.g., 12 g).

  • Cool the reaction mixture to a temperature between 0°C and 20°C.

  • Slowly add liquid bromine (e.g., 2 moles) over several hours while maintaining the temperature.

  • After the addition is complete, allow the reaction mixture to stir for an additional hour.

  • Remove the solvent by distillation under reduced pressure.

  • The resulting product is 4-bromo-2-chlorophenol, which can be further purified if necessary. This method reportedly yields the product with minimal (e.g., 0.6%) formation of the 6-bromo-2-chlorophenol isomer.[11]

Visualizations

reaction_pathway cluster_intermediate Intermediate (Wheland) 4-Chlorophenol 4-Chlorophenol Br2 Br₂ Intermediate Intermediate This compound This compound Intermediate->this compound - H⁺ HBr HBr experimental_workflow A 1. Reaction Setup (4-Chlorophenol, Solvent, Catalyst) B 2. Cool Mixture (e.g., to 25-35°C) A->B C 3. Add Brominating Agent (Slow, dropwise addition) B->C D 4. Reaction Monitoring (TLC / GC) C->D E 5. Quench & Precipitate (Add water) D->E Reaction Complete F 6. Isolate Crude Product (Filtration) E->F G 7. Wash Product (Remove impurities) F->G H 8. Purify Product (Recrystallization / Chromatography) G->H I 9. Dry & Characterize (Yield, Purity Analysis) H->I troubleshooting_yield Start Low Yield Issue CheckCompletion Is the reaction complete? (Check via TLC/GC) Start->CheckCompletion CheckSideProducts Are there significant side products? CheckCompletion->CheckSideProducts Yes Sol_TimeTemp Solution: Increase reaction time or temperature. CheckCompletion->Sol_TimeTemp No CheckWorkup Was there significant loss during workup/purification? CheckSideProducts->CheckWorkup No Sol_Conditions Solution: - Adjust temperature. - Check stoichiometry. - Use additives (e.g., base). CheckSideProducts->Sol_Conditions Yes Sol_OptimizeWorkup Solution: Optimize extraction and purification protocols. CheckWorkup->Sol_OptimizeWorkup Yes End Yield Improved CheckWorkup->End No Sol_TimeTemp->End Sol_Conditions->End Sol_OptimizeWorkup->End

References

minimizing byproduct formation in 2-Bromo-4-chlorophenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4-chlorophenol. The information is designed to help minimize byproduct formation and optimize reaction outcomes.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound via two primary routes: the bromination of 4-chlorophenol and the chlorination of 2-bromophenol.

Route 1: Bromination of 4-Chlorophenol

Frequently Asked Questions:

  • Q1: What are the most common byproducts when brominating 4-chlorophenol?

    • A1: The most prevalent byproduct is 2,6-dibromo-4-chlorophenol, which arises from over-bromination of the highly activated phenol ring.[1] Another potential, though less common, byproduct is the formation of diaryl ethers, particularly under certain conditions.[2]

  • Q2: My reaction yields a significant amount of 2,6-dibromo-4-chlorophenol. How can I minimize this?

    • A2: To reduce di-bromination, carefully control the stoichiometry of the brominating agent (e.g., liquid bromine or N-bromosuccinimide), using only a slight excess (e.g., 1.05 to 1.2 equivalents).[2] Maintaining a lower reaction temperature, typically below 35°C, is also crucial to prevent over-bromination.[2] The controlled, slow addition of the brominating agent is recommended.[1]

  • Q3: I am observing the formation of an unexpected, high-molecular-weight byproduct. What could it be?

    • A3: This could be a diaryl ether. The formation of diaryl ethers is a known side reaction in phenol halogenation.[2] To inhibit this, consider performing the bromination in a mixture of acetic acid and a salt of a strong base and a weak acid, such as sodium acetate.[2]

  • Q4: What is the optimal solvent for the bromination of 4-chlorophenol?

    • A4: Acetic acid is a commonly used solvent that has been shown to be effective.[1] The use of a non-polar solvent like carbon disulfide (CS2) can also help to limit over-halogenation by reducing the ionization of phenol.

  • Q5: Should I use liquid bromine or N-bromosuccinimide (NBS) as the brominating agent?

    • A5: Both can be effective. Liquid bromine is a strong brominating agent, and its addition needs to be carefully controlled. NBS is a solid and can be easier to handle, often providing good selectivity. The choice may depend on your specific experimental setup and safety protocols.

Route 2: Chlorination of 2-Bromophenol

Frequently Asked Questions:

  • Q1: What are the primary byproducts when chlorinating 2-bromophenol?

    • A1: The main byproduct is typically 2-bromo-6-chlorophenol, arising from chlorination at the other ortho position to the hydroxyl group. Dichlorinated products can also form if the reaction conditions are not carefully controlled.

  • Q2: How can I improve the regioselectivity to favor the formation of this compound?

    • A2: The hydroxyl group is a strong ortho-, para-director. Since one ortho position is blocked by bromine, the incoming chlorine will be directed to the other ortho and the para positions. To favor para-chlorination, using a milder chlorinating agent like N-chlorosuccinimide (NCS) in a suitable solvent such as acetonitrile can be effective.[1] The use of a catalyst can also enhance para-selectivity.

  • Q3: What is a recommended catalyst for the chlorination of 2-bromophenol?

    • A3: Sulfuric acid can be used to catalyze the chlorination with NCS in acetonitrile, leading to good yields of the desired product.[1]

  • Q4: My reaction is sluggish and gives a low yield. What can I do?

    • A4: Ensure that your reagents are pure and dry, especially the solvent. Water can interfere with the reaction. You can also try slightly increasing the reaction temperature, but monitor carefully for the formation of dichlorinated byproducts. Using a slight excess of the chlorinating agent might also improve conversion.

Data Presentation: Comparative Analysis of Reaction Conditions

The following tables summarize quantitative data from various experimental setups for the synthesis of this compound, providing a comparison of different methodologies.

Table 1: Bromination of 4-Chlorophenol

Starting MaterialBrominating AgentSolventCatalyst/AdditiveTemperature (°C)Time (h)Yield of this compound (%)Purity (%)Reference
4-ChlorophenolLiquid BromineAcetic AcidSodium Acetate50-80-->95[1]
5-ChlorosalicylaldehydeLiquid BromineAcetic AcidNoneRoom Temp480.597.8 (after recrystallization)[2]
5-ChlorosalicylaldehydeLiquid BromineAcetic AcidSodium AcetateRoom Temp291.599.5[2]

Table 2: Chlorination of 2-Bromophenol

Starting MaterialChlorinating AgentSolventCatalystTemperature (°C)Time (h)Yield of this compound (%)Reference
2-BromophenolN-Chlorosuccinimide (NCS)AcetonitrileSulfuric Acid20386[1][3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Bromination of 4-Chlorophenol

This protocol is adapted from a general procedure for the bromination of substituted phenols.[2]

Materials:

  • 4-Chlorophenol

  • Acetic Acid

  • Sodium Acetate

  • Liquid Bromine

  • Water

  • Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-chlorophenol in acetic acid.

  • Add sodium acetate to the solution and stir.

  • Cool the mixture in an ice bath to maintain a temperature below 35°C.

  • Slowly add a solution of liquid bromine in acetic acid dropwise to the reaction mixture using a dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 35°C.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into water to precipitate the crude product.

  • Extract the aqueous mixture with dichloromethane.

  • Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound via Chlorination of 2-Bromophenol

This protocol is based on the regioselective chlorination of 2-bromophenol using N-chlorosuccinimide.[1][3]

Materials:

  • 2-Bromophenol

  • Acetonitrile

  • Concentrated Sulfuric Acid

  • N-Chlorosuccinimide (NCS)

  • Water

  • Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate

  • Round-bottom flask with magnetic stirrer

  • Beakers

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-bromophenol in acetonitrile.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution and stir for 5 minutes at room temperature.

  • Add N-chlorosuccinimide (1.05 equivalents) to the mixture in portions.

  • Stir the reaction mixture at 20°C for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, evaporate the solvent under reduced pressure.

  • Add water to the residue and extract with dichloromethane.

  • Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude this compound using silica gel chromatography.

Visualizations

Byproduct Formation Pathways

Byproduct_Formation cluster_0 Route 1: Bromination of 4-Chlorophenol cluster_1 Route 2: Chlorination of 2-Bromophenol 4-Chlorophenol 4-Chlorophenol This compound This compound 4-Chlorophenol->this compound Bromination (Ortho) Diaryl Ether Byproduct Diaryl Ether Byproduct 4-Chlorophenol->Diaryl Ether Byproduct Side Reaction 2,6-Dibromo-4-chlorophenol 2,6-Dibromo-4-chlorophenol This compound->2,6-Dibromo-4-chlorophenol Over-bromination 2-Bromophenol 2-Bromophenol 2-Bromo-4-chlorophenol_R2 This compound 2-Bromophenol->2-Bromo-4-chlorophenol_R2 Chlorination (Para) 2-Bromo-6-chlorophenol 2-Bromo-6-chlorophenol 2-Bromophenol->2-Bromo-6-chlorophenol Chlorination (Ortho)

Caption: Byproduct formation pathways in the synthesis of this compound.

Experimental Workflow

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Starting Material, Solvent, Catalyst) Start->Reaction_Setup Reagent_Addition Controlled Addition of Halogenating Agent Reaction_Setup->Reagent_Addition Reaction_Monitoring Monitor Progress (TLC/GC) Reagent_Addition->Reaction_Monitoring Workup Quenching and Extraction Reaction_Monitoring->Workup Purification Recrystallization or Column Chromatography Workup->Purification Analysis Characterization (NMR, GC-MS) Purification->Analysis Final_Product Final_Product Analysis->Final_Product

Caption: General experimental workflow for this compound synthesis.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree Problem Low Yield / High Byproducts Check_Stoichiometry Check Stoichiometry of Halogenating Agent Problem->Check_Stoichiometry Check_Temperature Check Reaction Temperature Problem->Check_Temperature Check_Reagent_Purity Check Reagent and Solvent Purity Problem->Check_Reagent_Purity Optimize_Solvent Optimize Solvent System Check_Stoichiometry->Optimize_Solvent Check_Temperature->Optimize_Solvent Check_Reagent_Purity->Optimize_Solvent Consider_Catalyst Consider Using a Catalyst or Additive Optimize_Solvent->Consider_Catalyst

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Separation of 2-Bromo-4-chlorophenol from Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the separation of 2-Bromo-4-chlorophenol from its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities encountered during the synthesis of this compound?

A1: During the synthesis of this compound, particularly through the electrophilic bromination of 4-chlorophenol, the primary isomeric byproduct is 2,6-dibromo-4-chlorophenol.[1] The formation of other isomers, such as 4-bromo-2-chlorophenol, can also occur depending on the starting materials and reaction conditions. Careful control of the reaction, including temperature and the choice of brominating agent and solvent, is crucial to enhance regioselectivity and minimize the formation of these impurities.[1]

Q2: Which analytical techniques are most suitable for separating this compound from its isomers?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the most effective techniques for the separation and analysis of this compound and its isomers.[2] GC-MS offers high resolving power and sensitivity, making it ideal for identifying and quantifying closely related isomers.[2] HPLC provides versatility with a wide range of stationary and mobile phases to optimize separation.[3][4] For preparative scale, column chromatography over silica gel is a common purification method following synthesis.[5][6]

Q3: Can I use Gas Chromatography (GC) without derivatization for analyzing this compound?

A3: Yes, phenols are amenable to gas chromatography without derivatization.[2] However, at lower concentrations, issues like peak tailing and discrimination in the injector or on the column can occur.[2] Derivatization can improve chromatographic performance and sensitivity, especially for trace-level analysis.[7]

Q4: What are the key parameters to optimize in an HPLC method for separating brominated phenols?

A4: The critical parameters for optimizing an HPLC separation of brominated phenols include the choice of the stationary phase (column), the mobile phase composition (including organic solvent, water, and additives like acid), the gradient profile, column temperature, and flow rate.[3][4] A C8 or C18 column is often a good starting point. The mobile phase typically consists of a mixture of acetonitrile or methanol and water, with a small amount of acid (e.g., trifluoroacetic acid or phosphoric acid) to improve peak shape.[3][4][8]

Troubleshooting Guides

HPLC Separation Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor Resolution/Co-elution of Isomers - Inappropriate mobile phase composition.- Incorrect column chemistry.- Isocratic elution is not providing enough separation power.- Optimize the mobile phase by varying the organic solvent-to-water ratio.- Implement a gradient elution to improve separation.- Test different column stationary phases (e.g., C18, C8, Phenyl-Hexyl).- Adjust the pH of the mobile phase with additives like trifluoroacetic acid or formic acid.[3][8]
Peak Tailing - Silanol interactions with the phenolic hydroxyl group.- Column overload.- Presence of active sites on the column.- Use a modern, end-capped silica column or a column specifically designed for polar compounds.- Add a competing base to the mobile phase in small amounts.- Lower the sample concentration.- Ensure the mobile phase pH is appropriate to keep the phenol in its neutral form.
Irreproducible Retention Times - Fluctuations in column temperature.- Inconsistent mobile phase preparation.- Column degradation.- Use a column oven to maintain a constant temperature.[3][4]- Prepare fresh mobile phase daily and ensure accurate measurements.- Use a guard column to protect the analytical column and replace it regularly.- Flush the column with a strong solvent after each run sequence.
Gas Chromatography (GC) Separation Issues
Problem Possible Cause(s) Suggested Solution(s)
Broad or Tailing Peaks - Active sites in the injector liner or column.- Non-volatile residues in the injector.- Suboptimal flow rate or temperature program.- Use a deactivated injector liner.- Consider derivatization of the phenol to reduce its polarity.- Perform regular maintenance of the injector, including replacing the liner and septum.- Optimize the oven temperature program and carrier gas flow rate.
Poor Sensitivity - Analyte degradation in the injector.- Inefficient ionization in the mass spectrometer.- Use a lower injector temperature to prevent thermal degradation.- Optimize the MS parameters, including ionization energy and detector voltage.- For trace analysis, consider using Selected Ion Monitoring (SIM) mode for higher sensitivity.[7][9]
Isomer Misidentification - Similar mass spectra for different isomers.- Rely on retention time differences for positive identification. Run authentic standards for each isomer to confirm retention times.- Use a high-resolution capillary column for better separation.[2]

Experimental Protocols

Preparative Separation by Column Chromatography

This protocol describes a general procedure for the purification of this compound from a crude reaction mixture.

  • Slurry Preparation : Adsorb the crude product onto a small amount of silica gel.

  • Column Packing : Prepare a silica gel column using a suitable solvent system, such as a mixture of n-hexane and ethyl acetate.

  • Loading : Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution : Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased to facilitate the separation of compounds with different polarities.

  • Fraction Collection : Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation : Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.[5][6]

Analytical HPLC Method for Isomer Separation

The following is an example of an analytical HPLC method for the separation of bromophenols.[3][4]

Parameter Condition
Column Phenomenex Luna C8(2) (150 mm × 2.0 mm, 3 µm particle size)
Mobile Phase A Water with 0.05% trifluoroacetic acid
Mobile Phase B Acetonitrile with 0.05% trifluoroacetic acid
Gradient 2% B at 0 min, 20% B at 0.1 min, 50% B at 15 min, 70% B at 35 min
Flow Rate 0.25 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 5 µL
Analytical GC-MS Method for Halogenated Phenols

This protocol is based on general methods for the analysis of halogenated phenols.[2][10]

Parameter Condition
Column TraceGOLD TG-5SilMS or similar 5% phenyl polysiloxane column
Injector Temperature 275 °C
Injection Mode Splitless (1 min)
Carrier Gas Helium at a constant flow of 1.5 mL/min
Oven Program Initial 60 °C (hold 5 min), ramp at 8 °C/min to 300 °C (hold 10 min)
Transfer Line Temperature 300 °C
MS Ionization Electron Ionization (EI) at 70 eV
MS Mode Full Scan or Selected Ion Monitoring (SIM)

Visualizations

Separation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Product (this compound + Isomers) extraction Solvent Extraction synthesis->extraction column_chrom Column Chromatography extraction->column_chrom pure_product Pure this compound column_chrom->pure_product hplc HPLC Analysis pure_product->hplc gcms GC-MS Analysis pure_product->gcms data Purity & Isomer Ratio Data hplc->data gcms->data

Caption: Experimental workflow for the separation and analysis of this compound.

Troubleshooting_Logic start Poor Peak Resolution in HPLC q1 Is the mobile phase optimized? start->q1 sol1 Adjust solvent ratio or add modifier (e.g., TFA) q1->sol1 No q2 Is a gradient elution being used? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Implement a shallow gradient q2->sol2 No q3 Is the column chemistry appropriate? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Test a different stationary phase (e.g., C18, Phenyl-Hexyl) q3->sol3 No end_node Resolution Improved q3->end_node Yes a3_yes Yes a3_no No sol3->q3

Caption: Troubleshooting logic for poor peak resolution in HPLC.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-4-chlorophenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Bromo-4-chlorophenol.

Troubleshooting Guide

This guide is designed to help you navigate and resolve specific issues that may arise during your experiments.

Issue 1: Low Yield of this compound

A low yield can be attributed to several factors, from incomplete reactions to loss of product during workup.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material (4-chlorophenol).- Optimize reaction time: Ensure the reaction is allowed to proceed to completion. Extend the reaction time if starting material is still present.- Check reagent stoichiometry: Use a slight excess of the brominating agent (e.g., 1.05-1.1 equivalents of bromine) to ensure full conversion of the 4-chlorophenol.[1]
Suboptimal Temperature - Maintain appropriate temperature: For bromination with liquid bromine in acetic acid, a temperature range of 50–80°C is often optimal.[2] For reactions with N-bromosuccinimide (NBS) in acetonitrile, room temperature (around 20°C) is suitable.[2] Lower temperatures can slow down the reaction, while excessively high temperatures may lead to side reactions.
Product Loss During Workup - Efficient extraction: Use an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) for extraction and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.- Careful purification: If using column chromatography, select an appropriate eluent system to ensure good separation and minimize product loss.[3] For recrystallization, choose a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures.
Decomposition of Product - Control reaction conditions: Avoid excessively high temperatures or prolonged reaction times, which can lead to product degradation.- Proper storage: Store the purified this compound in a cool, dark place to prevent decomposition.

Issue 2: Poor Regioselectivity (Formation of Isomeric Byproducts)

The primary isomeric byproduct in the bromination of 4-chlorophenol is 2,6-dibromo-4-chlorophenol. The formation of 6-bromo-2-chlorophenol can be an issue when starting from 2-chlorophenol.[4]

Potential Cause Troubleshooting Steps
Over-bromination - Control stoichiometry: Use only a slight excess of the brominating agent. A large excess will promote the formation of di-brominated products.[2] - Slow addition of brominating agent: Add the brominating agent dropwise to the reaction mixture to maintain a low concentration of bromine at any given time.
Reaction Conditions Favoring Multiple Isomers - Solvent selection: The choice of solvent can influence regioselectivity. Acetic acid is commonly used for the bromination of 4-chlorophenol.[2] - Use of a catalyst: A locating nanocatalyst composed of a mixture of copper (II) chloride, zinc chloride, and silver chloride has been shown to significantly increase the purity and yield of 4-bromo-2-chlorophenol when starting from 2-chlorophenol.[2][4]
Starting Material Isomer - Ensure purity of starting material: Verify the purity of the 4-chlorophenol or 2-chlorophenol starting material to ensure no other isomers are present that could lead to undesired products.

Issue 3: Formation of Other Byproducts

Besides isomeric byproducts, other impurities can also be formed during the reaction.

Potential Cause Troubleshooting Steps
Formation of Diaryl Ethers - Use of a base: In the bromination of substituted phenols, the addition of a salt of a strong base and a weak acid, such as sodium acetate, can inhibit the formation of diaryl ethers.[1]
Oxidation of Phenol - Inert atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation of the phenol, especially if the reaction is sensitive to air.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most direct method is the electrophilic bromination of 4-chlorophenol.[2] The para position is blocked by the chlorine atom, directing the incoming bromine to the ortho position.

Q2: What are the key parameters to control for a successful synthesis?

The key parameters to control are:

  • Stoichiometry of reactants: Carefully measure the amounts of 4-chlorophenol and the brominating agent.

  • Reaction temperature: Maintain the optimal temperature to ensure a good reaction rate and minimize side reactions.[2]

  • Choice of solvent and catalyst: These can significantly impact the yield and regioselectivity of the reaction.[2]

  • Reaction monitoring: Use techniques like TLC to follow the progress of the reaction.

Q3: How can I purify the final product?

Common purification methods for this compound include:

  • Column chromatography: Effective for separating the desired product from isomers and other impurities.[3]

  • Recrystallization: A good method for obtaining high-purity crystalline product.[1]

  • Distillation: Can be used if the product is a liquid and has a significantly different boiling point from the impurities.

Q4: What are the main safety precautions to take during this synthesis?

  • Bromine is highly corrosive and toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Chlorinated solvents are often toxic and volatile. Handle them with care in a fume hood.

  • Acids like sulfuric acid are corrosive. Handle with appropriate care and PPE.

Experimental Protocols

Protocol 1: Bromination of 4-Chlorophenol using Liquid Bromine in Acetic Acid

This protocol is a common method for the synthesis of this compound.

Materials:

  • 4-Chlorophenol

  • Liquid Bromine

  • Glacial Acetic Acid

  • Sodium Acetate

  • Sodium bisulfite solution (for quenching)

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chlorophenol and sodium acetate in glacial acetic acid.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of liquid bromine in glacial acetic acid dropwise from the dropping funnel over a period of 1-2 hours, while maintaining the temperature between 5-10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 30 minutes.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium bisulfite until the orange color of bromine disappears.

  • Transfer the reaction mixture to a separatory funnel and add water and an organic solvent (e.g., dichloromethane).

  • Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary

Starting Material Brominating Agent Solvent Catalyst/Additive Temperature (°C) Yield (%) Purity (%) Reference
4-ChlorophenolLiquid BromineAcetic AcidSodium Acetate50-80High>95[2]
2-BromophenolN-Chlorosuccinimide (NCS)AcetonitrileSulfuric Acid2086Not Specified[2]
2-ChlorophenolBromine-Nanocatalyst (CuCl₂, ZnCl₂, AgCl)Heating>97>97.5[2][4]
Substituted PhenolBromineAcetic AcidSodium AcetateRoom Temp93>99.5[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reactants Prepare Reactants (4-Chlorophenol, Bromine, Solvent) reaction_setup Set up Reaction Apparatus prep_reactants->reaction_setup run_reaction Run Bromination Reaction (Controlled Temperature & Addition) reaction_setup->run_reaction monitor Monitor Progress (TLC) run_reaction->monitor quench Quench Excess Bromine monitor->quench Reaction Complete extract Extract Product quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify Product (Chromatography/Recrystallization) dry->purify analyze Characterize Product (NMR, GC-MS) purify->analyze

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Problem Encountered low_yield Low Yield? start->low_yield poor_selectivity Poor Regioselectivity? start->poor_selectivity other_byproducts Other Byproducts? start->other_byproducts low_yield->poor_selectivity No incomplete_reaction Check Reaction Time & Stoichiometry low_yield->incomplete_reaction Yes suboptimal_temp Optimize Temperature low_yield->suboptimal_temp Yes workup_loss Improve Extraction & Purification low_yield->workup_loss Yes poor_selectivity->other_byproducts No over_bromination Control Stoichiometry & Addition Rate poor_selectivity->over_bromination Yes isomer_formation Optimize Solvent & Catalyst poor_selectivity->isomer_formation Yes diaryl_ethers Add Base (e.g., Sodium Acetate) other_byproducts->diaryl_ethers Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Prevention of Dibrominated Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the formation of dibrominated byproducts during bromination reactions. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges encountered in the laboratory.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems users may face during bromination experiments and provides actionable solutions.

Issue 1: Formation of Dibrominated Product

  • Q: My reaction is producing a significant amount of the dibrominated byproduct. What are the likely causes and how can I fix this?

    • A: The formation of dibrominated products is a common issue, particularly with activated aromatic compounds. Here are the primary causes and recommended solutions:

      • Excess Brominating Agent: Using more than one equivalent of the brominating agent is a frequent cause of polybromination.

        • Solution: Carefully control the stoichiometry. Use a 1:1 or slightly less than stoichiometric amount of the brominating agent relative to your substrate.[1]

      • High Reaction Temperature: Higher temperatures can increase the reaction rate and lead to a loss of selectivity.[2][3]

        • Solution: Lower the reaction temperature. For many electrophilic aromatic brominations, conducting the reaction at temperatures between 0°C and -78°C can significantly improve selectivity for the monobrominated product.[2]

      • Highly Reactive Brominating Agent: Molecular bromine (Br₂) is a very reactive and often unselective brominating agent.

        • Solution: Switch to a milder brominating agent. N-bromosuccinimide (NBS) is a common alternative that is easier to handle and often provides better selectivity for monobromination.[4][5] Other options include 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which can be more atom-economical than NBS.[6]

      • Basic Reaction Conditions (for α-bromination of ketones): Base-catalyzed α-bromination of ketones can lead to polyhalogenation because the introduction of the first bromine atom increases the acidity of the remaining α-hydrogens.[3]

        • Solution: Use acidic conditions for the α-bromination of ketones. Acid-catalyzed bromination proceeds through an enol intermediate and generally favors monobromination.[3][7]

Issue 2: Poor Regioselectivity (Mixture of ortho and para Isomers)

  • Q: I am obtaining a mixture of ortho and para isomers. How can I improve the selectivity for a single isomer?

    • A: Achieving high regioselectivity in aromatic bromination often depends on a combination of steric and electronic factors, which can be influenced by the reaction conditions.

      • Steric Hindrance: The size of the directing group on your substrate and the brominating agent can influence the ortho/para ratio.

        • Solution: To favor the para product, you can sometimes use a bulkier brominating agent or introduce a temporary bulky protecting group on the directing group of your substrate. For highly activated substrates like anilines, protecting the amino group as an acetamide can increase steric hindrance at the ortho positions, favoring para substitution.[6]

      • Solvent Effects: The polarity of the solvent can influence the regioselectivity of the reaction.[2]

        • Solution: Experiment with different solvents. Less polar solvents may enhance steric effects, leading to higher para selectivity.[5] For example, the bromination of 2-isopropylphenol with NBS in toluene yields predominantly the ortho product, while in acetonitrile, the para product is favored.[6]

      • Catalyst Choice: The use of shape-selective catalysts can direct the bromination to a specific position.

        • Solution: Consider using a zeolite catalyst, such as HY zeolite. The pores of the zeolite can sterically hinder the formation of the ortho isomer, leading to high selectivity for the para product.[8]

Issue 3: Low or No Conversion of Starting Material

  • Q: My reaction is not proceeding, or the conversion to the desired monobrominated product is very low. What should I do?

    • A: Low or no conversion can be due to several factors related to reaction conditions and reagent activity.

      • Insufficiently Reactive Brominating Agent: For deactivated aromatic rings, a mild brominating agent like NBS may not be reactive enough.

        • Solution: For deactivated substrates, a stronger electrophilic bromine source may be necessary. This can be achieved by using molecular bromine with a Lewis acid catalyst (e.g., FeBr₃, AlBr₃).

      • Low Reaction Temperature: While low temperatures are good for selectivity, they can also slow down the reaction to an impractical rate.

        • Solution: Gradually increase the reaction temperature while carefully monitoring the reaction progress by TLC or GC to find a balance between reaction rate and selectivity.[3]

      • Inactive Catalyst or Reagents: Catalysts and reagents can degrade over time.

        • Solution: Use fresh, high-purity reagents and catalysts. Ensure that reagents like NBS are stored properly, as they can decompose.[2]

Frequently Asked Questions (FAQs)

  • Q1: What is the best brominating agent to use to avoid dibromination?

    • A1: For many applications, especially for activated systems, N-bromosuccinimide (NBS) is a preferred choice over molecular bromine (Br₂) for achieving selective monobromination.[4][5] NBS is a solid, making it easier and safer to handle, and it provides a low, steady concentration of bromine, which helps to prevent over-bromination.[9] For some substrates, other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) may offer even better atom economy.[6]

  • Q2: How does stoichiometry control the formation of byproducts?

    • A2: Stoichiometry is a critical factor. The use of more than one equivalent of the brominating agent directly increases the probability of a second bromination event occurring on the already monobrominated product. To favor monosubstitution, it is crucial to use a 1:1 molar ratio of the substrate to the brominating agent, or even a slight excess of the substrate.[1]

  • Q3: Can protecting groups be used to prevent dibromination?

    • A3: Yes, protecting groups are a very effective strategy, particularly for highly activated substrates like anilines and phenols. For example, the amino group in aniline can be protected as an acetamide. This reduces the activating effect of the amino group and adds steric bulk, which directs bromination to the para position and prevents polybromination.[6] The protecting group can then be removed in a subsequent step.

  • Q4: What is the role of a catalyst in controlling selectivity?

    • A4: Catalysts can play a significant role in both activating the brominating agent and controlling the regioselectivity of the reaction. Lewis acids like FeBr₃ or AlBr₃ are often used with molecular bromine to increase its electrophilicity, which is necessary for the bromination of less reactive aromatic rings. Shape-selective catalysts like zeolites can be used to control the position of bromination by sterically hindering access to certain sites on the aromatic ring, thereby enhancing the yield of a specific isomer, typically the para isomer.[8]

  • Q5: Are there any "green" or more environmentally friendly methods for selective bromination?

    • A5: Yes, there is growing interest in developing greener bromination methods. Some approaches include:

      • Oxidative Bromination: Using a bromide salt (like KBr or NaBr) with an oxidant (such as H₂O₂ or Oxone) to generate the active brominating species in situ. This avoids the direct use of hazardous molecular bromine.[10]

      • Catalytic Methods: Employing catalysts that can be recycled and reused, such as zeolites or certain metal complexes.[8]

      • Flow Chemistry: Performing brominations in a continuous flow reactor can improve safety and control over reaction conditions, leading to better selectivity and reduced waste.[11]

Data Presentation: Comparison of Brominating Agents and Conditions

Table 1: Regioselectivity in the Bromination of Anisole with Different Brominating Agents

Brominating AgentSolventCatalystTemperature (°C)ortho:para RatioReference
Br₂CCl₄None2540:60General textbook data
Br₂Acetic AcidNone2511:89General textbook data
NBSAcetonitrileNone253:97[4]
Br₂DioxaneZeolite H-ZSM-5251:99[5]

Table 2: Monobromination of 2-Nitroaniline under Different Conditions

Brominating SystemEquivalents of Brominating AgentSolventYield of Monobromo Product (%)Monobromo:Dibromo RatioReference
NaBr/Na₂S₂O₈/CuSO₄·5H₂O1.2CH₃CN/H₂O3694:6[12]
NaBr/Na₂S₂O₈/CuSO₄·5H₂O1.8CH₃CN/H₂O8095:5[12]
ZnAl-BrO₃⁻-LDHs/KBr0.6AcOH/H₂O95>99:1 (sole product)[1]

Experimental Protocols

Protocol 1: Selective para-Bromination of Aniline using a Protection-Bromination-Deprotection Strategy

This protocol is a reliable method for achieving selective monobromination of aniline at the para position.[6]

Step 1: Protection of Aniline (Synthesis of Acetanilide)

  • In a fume hood, add aniline (1.0 eq.) to a flask containing glacial acetic acid.

  • To this solution, add acetic anhydride (1.1 eq.) dropwise with stirring.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Pour the reaction mixture into ice-cold water to precipitate the acetanilide.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Bromination of Acetanilide

  • Dissolve the dried acetanilide (1.0 eq.) in glacial acetic acid in an Erlenmeyer flask.

  • In a separate container, prepare a solution of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.5 eq., as it contains two bromine atoms) in glacial acetic acid.

  • Slowly add the DBDMH solution to the acetanilide solution with constant stirring at room temperature.

  • Continue to stir the mixture for 1 hour.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the crude p-bromoacetanilide by vacuum filtration and wash with cold water, followed by a cold solution of sodium bisulfite to remove any unreacted bromine.

  • Recrystallize the product from an ethanol/water mixture to obtain pure p-bromoacetanilide.

Step 3: Deprotection (Hydrolysis of p-Bromoacetanilide)

  • Place the purified p-bromoacetanilide (1.0 eq.) in a round-bottom flask.

  • Add an aqueous solution of hydrochloric acid (e.g., 7-8 M).

  • Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved.

  • Cool the solution to room temperature and then in an ice bath.

  • Carefully neutralize the solution with a base (e.g., aqueous NaOH) to precipitate the p-bromoaniline.

  • Collect the product by vacuum filtration, wash with cold water, and dry.

Protocol 2: Selective Monobromination of Phenols using KBr and ZnAl-BrO₃⁻-Layered Double Hydroxides (LDHs)

This method provides a mild and highly regioselective route to para-bromophenols.

Materials:

  • Substituted phenol (e.g., 4-methylphenol)

  • Potassium bromide (KBr)

  • ZnAl-BrO₃⁻-LDHs

  • Acetic acid

  • Water

Procedure:

  • In a round-bottomed flask, combine the substituted phenol (1.0 mmol), acetic acid (5 mL), water (0.5 mL), and potassium bromide (1.0 mmol).

  • With stirring, add ZnAl-BrO₃⁻-LDHs (0.19 g, corresponding to 0.2 mmol of BrO₃⁻) to the flask at 35°C.

  • Continue stirring and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the LDH solid.

  • Wash the solid with ethyl acetate.

  • Combine the filtrate and the washings, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired monobrominated phenol.

Protocol 3: Acid-Catalyzed α-Monobromination of a Ketone

This protocol describes the selective monobromination at the α-position of a ketone under acidic conditions to prevent polybromination.[3][7]

Materials:

  • Ketone (e.g., acetophenone)

  • Molecular bromine (Br₂) or N-bromosuccinimide (NBS)

  • Glacial acetic acid (as solvent and catalyst)

Procedure:

  • Dissolve the ketone (1.0 eq.) in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.0 eq.) in glacial acetic acid dropwise to the cooled ketone solution with vigorous stirring. Maintain the temperature at 0-5°C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Pour the reaction mixture into a large volume of cold water to precipitate the crude product.

  • If bromine color persists, add a small amount of sodium bisulfite solution to quench the excess bromine.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure α-bromoketone.

Visualizations

Bromination_Troubleshooting start Problem: Formation of Dibrominated Byproduct cause1 Excess Brominating Agent? start->cause1 cause2 High Reaction Temperature? cause1->cause2 No solution1 Solution: Use 1:1 Stoichiometry cause1->solution1 Yes cause3 Highly Reactive Brominating Agent? cause2->cause3 No solution2 Solution: Lower Reaction Temperature (0°C to -78°C) cause2->solution2 Yes solution3 Solution: Use Milder Agent (e.g., NBS) cause3->solution3 Yes

Caption: Troubleshooting workflow for dibromination issues.

Aniline_Bromination_Workflow cluster_protection Step 1: Protection cluster_bromination Step 2: Bromination cluster_deprotection Step 3: Deprotection Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride, Glacial Acetic Acid p_Bromoacetanilide p_Bromoacetanilide Acetanilide->p_Bromoacetanilide DBDMH, Glacial Acetic Acid p_Bromoaniline p_Bromoaniline p_Bromoacetanilide->p_Bromoaniline Aq. HCl, Reflux then NaOH Ketone_Bromination_Pathways cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed Ketone Ketone Enol Enol Intermediate Ketone->Enol H⁺ Enolate Enolate Intermediate Ketone->Enolate Base Monobromo Monobromo Ketone (Favored Product) Enol->Monobromo Br₂ Monobromo_Base Monobromo Ketone Enolate->Monobromo_Base Br₂ Dibromo Dibromo Ketone (Byproduct) Monobromo_Base->Dibromo Base, Br₂

References

Technical Support Center: Industrial Production of 2-Bromo-4-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals engaged in the industrial synthesis of 2-Bromo-4-chlorophenol (CAS: 695-96-5). It provides troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during large-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound on an industrial scale?

A1: The two most common and direct methods involve electrophilic halogenation:

  • Electrophilic Bromination of 4-chlorophenol : This is a widely used approach where 4-chlorophenol is reacted with a brominating agent.[1] Since the para-position is blocked by chlorine, the activating hydroxyl group directs the incoming bromine to the ortho positions.[1]

  • Electrophilic Chlorination of 2-bromophenol : An alternative regioselective strategy involves the chlorination of 2-bromophenol, often using N-chlorosuccinimide (NCS) to avoid the hazards of chlorine gas.[1]

Q2: What is the main challenge in synthesizing this compound?

A2: The primary challenge is achieving high regioselectivity to obtain the desired 2,4-substituted isomer while minimizing the formation of byproducts.[1] The potent activating nature of the hydroxyl group can lead to over-halogenation (di-brominated products) and the formation of other isomers, which complicates purification and reduces yield.[1][2]

Q3: Why is purity crucial for this compound in its applications?

A3: High-purity this compound is essential as it is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, such as the insecticide profenofos.[1][2][3] Impurities, particularly isomers like 2-chloro-6-bromophenol, can lead to unwanted side reactions in downstream processes, reduce the efficacy of the final product, and introduce toxic byproducts.[2][4]

Q4: What are the key safety precautions when handling reagents for this synthesis?

A4: The synthesis involves hazardous materials. Liquid bromine is highly corrosive and toxic. N-chlorosuccinimide (NCS) is an irritant. Solvents like acetic acid and acetonitrile are flammable and have associated health risks.[5][6][7] Always work in a well-ventilated area or fume hood, wear appropriate personal protective equipment (PPE) including chemical-resistant gloves and safety goggles, and have emergency spill kits and safety showers readily accessible.[6][8]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity: Presence of Di-brominated Byproducts 1. Reaction temperature is too high, increasing reaction rate uncontrollably.[9] 2. Excess brominating agent used.[9] 3. Poor control over the addition rate of the brominating agent.1. Maintain strict temperature control. For bromination of 4-chlorophenol, a temperature below 35°C is recommended.[9] 2. Use a controlled stoichiometry of the brominating agent, typically 1.0 to 1.1 equivalents.[10] 3. Add the brominating agent slowly and sub-surface to ensure rapid mixing and avoid localized high concentrations.
Low Purity: Presence of Isomeric Byproducts 1. Lack of regioselective control in the reaction. For the synthesis of 4-bromo-2-chlorophenol from 2-chlorophenol, the formation of 6-bromo-2-chlorophenol is a common issue.[2][4]1. Employ a regioselectivity-directing catalyst. Triethylamine hydrochloride has been shown to significantly reduce the formation of the 2,6-isomer.[4] 2. Utilize advanced catalytic systems, such as mixed-metal nanocatalysts, which can increase purity from ~94% to over 97.5%.[1][2]
Low Purity: Presence of Diaryl Ethers 1. This is a major byproduct in some bromination reactions.[9]1. Conduct the reaction in a mixture of acetic acid and a salt of a strong base and weak acid, such as sodium acetate.[1][9] This buffer system inhibits the formation of diaryl ethers.
Low Yield 1. Incomplete reaction.[10] 2. Sub-optimal reaction temperature (too low).[10] 3. Product loss during workup and purification steps.[10]1. Monitor the reaction progress using GC or TLC to ensure it has gone to completion.[9][11] Increase reaction time if necessary. 2. Gently heat the reaction if it is proceeding too slowly, but be careful to avoid temperatures that promote side reactions.[10] 3. Optimize the purification process. Ensure the product is fully precipitated by cooling to a low temperature (e.g., 5°C) before filtration.[9] Minimize transfers and ensure proper phase separation during extractions.
Poor Reaction Control / Runaway Reaction 1. The halogenation reaction is highly exothermic.[2][9]1. Ensure the reaction vessel has adequate cooling capacity. 2. Begin the addition of the halogenating agent at a reduced temperature (e.g., 10-15°C).[2] 3. Add the reagent slowly and monitor the internal temperature closely throughout the addition.

Quantitative Data Summary

The following table summarizes reported yields and purities for different synthetic routes.

Starting Material Method Key Reagents & Conditions Yield Purity Reference
4-ChlorophenolElectrophilic BrominationBr₂, Acetic Acid, Sodium Acetate, 50-80°C->95%[1]
4-ChlorophenolElectrophilic BrominationBr₂, Acetic Acid, Sodium Acetate, 25-35°C93%>99.5%[9]
2-BromophenolElectrophilic ChlorinationNCS, H₂SO₄, Acetonitrile, 20°C, 3 hrs86%-[1][11]
2-ChlorophenolElectrophilic Bromination (Traditional)Br₂-~94%[2]
2-ChlorophenolElectrophilic Bromination (Catalytic)Br₂, Nanocatalyst (CuCl₂, ZnCl₂, AgCl), 10-60°C>97%>97.5%[1][2]
2-ChlorophenolElectrophilic Bromination (Catalytic)Br₂, Triethylamine hydrochloride, Chlorobenzene99.1%>99% (0.6% 2,6-isomer)[4]
Note: Data for 2-Chlorophenol bromination produces the isomer 4-Bromo-2-chlorophenol, but the principles of improving yield and purity are directly applicable.

Experimental Protocols

Protocol 1: High-Purity Synthesis via Bromination of 4-Chlorophenol

This protocol is adapted from methodologies designed to minimize byproduct formation.[9]

  • Reactor Setup : Charge a suitable glass-lined reactor with 4-chlorophenol and acetic acid (in a weight ratio of approximately 1:1.5).

  • Base Addition : Add sodium acetate (approx. 1.5 equivalents relative to the 4-chlorophenol). Stir the mixture to form a suspension.

  • Temperature Control : Cool the mixture to below 25°C using a chiller.

  • Bromine Addition : Slowly add liquid bromine (1.05 to 1.2 equivalents) to the suspension over several hours. The addition should be subsurface to ensure good dispersion. Maintain the reaction temperature below 35°C throughout the addition. The reaction is exothermic and requires efficient cooling.

  • Reaction Monitoring : Monitor the reaction's progress by taking samples and analyzing them via Gas Chromatography (GC). Continue stirring until the starting material is consumed.

  • Precipitation : Once the reaction is complete, add water to the mixture to precipitate the crude this compound.

  • Isolation : Cool the mixture to approximately 5°C to maximize crystal formation. Collect the solid product by filtration.

  • Washing : Wash the filter cake with cold water to remove residual acetic acid and salts.

  • Drying : Dry the product under vacuum at a temperature not exceeding 40°C. The expected purity is typically over 99%.[9]

Protocol 2: Regioselective Synthesis via Chlorination of 2-Bromophenol

This protocol uses NCS for a more regioselective chlorination.[1][11]

  • Reactor Setup : In a reactor, dissolve 2-bromophenol (1 equivalent) in acetonitrile.

  • Catalyst Addition : Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) to the solution and stir for 5-10 minutes at 20°C.

  • NCS Addition : Add N-chlorosuccinimide (NCS) (1.05 equivalents) to the mixture in portions to control the reaction temperature. Maintain the temperature at 20°C.

  • Reaction Time : Stir the mixture for approximately 3 hours. Monitor the reaction by Thin Layer Chromatography (TLC) or GC.[11]

  • Solvent Removal : After completion, remove the acetonitrile under reduced pressure.

  • Workup : Add water to the residue and extract the product with a suitable organic solvent like dichloromethane (3x volume).

  • Washing : Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification start Charge Reactor with 4-Chlorophenol, Acetic Acid, and Sodium Acetate cool Cool Mixture to < 25°C start->cool add_br2 Slowly Add Liquid Bromine (Maintain T < 35°C) cool->add_br2 react Stir and Monitor Reaction via GC Until Completion add_br2->react precipitate Add Water to Precipitate Product react->precipitate filter Cool to 5°C and Filter Solid precipitate->filter wash Wash with Cold Water filter->wash dry Dry Product Under Vacuum wash->dry end_product Final Product: This compound dry->end_product

Caption: General experimental workflow for the synthesis of this compound.

G start Low Purity Detected in Final Product check_isomers Analyze by GC/NMR for Isomeric Byproducts (e.g., 2,6-isomer) start->check_isomers check_dibromo Check for Di-brominated and other Poly-halogenated Species start->check_dibromo check_sm Check for Unreacted Starting Material start->check_sm isomers_found Isomers Present check_isomers->isomers_found dibromo_found Over-bromination Detected check_dibromo->dibromo_found sm_found High % of Starting Material Present check_sm->sm_found isomer_cause Cause: Poor Regioselectivity isomers_found->isomer_cause Yes isomer_solution Solution: Introduce Regioselective Catalyst (e.g., Triethylamine HCl) isomer_cause->isomer_solution dibromo_cause Cause: Temp Too High or Excess Bromine dibromo_found->dibromo_cause Yes dibromo_solution Solution: Lower Temp (<35°C), Reduce Bromine Stoichiometry, Slow Addition Rate dibromo_cause->dibromo_solution sm_cause Cause: Incomplete Reaction sm_found->sm_cause Yes sm_solution Solution: Increase Reaction Time or Slightly Increase Temp sm_cause->sm_solution

Caption: Troubleshooting logic for addressing low product purity.

G r 4-Chlorophenol br Br+ sigma Arenium Ion (Sigma Complex) (Aromaticity Lost) r->sigma Electrophilic Attack h -H+ sigma->h p This compound (Aromaticity Restored) sigma->p Deprotonation

Caption: Simplified mechanism for electrophilic bromination of 4-chlorophenol.

References

Technical Support Center: Purification of Crude 2-Bromo-4-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Bromo-4-chlorophenol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity After Recrystallization

  • Question: My recrystallized this compound has a low melting point and appears discolored. What could be the problem?

  • Answer: This issue often arises from the presence of impurities. Common impurities in the synthesis of this compound can include unreacted 4-chlorophenol, over-brominated products like 2,6-dibromo-4-chlorophenol, and regioisomers such as 2-chloro-4-bromophenol.[1][2][3] The presence of diaryl ethers is also a possibility, which can form as a major byproduct during the bromination reaction.[4]

    Troubleshooting Steps:

    • Solvent Selection: Ensure you are using an appropriate solvent system for recrystallization. A solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Hexane or a mixture of hexane and ethyl acetate can be effective.[5]

    • Washing: After filtration, wash the crystals with a small amount of cold solvent to remove residual mother liquor containing impurities.

    • Multiple Recrystallizations: A single recrystallization may not be sufficient. A second recrystallization can significantly improve purity.

    • Charcoal Treatment: If the product is colored, adding activated charcoal to the hot solution before filtration can help remove colored impurities.

Issue 2: Product Oiling Out During Recrystallization

  • Question: During recrystallization, my product separates as an oil instead of forming crystals. Why is this happening and how can I fix it?

  • Answer: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute. This compound has a relatively low melting point (around 31-33 °C).[6]

    Troubleshooting Steps:

    • Increase Solvent Volume: Add more hot solvent to fully dissolve the oil.

    • Lower the Temperature: Allow the solution to cool more slowly. Seeding the solution with a small crystal of pure product can induce crystallization.

    • Solvent System Modification: Use a solvent system with a lower boiling point or a mixture of solvents to reduce the dissolution temperature.

Issue 3: Poor Separation During Column Chromatography

  • Question: I am using column chromatography to purify my crude product, but I am getting poor separation of the desired compound from its impurities. What can I do?

  • Answer: Poor separation in column chromatography can be due to several factors, including the choice of stationary and mobile phases, column packing, and sample loading.

    Troubleshooting Steps:

    • Optimize the Mobile Phase: The polarity of the eluent is critical. For this compound, a non-polar stationary phase like silica gel is common.[5][7] A gradient of hexane and ethyl acetate is a good starting point.[5] Use thin-layer chromatography (TLC) to determine the optimal solvent system that gives good separation between your product and the impurities.

    • Proper Column Packing: Ensure the column is packed uniformly to avoid channeling. A well-packed column is essential for good resolution.

    • Sample Loading: Load the crude product in a minimal amount of solvent to ensure a narrow band at the top of the column.

    • Flow Rate: A slower flow rate can improve separation.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound?

  • A1: this compound is typically a white to slightly beige low-melting solid.[5][6] Key physical properties are summarized in the table below.

Q2: What are the main impurities I should expect in crude this compound?

  • A2: The primary impurities depend on the synthetic route. Common impurities include the starting material (4-chlorophenol), regioisomers (e.g., 2-chloro-4-bromophenol), and poly-brominated species.[1][2] The formation of diaryl ethers can also be a significant side reaction.[4]

Q3: Which purification method generally yields the highest purity?

  • A3: Both recrystallization and column chromatography can yield high-purity this compound. Patents have reported achieving purities of over 99% with recrystallization.[4] Column chromatography can also be very effective for removing closely related impurities.[5][7] High-performance liquid chromatography (HPLC) is another powerful technique for isolating impurities and can be scaled up for preparative separation.[8]

Q4: Is this compound hazardous?

  • A4: Yes, this compound is considered hazardous. It may be harmful if swallowed or in contact with skin, and it can cause skin and serious eye irritation.[9] It may also cause respiratory irritation.[9] Always handle this chemical in a well-ventilated area and use appropriate personal protective equipment (PPE).

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₄BrClO[9]
Molecular Weight 207.45 g/mol [9]
Appearance White to slightly beige low melting solid[5][6]
Melting Point 31-33 °C[6]
Boiling Point 228-235 °C[5]
Solubility Soluble in methanol[5]

Table 2: Comparison of Purification Strategies

Purification MethodPurity AchievedAdvantagesDisadvantagesReference
Recrystallization >99%Simple, scalable, can yield very pure product.May not remove all impurities, potential for product loss in mother liquor.[4]
Column Chromatography High PurityEffective for separating closely related impurities.Can be time-consuming and require large volumes of solvent.[5][7]
HPLC High PurityExcellent separation, scalable for preparative purposes.Requires specialized equipment.[8]

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., hexane or a hexane/ethyl acetate mixture) and heat the mixture gently with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform packing. Drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting with the mobile phase. You can start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start Crude Product Analysis cluster_purification Purification Strategy cluster_end Final Product Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Decision High Impurity Load? TLC Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization No Column Chromatography Column Chromatography Decision->Column Chromatography Yes Purity Check Melting Point, TLC, GC/HPLC Recrystallization->Purity Check Column Chromatography->Purity Check Pure Product Pure Product Purity Check->Pure Product

Caption: Decision workflow for selecting a purification strategy.

Recrystallization_Process Start Crude Product Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Decolorize Add Charcoal (Optional) Dissolve->Decolorize Cool Cool to Crystallize Dissolve->Cool No Charcoal Filter_Hot Hot Filtration Decolorize->Filter_Hot Filter_Hot->Cool Isolate Vacuum Filtration Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Under Vacuum Wash->Dry End Pure Product Dry->End

Caption: Step-by-step experimental workflow for recrystallization.

References

stability and degradation issues of 2-Bromo-4-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability and degradation of 2-Bromo-4-chlorophenol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, along with detailed experimental protocols and stability data.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its stability?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place.[1] It is stable at room temperature when kept in a tightly sealed container under normal storage and handling conditions.[2] Exposure to light, air, and moisture should be minimized to prevent degradation. For extended storage, refrigeration (2-8 °C) is recommended.

Q2: What are the primary degradation pathways for this compound?

A2: The main degradation pathways for this compound include hydrolysis (especially under basic conditions), oxidation, and photodegradation.[1] Under thermal stress, decomposition can also occur, potentially leading to the formation of various byproducts.

Q3: I am observing a color change (e.g., yellowing, darkening) in my sample of this compound. What does this indicate?

A3: A color change in your sample is a common indicator of degradation, often due to oxidation. The phenolic hydroxyl group is susceptible to oxidation, which can form colored quinone-type byproducts.[1][3] This can be accelerated by exposure to air, light, or the presence of metal impurities.[3] If you observe a significant color change, it is advisable to verify the purity of the compound using an analytical technique like HPLC before use.

Q4: My Suzuki-Miyaura coupling reaction using this compound is giving a low yield. What are the common causes and how can I troubleshoot it?

A4: Low yields in Suzuki-Miyaura couplings with this compound can be due to several factors:

  • Decomposition of the Starting Material: Verify the purity of your this compound.

  • Inefficient Oxidative Addition: The palladium catalyst may struggle to insert into the carbon-bromine bond. Using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can accelerate this step.[4]

  • Side Reactions: Common side reactions include hydrodebromination (replacement of bromine with hydrogen) and homocoupling of the boronic acid.[5] To minimize these, ensure your reaction is under a strict inert atmosphere, use degassed solvents, and consider using a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.

  • Catalyst Deactivation: The palladium catalyst is sensitive to oxygen. Ensure all reagents and solvents are thoroughly degassed.

Q5: I am having trouble with a Buchwald-Hartwig amination reaction with this compound. What are some troubleshooting tips?

A5: Challenges in Buchwald-Hartwig aminations with this substrate often involve:

  • Catalyst Inhibition: The phenolic hydroxyl group can potentially coordinate with the palladium catalyst, inhibiting its activity.

  • Inappropriate Ligand Choice: The use of sterically hindered and electron-rich ligands is crucial. Ligands like DavePhos or XPhos are often effective.[6]

  • Base Selection: The choice of base is critical. Strong bases like NaOtBu are commonly used, but if your substrates are base-sensitive, a weaker base like K₃PO₄ or Cs₂CO₃ might be necessary.[6] Ensure the base is strong enough to deprotonate the amine.

  • Inert Atmosphere: Like Suzuki couplings, these reactions are highly sensitive to air and moisture.[7] Maintaining a strict inert atmosphere is essential to prevent catalyst deactivation.

Stability and Degradation Data

While specific quantitative stability data for this compound is limited in publicly available literature, the following table summarizes expected stability trends based on data for similar halogenated phenols and general principles of forced degradation studies.[5][8][9][10] The proposed degradation percentages are estimates to guide experimental design.

Stress ConditionReagent/Condition DetailsExpected DegradationPotential Degradation Products
Acidic Hydrolysis 0.1 M HCl at 60°C for 24 hours5-15%Minor degradation, potential for some hydrolysis of the C-Br bond.
Basic Hydrolysis 0.1 M NaOH at 60°C for 8 hours20-40%4-chlorophenol, bromide ions, and other related phenols.
Oxidative 3% H₂O₂ at room temperature for 24 hours15-30%Quinone-type structures, hydroxylated derivatives.
Thermal Solid-state at 80°C for 48 hours10-25%Phenol, bromophenols, chlorophenols, and potentially dibenzofurans/dioxins at higher temperatures.[11]
Photolytic UV light (254 nm) or simulated sunlight10-20%Hydroxylated and dehalogenated species.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.[5][10]

Materials:

  • This compound

  • HPLC-grade methanol and water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • pH meter

  • Thermostatic water bath or oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl in a sealed vial.

    • Incubate the solution at 60°C for 24 hours.

    • Cool to room temperature and neutralize with 0.1 M NaOH.

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH in a sealed vial.

    • Incubate the solution at 60°C for 8 hours.

    • Cool to room temperature and neutralize with 0.1 M HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed sample in methanol to the initial concentration, dilute with mobile phase, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of this compound (e.g., 0.1 mg/mL in methanol/water) in a quartz cuvette to UV light (254 nm) or simulated sunlight in a photostability chamber for a defined period.

    • Analyze the sample by HPLC at various time points.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.[4][12]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A gradient from 30% to 90% B over 20-30 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: UV at 280 nm

  • Injection Volume: 10-20 µL

  • Column Temperature: 30°C

Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase) to a final concentration of approximately 0.1 mg/mL.

Visualizing Degradation and Experimental Workflows

Degradation Pathways

The following diagrams illustrate the proposed degradation pathways of this compound under different stress conditions. These are based on known reactions of similar halogenated phenols.

Hydrolysis_Degradation BCP This compound CP 4-Chlorophenol BCP->CP Hydrolysis (OH⁻, Δ) Intermediates Other Phenolic Intermediates BCP->Intermediates Side Reactions Phenol Phenol CP->Phenol Further Hydrolysis Photolytic_Degradation BCP This compound Radical Phenoxy Radical BCP->Radical UV Light (hν) Hydroxylated Hydroxylated Derivatives Radical->Hydroxylated Reaction with •OH Dehalogenated Dehalogenated Products Radical->Dehalogenated Reductive Dehalogenation RingOpening Ring-Opened Products Hydroxylated->RingOpening Further Oxidation Forced_Degradation_Workflow start Prepare Stock Solution of this compound stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Sample at Time Points and Neutralize/Quench stress->sample analyze Analyze by Stability-Indicating HPLC Method sample->analyze identify Identify Degradation Products (e.g., LC-MS) analyze->identify quantify Quantify Degradation and Mass Balance analyze->quantify end Establish Degradation Profile and Pathways identify->end quantify->end

References

handling and storage recommendations for 2-Bromo-4-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe handling, storage, and troubleshooting of issues related to 2-Bromo-4-chlorophenol in a research and development setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance with the following primary concerns:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Appropriate PPE must be worn at all times when handling this compound to minimize exposure.[3][4] This includes:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[3][4]

  • Skin Protection: Chemical-resistant gloves (e.g., butyl rubber, neoprene) and a lab coat are mandatory.[3][4] For larger quantities or splash potential, consider an impervious apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][4] If exposure limits are exceeded, a full-face respirator may be necessary.[3]

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is crucial for maintaining the stability and integrity of this compound. Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] It should be stored locked up and away from incompatible materials.[3][5]

Q4: What materials are incompatible with this compound?

A4: Avoid contact with strong oxidizing agents, as this may lead to a vigorous reaction.[5][6] Keep it separated from foodstuffs and other reactive chemicals.[3]

Troubleshooting Guide

Problem: I observe a change in the physical appearance of the this compound (e.g., discoloration, clumping).

  • Possible Cause: This could indicate decomposition or contamination. Exposure to light, moisture, or incompatible materials can degrade the compound.

  • Solution: Do not use the chemical if its integrity is questionable. Dispose of it according to your institution's hazardous waste disposal procedures. Review your storage conditions to ensure they meet the recommended guidelines.

Problem: I accidentally spilled a small amount of this compound on the lab bench.

  • Solution:

    • Ensure the area is well-ventilated and restrict access.

    • Wearing appropriate PPE, gently sweep or vacuum the solid material into a labeled, sealed container for disposal.[4] Avoid generating dust.[1][4]

    • Decontaminate the spill area with a suitable solvent and wash with soap and water.

    • Dispose of all contaminated materials as hazardous waste.

Problem: What should I do in case of accidental exposure?

  • Solution: Follow these first-aid measures immediately:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.[4]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[1][4] Seek medical attention if irritation persists.[1]

    • Inhalation: Move the person to fresh air.[3][4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

    • Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[4] Never give anything by mouth to an unconscious person.[1][4] Seek immediate medical attention.[4]

Data Presentation

Physical and Chemical Properties

PropertyValue
Molecular FormulaC₆H₄BrClO
Molecular Weight207.45 g/mol [2]
AppearanceSolid
Melting Point31 °C[7]
Boiling Point228-235 °C[7]
Flash Point113 °C (closed cup)

Hazard Classifications

HazardCategory
Acute Toxicity (Oral)Category 4
Acute Toxicity (Dermal)Category 4
Skin Corrosion/IrritationCategory 2[5]
Serious Eye Damage/Eye IrritationCategory 2[5]
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)[5]

Experimental Protocols & Workflows

Logical Workflow for Safe Handling and Storage

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Waste Disposal A Review SDS B Don Appropriate PPE A->B C Work in a Fume Hood B->C Start Experiment D Weigh and Handle Chemical C->D E Clean Equipment and Area D->E F Tightly Close Container E->F End of Use I Collect Waste in Labeled Container E->I Generate Waste G Store in Cool, Dry, Ventilated Area F->G H Store Locked Up G->H H->A For Next Use J Follow Institutional Procedures I->J

Caption: Workflow for the safe handling and storage of this compound.

References

Technical Support Center: Analysis of 2-Bromo-4-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 2-Bromo-4-chlorophenol samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound samples?

A1: The most common impurities in this compound are typically related to the synthetic route used for its manufacture. The primary methods of synthesis are the electrophilic bromination of 4-chlorophenol and the chlorination of 2-bromophenol.[1]

Common Impurities from Synthesis:

  • Unreacted Starting Materials: 4-chlorophenol or 2-bromophenol may be present if the reaction has not gone to completion.[1]

  • Regioisomers: Isomers such as 2-bromo-6-chlorophenol can be formed, particularly if the directing effects of the hydroxyl and chloro groups are not well-controlled during synthesis.[1][2]

  • Polyhalogenated Byproducts: Over-halogenation can lead to impurities like 2,6-dibromo-4-chlorophenol.[1]

  • Other Related Compounds: Depending on the specific reagents and conditions, other halogenated phenols may be present in trace amounts.

Q2: How can storage conditions affect the purity of this compound?

A2: Improper storage can lead to the degradation of this compound. For phenolic compounds, visible signs of degradation can include a change in color (e.g., yellowing or darkening), the development of an odor, or a change in physical state.[3] To ensure stability, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to protect it from moisture, air, and light.[3]

Potential Degradation Pathways:

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by exposure to air, light, and trace metal impurities, potentially forming colored quinone-type structures.[3]

  • Debromination: Reductive debromination, where a bromine atom is replaced by a hydrogen atom, is a known degradation pathway for brominated aromatic compounds.[3]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

HPLC Troubleshooting

Issue: Peak Tailing

Peak tailing is a common issue in HPLC analysis of phenolic compounds and can be caused by several factors.[4]

Possible Cause Troubleshooting Steps
Secondary Interactions with Silica Most peak tailing is due to the interaction of the analyte with acidic silanol groups on the silica-based column packing.[4] To mitigate this, consider using a high-purity silica column, or adjusting the mobile phase pH to suppress silanol ionization.[4]
Column Overload Injecting too much sample can lead to peak distortion.[5] Reduce the injection volume or the sample concentration.
Column Contamination or Voids Contaminants on the column frit or a void in the packing bed can cause poor peak shape.[6] Try back-flushing the column or, if the problem persists, replace the column.[7]

Issue: Inconsistent Retention Times

Fluctuations in retention times can compromise the reliability of your analytical method.

Possible Cause Troubleshooting Steps
Mobile Phase Composition Changes Ensure the mobile phase components are miscible and the solution is thoroughly degassed.[8] If using a gradient, ensure the pump's proportioning valves are functioning correctly.[9]
Fluctuations in Column Temperature Use a reliable column oven to maintain a consistent temperature, as temperature can affect retention times.[8]
Pump Malfunction Leaks, worn pump seals, or faulty check valves can lead to inconsistent flow rates and, consequently, shifting retention times.[6][8] Inspect the pump for any visible leaks or salt buildup and perform regular maintenance.[8]
GC-MS Troubleshooting

Issue: Poor Peak Shape (Tailing or Fronting)

Possible Cause Troubleshooting Steps
Active Sites in the Inlet or Column Active sites can cause tailing of polar compounds like phenols.[10] Use a deactivated inlet liner and, if necessary, trim the first few centimeters of the column to remove any active sites that have developed.[11]
Column Overload Injecting too much sample can lead to fronting peaks.[5] Reduce the injection volume or dilute the sample.
Improper Injection Technique For splitless injections, ensure the initial oven temperature is low enough to allow for solvent focusing.[5]

Issue: Low Response or No Peaks

Possible Cause Troubleshooting Steps
Leak in the System Check for leaks in the carrier gas lines, septum, and column fittings using an electronic leak detector.[12]
Contaminated Ion Source A dirty ion source can lead to a significant drop in sensitivity. Follow the manufacturer's instructions for cleaning the ion source.
Incorrect Injection Parameters Ensure the injection port temperature is adequate to vaporize the sample.[10]

Experimental Protocols

HPLC Method for Impurity Profiling

This protocol provides a general starting point for the analysis of this compound impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid or another suitable modifier to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to a wavelength where both the main compound and expected impurities show strong absorbance.[13]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent, such as the mobile phase, to a known concentration.

  • Analysis: Inject a known volume of the sample and standards. Identify and quantify the main peak and any impurity peaks by comparing their retention times and areas.[13]

GC-MS Method for Impurity Identification

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[13]

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A suitable temperature gradient to separate the impurities from the main peak.

  • Injector: Split/splitless injector.

  • MS Detector: Electron ionization (EI) source with a mass range suitable for the expected compounds.

  • Sample Preparation: Dissolve the sample in a volatile solvent. Derivatization may be necessary to improve the volatility of the phenol.[13]

  • Analysis: Inject the sample and acquire the total ion chromatogram (TIC). Identify impurities by comparing their mass spectra to a spectral library and their retention times to those of known standards.

Quantitative NMR (qNMR) for Purity Assessment

qNMR is a primary analytical method that can be used for purity determination without the need for reference standards for each impurity.[13][14]

  • Sample Preparation: Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into an NMR tube.[13] Add a precise volume of a deuterated solvent (e.g., DMSO-d₆) containing a known amount of an internal standard.[13]

  • NMR Acquisition: Acquire a quantitative ¹H NMR spectrum with appropriate parameters to ensure accurate integration (e.g., long relaxation delay).

  • Data Processing: Process the spectrum and carefully integrate the signals of the analyte and the internal standard.

  • Purity Calculation: The purity of the this compound can be calculated by comparing the integral of a well-resolved signal from the analyte to the integral of the internal standard, taking into account the number of protons giving rise to each signal and the respective molecular weights.

Visualizations

cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities start Starting Material: 4-chlorophenol reaction Bromination start->reaction product This compound (Main Product) reaction->product impurity1 Unreacted 4-chlorophenol reaction->impurity1 impurity2 Regioisomer: 2-bromo-6-chlorophenol reaction->impurity2 impurity3 Di-substituted byproduct: 2,6-dibromo-4-chlorophenol reaction->impurity3

Caption: Synthetic pathway and potential impurities.

start Unknown Peak Detected in Chromatogram step1 Step 1: Preliminary Assessment - Check retention time against standards - Evaluate peak shape start->step1 step2 Step 2: Mass Spectrometry (GC-MS or LC-MS) - Determine molecular weight - Analyze fragmentation pattern step1->step2 step3 Step 3: NMR Spectroscopy - Obtain ¹H and ¹³C NMR spectra - Perform 2D NMR (COSY, HSQC) for structural elucidation step2->step3 step4 Step 4: Structure Confirmation - Compare spectral data with literature - Synthesize proposed structure for confirmation step3->step4 end Impurity Identified step4->end

Caption: Workflow for identifying an unknown impurity.

start Peak Tailing Observed in HPLC q1 Is the column overloaded? start->q1 a1_yes Reduce sample concentration or injection volume q1->a1_yes Yes q2 Are there secondary interactions with the column? q1->q2 No end Peak Shape Improved a1_yes->end a2_yes Modify mobile phase (e.g., adjust pH, add modifier) or use a different column q2->a2_yes Yes q3 Is the column contaminated or damaged? q2->q3 No a2_yes->end a3_yes Back-flush the column or replace it q3->a3_yes Yes a3_yes->end

Caption: Troubleshooting workflow for HPLC peak tailing.

References

Technical Support Center: Synthesis of 2-Bromo-4-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4-chlorophenol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Question: My reaction yield is low. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of this compound can stem from several factors. A systematic evaluation of your reaction parameters is crucial for optimization.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time if the starting material is still present.

  • Suboptimal Temperature: The reaction temperature might not be ideal.

    • Solution: For the bromination of 4-chlorophenol, temperatures are often maintained between 0-25°C to minimize side reactions. However, some protocols with specific catalysts may require heating.[1] For instance, a patented method involving a nanocatalyst suggests a reaction temperature of 10-60°C.

  • Choice of Brominating Agent: The reactivity of the brominating agent can significantly impact the yield.

    • Solution: While elemental bromine is commonly used, N-bromosuccinimide (NBS) can be a milder and more selective alternative, potentially reducing the formation of byproducts.[1]

  • Solvent Effects: The solvent plays a critical role in the reaction's efficiency.

    • Solution: The choice of solvent can influence the solubility of reagents and the reaction pathway. Acetic acid is a common solvent for the bromination of 4-chlorophenol.[1] In some cases, using a mixture of acetic acid with a salt like sodium acetate can inhibit the formation of diaryl ether byproducts, leading to higher yields.[2]

  • Purification Losses: Significant product loss can occur during workup and purification.

    • Solution: Optimize your extraction and purification methods. Ensure the pH is appropriate during aqueous washes to prevent loss of the phenolic product. For column chromatography, select an appropriate solvent system to achieve good separation.

Question: I am observing the formation of multiple products, including di-brominated species. How can I improve the selectivity for this compound?

Answer: The formation of multiple products, particularly the di-brominated byproduct (2,6-dibromo-4-chlorophenol), is a common challenge due to the activating nature of the hydroxyl group on the phenol ring.[3]

  • Control Stoichiometry: The molar ratio of the brominating agent to the starting material is critical.

    • Solution: Use a strict 1:1 molar ratio of the brominating agent to 4-chlorophenol. Adding the brominating agent slowly and in a controlled manner can help prevent localized areas of high concentration that favor polysubstitution.

  • Solvent Choice: The polarity of the solvent can influence the reactivity of the brominating agent.

    • Solution: Non-polar solvents can sometimes temper the reactivity of bromine and improve selectivity. However, for the bromination of 4-chlorophenol, acetic acid is a commonly reported solvent that provides good results when conditions are controlled.[1]

  • Temperature Control: Lower temperatures generally favor mono-substitution.

    • Solution: Maintain a low reaction temperature (e.g., 0-5°C) during the addition of the brominating agent to reduce the rate of reaction and minimize over-bromination.

  • Alternative Starting Material: Consider an alternative synthetic route.

    • Solution: Synthesizing this compound via the chlorination of 2-bromophenol can offer better regioselectivity for the desired product.[1]

Question: The reaction is very slow or not proceeding at all. What should I check?

Answer: A stalled reaction can be due to several factors related to the reagents and reaction conditions.

  • Reagent Quality: The purity and activity of the reagents are paramount.

    • Solution: Ensure that the 4-chlorophenol is pure and the brominating agent has not degraded. For example, NBS can decompose over time.

  • Catalyst (if applicable): If your protocol uses a catalyst, it may be inactive.

    • Solution: Some methods for the synthesis from 2-chlorophenol employ a nanocatalyst to improve purity and yield. Ensure the catalyst is properly prepared and handled.

  • Insufficient Activation: The electrophilicity of the brominating agent might be too low.

    • Solution: While phenols are activated rings, in some cases, particularly with less reactive brominating agents, the addition of a catalytic amount of a Lewis acid or a protic acid might be necessary. However, this can also increase the risk of side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most frequently cited laboratory method is the electrophilic bromination of 4-chlorophenol.[1] This is due to the ortho, para-directing nature of the hydroxyl group and the blocking of the para position by the chlorine atom, which directs the bromine to the ortho position.

Q2: Which solvents are typically used for the synthesis of this compound?

A2: A variety of solvents have been reported, with the choice often depending on the specific brominating agent and reaction conditions. Commonly used solvents include:

  • Acetic Acid: Often used for bromination with elemental bromine.[1] The addition of sodium acetate can improve yield and purity by minimizing byproduct formation.[2]

  • Acetonitrile: A polar aprotic solvent that can be used with brominating agents like NBS.[4]

  • Chlorinated Solvents (e.g., Dichloromethane, Carbon Tetrachloride): These have also been reported in the literature.

  • Benzotrifluoride (BTF): A patent describes the use of BTF as a solvent for the chlorination step when starting from a substituted phenol.[2]

Q3: What are the main byproducts to look out for in this synthesis?

A3: The primary byproduct of concern is the di-brominated product, 2,6-dibromo-4-chlorophenol.[3] Another potential byproduct, especially when using acetic acid as a solvent, is the formation of diaryl ethers.[2]

Q4: How can I purify the final product?

A4: Purification of this compound is typically achieved through recrystallization or column chromatography.[1][4] The choice of method depends on the scale of the reaction and the nature of the impurities.

Q5: What safety precautions should be taken during this synthesis?

A5: This synthesis involves hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Elemental bromine is highly corrosive and toxic. N-bromosuccinimide is an irritant. All waste should be handled and disposed of according to institutional safety guidelines.

Quantitative Data Presentation

The following tables summarize quantitative data from various synthetic protocols for this compound.

Table 1: Effect of Solvent and Conditions on the Synthesis of this compound from 4-chlorophenol

Brominating AgentSolventAdditiveTemperature (°C)Yield (%)Purity (%)Reference
BromineAcetic AcidSodium Acetate50-80>95>95[1]
BromineAcetic AcidNoneRoom Temp80.5 (product in mixture)Not specified[2]
NBSAcetonitrileSulfuric Acid2079Not specified[4]

Table 2: Synthesis of this compound from 2-chlorophenol

Brominating AgentSolventCatalystTemperature (°C)Yield (%)Purity (%)Reference
BromineNone (Melt)Nanocatalyst (CuCl₂, ZnCl₂, AgCl)10-60>97>97.5

Experimental Protocols

Protocol 1: Bromination of 4-chlorophenol in Acetic Acid with Sodium Acetate

This protocol is adapted from a patented procedure.[2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 4-chlorophenol and sodium acetate (1.0 equivalent) in acetic acid.

  • Bromine Addition: Slowly add a solution of bromine (1.1 equivalents) in acetic acid to the stirred suspension at room temperature. The addition should be completed over approximately 1 hour.

  • Reaction Monitoring: After the addition is complete, stir the mixture for an additional 30 minutes. Monitor the reaction progress by TLC or GC.

  • Workup: Upon completion, add water to the reaction mixture to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with water, and then recrystallize from a suitable solvent (e.g., benzotrifluoride) to obtain pure this compound.

Protocol 2: Bromination of 4-chlorophenol with NBS in Acetonitrile

This protocol is based on a literature procedure.[4]

  • Reaction Setup: In a round-bottom flask, dissolve 4-chlorophenol (1 equivalent) in acetonitrile.

  • Acid Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) to the solution and stir for 5 minutes at room temperature.

  • NBS Addition: Add N-bromosuccinimide (1.05 equivalents) to the mixture in one portion.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Evaporate the solvent under reduced pressure. Add water to the residue and extract with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to yield this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Dissolve 4-Chlorophenol in Solvent start->reagents add_br Add Brominating Agent (e.g., Br2 or NBS) reagents->add_br stir Stir at Controlled Temperature add_br->stir monitor Monitor Reaction (TLC/GC) stir->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify (Recrystallization or Chromatography) extract->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_factors Reaction Parameters cluster_outcomes Desired Outcomes cluster_issues Potential Issues solvent Solvent Choice (e.g., Acetic Acid, Acetonitrile) yield High Yield solvent->yield influences selectivity High Selectivity (Mono-bromination) solvent->selectivity influences temp Temperature temp->selectivity critical for byproducts Byproduct Formation (e.g., Di-bromination) temp->byproducts affects reagent Brominating Agent (Br2 vs. NBS) reagent->yield impacts reagent->selectivity major factor in stoich Stoichiometry low_yield Low Yield stoich->low_yield can cause stoich->byproducts controls purity High Purity

Caption: Key factors influencing the synthesis of this compound.

References

Technical Support Center: Scale-Up of 2-Bromo-4-chlorophenol Production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-Bromo-4-chlorophenol.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the scale-up production of this compound.

Low Yield and Purity

Q1: My yield of this compound is significantly lower than expected after scaling up. What are the potential causes?

Several factors can contribute to low yields during scale-up:

  • Poor Temperature Control: Bromination of phenols is an exothermic reaction. Inadequate heat dissipation on a larger scale can lead to increased side reactions and the formation of impurities. It is crucial to maintain the recommended temperature range, often between 10°C and 60°C, depending on the specific protocol.[1]

  • Sub-optimal Reagent Addition: The rate of bromine addition is critical. A slow, controlled addition is necessary to prevent localized high concentrations of bromine, which can lead to over-bromination and the formation of di-bromo by-products.[2]

  • Inadequate Mixing: Inefficient stirring in larger reactors can result in poor mass transfer, leading to incomplete reactions and localized overheating.

  • Moisture Contamination: The presence of water can affect the reaction, particularly if using moisture-sensitive reagents. Ensure all glassware and solvents are dry.

Q2: I am observing a significant amount of di-brominated by-products in my final product. How can I minimize their formation?

The formation of di-brominated species is a common challenge due to the activating nature of the hydroxyl group on the phenol ring.[2] To mitigate this:

  • Control Stoichiometry: Use a precise molar ratio of brominating agent to the starting material (e.g., 4-chlorophenol). A slight excess of the phenol can sometimes help, but precise control is key.

  • Maintain Low Temperatures: Running the reaction at the lower end of the recommended temperature range can help control the reaction rate and improve selectivity.[3]

  • Slow Reagent Addition: Add the brominating agent dropwise or in small portions over an extended period to maintain a low concentration in the reaction mixture.[2]

  • Use of a Base: Incorporating a base, such as sodium acetate, can help to control the reaction and prevent the formation of di-brominated byproducts.[2][3]

Q3: The purity of my isolated this compound is below 95%. What purification strategies are effective at a larger scale?

While laboratory-scale purification might rely on column chromatography, this is often not economically viable for large-scale production. Common industrial purification methods include:

  • Recrystallization: This is a highly effective method for purifying solid products. Solvents such as benzotrifluoride (BTF) or acetic acid followed by water precipitation have been used successfully.[3]

  • Distillation: If the product is a low-melting solid or liquid, vacuum distillation can be an effective purification technique.

  • Washing/Extraction: Washing the crude product with water can remove residual acids and salts.[3] An aqueous solution of a reducing agent like sodium bisulfite can be used to quench and remove any unreacted bromine.

Reaction Conditions and Reagents

Q4: What are the most common starting materials and brominating agents for industrial synthesis?

The most direct and common method involves the electrophilic bromination of 4-chlorophenol.[2] Since the para-position is blocked by chlorine, the incoming bromine is directed to the ortho positions. An alternative route is the chlorination of 2-bromophenol.[2]

Common brominating agents include:

  • Liquid Bromine (Br₂): Widely used but highly corrosive and hazardous. Requires careful handling and specialized equipment.[2]

  • N-Bromosuccinimide (NBS): A solid and safer alternative to liquid bromine, often used in laboratory settings.[4]

  • In-situ Bromine Generation: Greener and safer approaches generate bromine in situ from bromide salts (like KBr or HBr) using an oxidant like hydrogen peroxide (H₂O₂).[2][5]

Q5: What solvents are typically used for the scale-up reaction?

The choice of solvent is critical for reaction control and product isolation. Commonly used solvents include:

  • Acetic Acid: Frequently used as it can help to moderate the reaction.[2][3]

  • Dichloromethane (DCM) or other chlorinated solvents: Effective but may pose environmental and health risks.

  • Benzotrifluoride (BTF): A solvent that has been shown to be effective for both the reaction and subsequent purification by crystallization.[3]

Safety Concerns

Q6: What are the primary safety hazards associated with the scale-up of this process?

The main hazards stem from the reagents used:

  • Bromine: Highly toxic, corrosive, and a strong oxidizing agent. It can cause severe burns on skin contact and is harmful if inhaled.[6] All operations involving bromine should be conducted in a well-ventilated area, preferably within a closed system with a scrubber for off-gases.[6]

  • Hydrogen Bromide (HBr): A corrosive gas that is a by-product of the bromination reaction. It must be neutralized using a scrubber system.[7]

  • Phenols: Phenols are toxic and can be absorbed through the skin.[8] Appropriate personal protective equipment (PPE), including chemical-resistant gloves and eye protection, is mandatory.[8][9]

  • Exothermic Reaction: The reaction releases a significant amount of heat, which can lead to a runaway reaction if not properly controlled. A robust cooling system and monitoring are essential for large-scale reactors.

Quantitative Data Summary

The following tables summarize typical reaction parameters for the synthesis of this compound.

Table 1: Comparison of Starting Materials and Conditions

Starting MaterialBrominating AgentSolventCatalyst/AdditiveTemperature (°C)Purity (%)Yield (%)Reference
4-chlorophenolLiquid Bromine (Br₂)Acetic AcidSodium AcetateRoom Temp>9986.8[3]
4-chlorophenolLiquid Bromine (Br₂)Acetic AcidNoneRoom Temp97.868.9[3]
2-chlorophenolLiquid Bromine (Br₂)None (Melt)Triethylamine HCl0 - 60High>95[10]
2-chlorophenolLiquid Bromine (Br₂)Nanocatalyst mixCuCl₂, ZnCl₂, AgCl10 - 60>97.5>97[1][2]
4-chlorophenolN-BromosuccinimideAcetonitrileH₂SO₄20-79[4]

Detailed Experimental Protocols

Protocol: Bromination of 4-Chlorophenol at Scale

This protocol is a representative example for the synthesis of this compound. Warning: This procedure involves hazardous materials and should only be performed by trained personnel with appropriate safety measures in place.

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Scrubber system containing a sodium hydroxide solution

  • Cooling/heating circulator

  • Filtration equipment (e.g., Nutsche filter-dryer)

  • Personal Protective Equipment (PPE): Neoprene or butyl rubber gloves, chemical splash goggles, face shield, lab coat, and a respirator with appropriate cartridges for acid gases and bromine.[8][9]

Reagents:

  • 4-chlorophenol

  • Acetic Acid (glacial)

  • Sodium Acetate (anhydrous)

  • Liquid Bromine

  • Deionized Water

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen. Connect the reactor's vapor outlet to the caustic scrubber.

  • Charging Reagents: Charge the reactor with 4-chlorophenol, sodium acetate, and acetic acid. A typical ratio is ~1.05 equivalents of sodium acetate per mole of 4-chlorophenol.[3]

  • Cooling: Begin stirring and cool the reaction mixture to the target temperature, typically between 15-25°C.

  • Bromine Addition: Slowly add liquid bromine (1.05 equivalents) to the reaction mixture via the addition funnel over 1.5-2 hours.[3] Carefully monitor the reactor temperature and adjust the addition rate to maintain it below 35°C to prevent over-bromination.[3]

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes. Monitor the reaction progress using a suitable analytical method (e.g., GC or HPLC).[3]

  • Precipitation: Once the reaction is complete, add deionized water to the mixture to precipitate the crude this compound.[3]

  • Isolation: Cool the slurry to approximately 5°C to maximize crystal formation.[3] Collect the solid product by filtration.

  • Washing: Wash the filter cake with cold deionized water to remove residual acetic acid and salts.[3]

  • Drying: Dry the product under vacuum at a temperature not exceeding 40°C.[3] The final product is typically a white to off-white solid.[11]

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Synthesis A Reactor Setup (Inert Atmosphere) B Charge Reagents (4-chlorophenol, Acetic Acid, NaOAc) A->B C Cool to 15-25°C B->C D Slow Addition of Bromine (Maintain T < 35°C) C->D E Reaction & Monitoring (Stir for 30-60 min) D->E F Precipitation (Add Water) E->F G Isolation (Cool to 5°C & Filter) F->G H Wash with Water G->H I Dry Under Vacuum (T < 40°C) H->I J Final Product: This compound I->J

Caption: A typical workflow for the synthesis and isolation of this compound.

Troubleshooting Decision Tree

G Troubleshooting Guide for Low Yield/Purity Start Low Yield or Purity Issue CheckPurity Analyze By-products (GC/HPLC) Start->CheckPurity HighDiBromo High Di-bromo Content? CheckPurity->HighDiBromo Analysis Result UnreactedSM High Unreacted Starting Material? HighDiBromo->UnreactedSM No Sol_DiBromo1 Reduce Bromine Addition Rate HighDiBromo->Sol_DiBromo1 Yes OtherImp Other Impurities? UnreactedSM->OtherImp No Sol_Unreacted1 Increase Reaction Time UnreactedSM->Sol_Unreacted1 Yes Sol_Other Review Purification Method (Recrystallization, Washing) OtherImp->Sol_Other Yes End Problem Resolved OtherImp->End No Sol_DiBromo2 Lower Reaction Temperature Sol_DiBromo1->Sol_DiBromo2 Sol_DiBromo3 Verify Stoichiometry Sol_DiBromo2->Sol_DiBromo3 Sol_DiBromo3->End Sol_Unreacted2 Check Reagent Purity Sol_Unreacted1->Sol_Unreacted2 Sol_Unreacted3 Improve Mixing Sol_Unreacted2->Sol_Unreacted3 Sol_Unreacted3->End Sol_Other->End

Caption: A decision tree to diagnose and resolve common yield and purity issues.

Key Safety Considerations

G Key Safety Considerations in Bromination cluster_chemical Chemical Hazards cluster_process Process Hazards cluster_controls Control Measures Bromine Bromine (Br₂) - Highly Toxic & Corrosive - Strong Oxidizer Eng Engineering Controls - Fume Hood / Closed System - Caustic Scrubber for Off-gas - Reactor Cooling System Bromine->Eng Phenol Phenols - Toxic - Absorbed via Skin PPE Personal Protective Equipment (PPE) - Chemical Gloves (Neoprene/Butyl) - Goggles & Face Shield - Respirator Phenol->PPE HBr Hydrogen Bromide (HBr) - Corrosive Gas By-product HBr->Eng Exotherm Exothermic Reaction - Risk of Runaway Exotherm->Eng Emergency Emergency Preparedness - Safety Shower & Eyewash - Spill Kits PPE->Emergency Eng->Emergency

Caption: A summary of hazards and control measures for safe scale-up.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Bromo-4-chlorophenol and 4-Bromo-2-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-chlorophenol and 4-Bromo-2-chlorophenol are halogenated phenols that serve as crucial building blocks in the synthesis of a wide range of organic molecules. Their utility is particularly notable in the agrochemical and pharmaceutical industries.[1][2][3] For instance, this compound is a precursor for active ingredients in insecticides, herbicides, and fungicides, while 4-Bromo-2-chlorophenol is a key intermediate in the production of the organophosphate insecticide profenofos.[1][2] The regiochemistry of the bromine and chlorine substituents on the phenol ring significantly influences the properties and reactivity of the resulting molecules, making the selective synthesis of each isomer a critical consideration for researchers. This guide provides a comparative overview of the primary synthetic routes to these two isomers, supported by experimental data to aid in the selection of the most appropriate method for a given application.

Comparative Analysis of Synthetic Routes

The synthesis of both this compound and 4-Bromo-2-chlorophenol predominantly involves electrophilic halogenation of a corresponding phenol precursor. The key to a successful synthesis lies in achieving high regioselectivity to obtain the desired isomer while minimizing the formation of byproducts.

Synthesis of this compound

The two main strategies for synthesizing this compound are the bromination of 4-chlorophenol and the chlorination of 2-bromophenol.

1. Electrophilic Bromination of 4-Chlorophenol: This is a direct approach where the incoming bromine electrophile is directed to the ortho position, as the para position is already occupied by the chlorine atom.[1] Careful control of reaction conditions is necessary to prevent the formation of di-brominated byproducts.[1]

2. Chlorination of 2-Bromophenol: This alternative route involves the chlorination of 2-bromophenol. To avoid the use of hazardous chlorine gas, reagents like N-chlorosuccinimide (NCS) are often employed.[1]

Quantitative Data for this compound Synthesis

Starting MaterialReagentsSolventCatalystTemperature (°C)Yield (%)Purity (%)Reference
4-ChlorophenolLiquid Bromine, Sodium AcetateAcetic Acid-50-80->95[1]
2-BromophenolN-chlorosuccinimide (NCS)AcetonitrileSulfuric Acid2086-[4]
2-BromophenolN-chlorosuccinimide (NCS)AcetonitrileSulfuric AcidRoom Temp.79-[4]
Synthesis of 4-Bromo-2-chlorophenol

The primary route to 4-Bromo-2-chlorophenol is the bromination of 2-chlorophenol. Different catalytic systems have been developed to improve the yield and regioselectivity of this reaction.

1. Direct Bromination of 2-Chlorophenol: This method involves reacting 2-chlorophenol with bromine, typically in a solvent like carbon tetrachloride.[5]

2. Catalyzed Bromination of 2-Chlorophenol: The use of a catalyst, such as triethylamine hydrochloride, can significantly improve the yield and reduce the formation of the undesired 6-bromo-2-chlorophenol isomer.[5]

3. Nanocatalyst-mediated Bromination: An innovative approach utilizes a mixed-metal nanocatalyst to achieve high purity and yield.[1][6] This heterogeneous catalytic system offers potential advantages in terms of catalyst recovery and reuse.

Quantitative Data for 4-Bromo-2-chlorophenol Synthesis

Starting MaterialReagentsSolventCatalystTemperature (°C)Yield (%)Purity (%)Reference
2-ChlorophenolBromineCarbon Tetrachloride-Room Temp.87-[5]
2-ChlorophenolBromineChlorobenzeneTriethylamine hydrochloride5-1599.1>99 (contains 0.6% 6-bromo isomer)[1][5]
o-ChlorophenolBromine-CuCl₂, ZnCl₂, AgCl Nanocatalyst10-60>97>97.5[1][6]

Experimental Protocols

Synthesis of this compound via Bromination of 4-Chlorophenol

A typical procedure involves the bromination of 4-chlorophenol in acetic acid, using a base such as sodium acetate.[1] The controlled addition of liquid bromine at temperatures between 50–80°C allows for the synthesis of this compound with a purity exceeding 95%.[1]

Synthesis of this compound via Chlorination of 2-Bromophenol with NCS

To a solution of 2-bromophenol (5 mmol) in acetonitrile (10 mL) is added concentrated sulfuric acid (1.05 equiv.) at room temperature, and the mixture is stirred for 5 minutes.[4] Then, N-chlorosuccinimide (1.05 equiv.) is added to the mixture.[4] The reaction is monitored by TLC analysis. After completion, the mixture is evaporated to dryness. Water (15 mL) is added to the residue and extracted with dichloromethane (3 x 15 mL). The combined organic layers are washed with water and brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography to yield the product.[4]

Synthesis of 4-Bromo-2-chlorophenol via Catalyzed Bromination of 2-Chlorophenol

2-chlorophenol (2 moles) is dissolved in chlorobenzene (350 g), and after the addition of triethylamine hydrochloride (12 g), the mixture is cooled to 5°C.[5] Bromine (0.5 mole) is then added over 3 hours, maintaining the temperature between 5-8°C for the first hour and then allowing it to rise to about 15°C.[5] After the addition is complete, the reaction mixture is stirred for an additional hour at 15-20°C. The solvent is then distilled off in vacuo to obtain the product.[5]

Visualizing the Synthesis Workflows

Synthesis_2_Bromo_4_chlorophenol cluster_0 Route 1: Bromination cluster_1 Route 2: Chlorination 4-Chlorophenol 4-Chlorophenol Reaction1 Bromination (50-80°C) 4-Chlorophenol->Reaction1 Bromine Bromine Bromine->Reaction1 Acetic Acid Acetic Acid Acetic Acid->Reaction1 Sodium Acetate Sodium Acetate Sodium Acetate->Reaction1 2-Bromo-4-chlorophenol1 This compound (>95% purity) Reaction1->2-Bromo-4-chlorophenol1 2-Bromophenol 2-Bromophenol Reaction2 Chlorination (20°C) 2-Bromophenol->Reaction2 NCS N-Chlorosuccinimide NCS->Reaction2 Acetonitrile Acetonitrile Acetonitrile->Reaction2 Sulfuric Acid Sulfuric Acid Sulfuric Acid->Reaction2 2-Bromo-4-chlorophenol2 This compound (86% yield) Reaction2->2-Bromo-4-chlorophenol2

Caption: Synthetic routes to this compound.

Synthesis_4_Bromo_2_chlorophenol cluster_0 Route 1: Direct Bromination cluster_1 Route 2: Catalyzed Bromination cluster_2 Route 3: Nanocatalyst 2-Chlorophenol1 2-Chlorophenol Reaction1 Bromination (Room Temp) 2-Chlorophenol1->Reaction1 Bromine1 Bromine Bromine1->Reaction1 Carbon Tet Carbon Tetrachloride Carbon Tet->Reaction1 4-Bromo-2-chlorophenol1 4-Bromo-2-chlorophenol (87% yield) Reaction1->4-Bromo-2-chlorophenol1 2-Chlorophenol2 2-Chlorophenol Reaction2 Bromination (5-15°C) 2-Chlorophenol2->Reaction2 Bromine2 Bromine Bromine2->Reaction2 Chlorobenzene Chlorobenzene Chlorobenzene->Reaction2 Catalyst1 Triethylamine hydrochloride Catalyst1->Reaction2 4-Bromo-2-chlorophenol2 4-Bromo-2-chlorophenol (99.1% yield) Reaction2->4-Bromo-2-chlorophenol2 o-Chlorophenol o-Chlorophenol Reaction3 Bromination (10-60°C) o-Chlorophenol->Reaction3 Bromine3 Bromine Bromine3->Reaction3 Catalyst2 Nanocatalyst (CuCl₂, ZnCl₂, AgCl) Catalyst2->Reaction3 4-Bromo-2-chlorophenol3 4-Bromo-2-chlorophenol (>97% yield, >97.5% purity) Reaction3->4-Bromo-2-chlorophenol3

Caption: Synthetic routes to 4-Bromo-2-chlorophenol.

Conclusion

The synthesis of both this compound and 4-Bromo-2-chlorophenol can be achieved through well-established electrophilic halogenation reactions. For This compound , the choice between brominating 4-chlorophenol or chlorinating 2-bromophenol will depend on the availability of starting materials and the desired scale of the reaction. The use of NCS for chlorination offers a safer alternative to chlorine gas.

For the synthesis of 4-Bromo-2-chlorophenol , catalytic methods demonstrate a significant advantage in terms of both yield and purity over the direct bromination of 2-chlorophenol. The use of a triethylamine hydrochloride catalyst provides an excellent yield with high purity, while the emerging use of nanocatalysts presents a promising and potentially more sustainable approach. Researchers and drug development professionals should consider these factors, along with the specific requirements of their synthetic targets, when selecting a synthetic route.

References

A Comparative Analysis of the Reactivity of 2-Bromo-4-chlorophenol and 2,4-dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-Bromo-4-chlorophenol and 2,4-dichlorophenol. These halogenated phenols are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Understanding their relative reactivity is crucial for optimizing reaction conditions, predicting product distributions, and designing novel synthetic pathways. This comparison is supported by available experimental data and established principles of organic chemistry.

Overview of Compounds

Both this compound and 2,4-dichlorophenol are substituted phenols, featuring a hydroxyl group and two halogen atoms on the benzene ring. The nature and position of these halogens—a bromine and a chlorine atom in the former, and two chlorine atoms in the latter—are the primary determinants of their differential reactivity.

PropertyThis compound2,4-dichlorophenol
Molecular Formula C₆H₄BrClO[2]C₆H₄Cl₂O[3]
Molecular Weight 207.45 g/mol [2]163.00 g/mol [3]
Appearance White to off-white crystalline solid[1]Colorless to white crystalline solid[4]
CAS Number 695-96-5[2]120-83-2[3]
Key Applications Intermediate for agrochemicals (e.g., profenofos) and pharmaceuticals.[5]Precursor for herbicides (e.g., 2,4-D), antiseptics, and dyes.[6][7]

Comparative Reactivity Analysis

The reactivity of these phenols is primarily dictated by the electronic effects of the hydroxyl (-OH) and halogen (-Cl, -Br) substituents. The -OH group is a powerful activating, ortho, para-directing group for electrophilic aromatic substitution due to its strong +M (mesomeric) effect. Conversely, halogens are deactivating due to their strong -I (inductive) effect, but are also ortho, para-directing because of their +M effect.

G Factors Influencing Reactivity cluster_activating Activating Effect cluster_deactivating Deactivating Effect OH Hydroxyl (-OH) Group OH_effect +M Effect >> -I Effect (Resonance Donation) OH->OH_effect Dominant Reactivity Overall Ring Reactivity OH->Reactivity Increases Reactivity (Activates) Halogens Halogen (-Cl, -Br) Groups Halogen_effect -I Effect > +M Effect (Inductive Withdrawal) Halogens->Halogen_effect Dominant Halogens->Reactivity Decreases Reactivity (Deactivates)

Caption: Dominant electronic effects of substituents.

Acidity (pKa)

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups stabilize the phenoxide ion through the inductive (-I) effect, thereby increasing acidity (lowering pKa). Both chlorine and bromine are electron-withdrawing. Given that chlorine is more electronegative than bromine, it exerts a stronger inductive effect. However, the positions of the halogens are identical in both molecules.

Experimental and predicted data show that the acidities of the two compounds are remarkably similar.

CompoundpKa ValueReference
2,4-dichlorophenol7.9 (avg. of 7.85 and 7.9)[4][6]
This compound~7.9 (Predicted for 4-Bromo-2-chlorophenol: 7.92)Predicted based on similar structures.[8]

This similarity suggests that the difference in the inductive effects of bromine and chlorine at the ortho position does not significantly alter the overall stability of the phenoxide ion in this specific substitution pattern.

Electrophilic Aromatic Substitution (EAS)

This is the area where the most significant difference in reactivity is observed. The -OH group directs incoming electrophiles to the positions ortho and para to it. In both this compound and 2,4-dichlorophenol, the C4 (para) and C2 (ortho) positions are already substituted. This leaves the C6 position (ortho) as the primary site for further electrophilic attack. The C3 and C5 positions are also available but are less favored electronically.

The overall rate of reaction is influenced by the deactivating inductive effects of the halogens. Since chlorine is more electronegative than bromine, it deactivates the aromatic ring more strongly.

  • 2,4-dichlorophenol : Contains two deactivating chlorine atoms.

  • This compound : Contains one chlorine atom and one less deactivating bromine atom.

Therefore, This compound is expected to be more reactive towards electrophilic aromatic substitution than 2,4-dichlorophenol. The slightly lower deactivating effect of the bromine atom compared to a chlorine atom at the C2 position leads to a less deactivated ring system.

Typical EAS Reaction: Nitration Nitration of phenols typically occurs under milder conditions than for benzene, often using dilute nitric acid. For halogenated phenols, a mixture of nitric and sulfuric acids is common to generate the nitronium ion (NO₂⁺).[9] The primary product for both compounds will be the 6-nitro derivative.

Caption: General mechanism for electrophilic nitration.

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution is generally difficult for aryl halides unless the ring is activated by strong electron-withdrawing groups (like -NO₂) at the ortho or para positions to the leaving group.[10] Neither this compound nor 2,4-dichlorophenol is strongly activated for NAS under standard conditions.

However, if forced under harsh conditions (high temperature and pressure), the relative leaving group ability of the halogens becomes relevant. Bromide (Br⁻) is a better leaving group than chloride (Cl⁻) because it is a weaker base. Therefore, in a hypothetical NAS reaction, the C-Br bond in this compound would be more susceptible to cleavage than the C-Cl bonds in either molecule.

Experimental Protocols

The following protocols outline a comparative experiment for the nitration of both substrates under identical conditions to empirically determine their relative reactivity.

Protocol: Comparative Nitration

Objective: To compare the reaction yield of 2-Bromo-4-nitro-6-chlorophenol and 2,4-dichloro-6-nitrophenol from their respective precursors under identical reaction conditions.

Materials:

  • This compound

  • 2,4-dichlorophenol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Glacial Acetic Acid

  • Ice bath

  • Stir plates and stir bars

  • Round bottom flasks

  • Separatory funnel

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • TLC plates and developing chamber

  • GC-MS or NMR for product analysis

Procedure:

  • Reaction Setup: In two separate 50 mL round bottom flasks, dissolve 1.0 mmol of this compound (Flask A) and 1.0 mmol of 2,4-dichlorophenol (Flask B) in 5 mL of glacial acetic acid.

  • Cooling: Place both flasks in an ice bath and allow the solutions to cool to 0-5 °C with gentle stirring.

  • Nitrating Mixture Preparation: In a separate beaker, carefully prepare a nitrating mixture by slowly adding 1.1 mmol of concentrated nitric acid to 2 mL of concentrated sulfuric acid, keeping the mixture cool in the ice bath.

  • Addition: Add the cold nitrating mixture dropwise and simultaneously to both Flask A and Flask B over a period of 15 minutes. Ensure the internal temperature of both flasks does not exceed 10 °C.

  • Reaction: Allow both reactions to stir in the ice bath for 1 hour. Monitor the progress of the reaction by TLC.

  • Workup: Quench both reactions by pouring them into separate beakers containing 25 g of crushed ice.

  • Extraction: Transfer the contents of each beaker to a separatory funnel and extract three times with 15 mL portions of dichloromethane.

  • Washing: Combine the organic layers for each reaction and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Determine the crude yield for each reaction. Purify the products via column chromatography and characterize using GC-MS and/or NMR to confirm identity and calculate the final, isolated yield.

G cluster_A Flask A: this compound cluster_B Flask B: 2,4-dichlorophenol cluster_Workup Parallel Workup & Analysis A1 Dissolve in Acetic Acid A2 Cool to 0-5°C A1->A2 A3 Add Nitrating Mixture A2->A3 A4 React for 1h A3->A4 W1 Quench on Ice A4->W1 B1 Dissolve in Acetic Acid B2 Cool to 0-5°C B1->B2 B3 Add Nitrating Mixture B2->B3 B4 React for 1h B3->B4 B4->W1 W2 DCM Extraction W1->W2 W3 Wash & Dry W2->W3 W4 Concentrate W3->W4 W5 Analyze Yield & Purity (GC-MS, NMR) W4->W5

Caption: Workflow for comparative nitration experiment.

Conclusion

While this compound and 2,4-dichlorophenol exhibit very similar acidic properties, their reactivity towards electrophilic aromatic substitution is expected to differ. The presence of the less electronegative bromine atom in This compound results in a less deactivated aromatic ring compared to the two chlorine atoms in 2,4-dichlorophenol . Consequently, this compound is predicted to undergo electrophilic substitution, such as nitration or further halogenation, at a faster rate and potentially provide higher yields under identical conditions. In contrast, for nucleophilic aromatic substitution, the C-Br bond would be the more labile site due to bromide being a better leaving group than chloride. This comparative guide provides a theoretical framework and a practical experimental design for researchers to empirically validate these principles and inform their synthetic strategies.

References

A Comparative Guide to the Quantification of 2-Bromo-4-chlorophenol: HPLC, GC-MS, and UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of intermediates like 2-Bromo-4-chlorophenol is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry—for the quantification of this compound. Detailed experimental protocols and expected performance data are presented to assist in method selection and implementation.

Comparison of Analytical Techniques

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of halogenated phenols due to its high resolution and sensitivity.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent selectivity and sensitivity, particularly for volatile and semi-volatile compounds.[4][5] UV-Vis Spectrophotometry is a simpler and more accessible technique but generally offers lower selectivity.[6]

ParameterHPLC (with UV Detection)GC-MSUV-Vis Spectrophotometry
Principle Separation based on polarity and differential partitioning between a stationary and mobile phase, with detection by UV absorbance.Separation based on volatility and boiling point, with identification and quantification by mass-to-charge ratio.Quantification based on the absorbance of UV-Vis light by the analyte in a solution.
Selectivity HighVery HighLow to Moderate
Sensitivity HighVery HighModerate
Linearity (R²) (Typical) > 0.999> 0.998> 0.995
Accuracy (% Recovery) (Typical) 98-102%97-103%95-105%
Precision (%RSD) (Typical) < 2%< 5%< 5%
Limit of Detection (LOD) ng/mL to µg/mL rangepg/mL to ng/mL rangeµg/mL range
Limit of Quantification (LOQ) ng/mL to µg/mL rangepg/mL to ng/mL rangeµg/mL range
Sample Throughput ModerateModerateHigh
Instrumentation Cost ModerateHighLow
Notes Ideal for routine quality control and purity assessment.Excellent for identification and quantification in complex matrices; may require derivatization.Suitable for simple matrices and when high selectivity is not required.

Experimental Protocols

Recommended HPLC Method for this compound Quantification

While a specific validated method for this compound is not extensively published, the following protocol is based on established methods for similar halogenated phenols.[2][7][8]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% phosphoric acid to ensure good peak shape).

    • Gradient Program: Start with 40% acetonitrile, ramp to 80% acetonitrile over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).

  • Create a series of calibration standards by diluting the stock solution with the initial mobile phase composition.

  • Dissolve the sample containing this compound in the initial mobile phase, ensuring the final concentration is within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Validation Parameters (Typical, based on similar compounds): [7]

  • Linearity: A typical calibration curve would be linear over a concentration range of 0.1 to 100 µg/mL with a coefficient of determination (R²) ≥ 0.999.[7]

  • Accuracy: Expected recovery values would be in the range of 98-102%.

  • Precision: The relative standard deviation (%RSD) for replicate injections should be ≤ 2%.[7]

  • Limit of Detection (LOD): Estimated to be in the range of 0.01-0.05 µg/mL.

  • Limit of Quantification (LOQ): Estimated to be in the range of 0.05-0.15 µg/mL.

Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound, especially in complex matrices.[4][5]

GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole, operated in Selected Ion Monitoring (SIM) mode for quantification.

Sample Preparation (with Derivatization):

  • Extract this compound from the sample matrix using a suitable organic solvent (e.g., dichloromethane or hexane).

  • To improve volatility and chromatographic performance, derivatize the phenolic hydroxyl group. A common method is acetylation with acetic anhydride in the presence of a catalyst.

  • After derivatization, inject an aliquot of the organic layer into the GC-MS system.

Alternative Method 2: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler, more accessible method, but it is less selective than chromatographic techniques.[6]

Procedure:

  • Determine the λmax (wavelength of maximum absorbance) of this compound in a suitable solvent (e.g., methanol or ethanol) by scanning the UV spectrum.

  • Prepare a stock solution of the reference standard in the chosen solvent.

  • Create a series of calibration standards by diluting the stock solution.

  • Measure the absorbance of each standard at the predetermined λmax.

  • Plot a calibration curve of absorbance versus concentration.

  • Prepare the sample solution in the same solvent and measure its absorbance at the λmax.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Visualizations

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis Dev Method Development & Optimization (Column, Mobile Phase, etc.) Specificity Specificity Dev->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine Sample Analysis Robustness->Routine Implement

Caption: Workflow for HPLC method validation.

Analytical_Workflow cluster_methods Analytical Methods Sample Sample containing This compound Prep Sample Preparation (e.g., Dissolution, Extraction, Derivatization) Sample->Prep HPLC HPLC Analysis Prep->HPLC GCMS GC-MS Analysis Prep->GCMS UVVis UV-Vis Analysis Prep->UVVis Data Data Acquisition HPLC->Data GCMS->Data UVVis->Data Quant Quantification (Calibration Curve) Data->Quant Result Reportable Result Quant->Result

Caption: General analytical workflow for quantification.

References

A Spectroscopic Showdown: Differentiating 2-Bromo-4-chlorophenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The unambiguous identification of constitutional isomers is a critical step in chemical synthesis, drug development, and quality control. Subtle differences in the arrangement of atoms can lead to vastly different chemical, physical, and biological properties. This guide provides a comprehensive spectroscopic comparison of 2-Bromo-4-chlorophenol and its key isomers, 4-Bromo-2-chlorophenol and 2-Bromo-6-chlorophenol. By leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we can effectively distinguish between these closely related compounds.

Executive Summary

This guide presents a head-to-head comparison of the spectroscopic signatures of three key isomers of bromo-chlorophenol. Detailed analysis of ¹H NMR and ¹³C NMR chemical shifts, characteristic IR absorption bands, and mass spectral fragmentation patterns provides a robust toolkit for the definitive identification of each isomer. The presented data, summarized in the comparative table below, highlights the diagnostic differences arising from the distinct electronic environments of the nuclei and functional groups in each molecule.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data obtained for the three isomers of this compound. This data provides a quantitative basis for their differentiation.

Spectroscopic TechniqueThis compound4-Bromo-2-chlorophenol2-Bromo-6-chlorophenol
¹H NMR (CDCl₃, ppm) ~7.46 (d), ~7.19 (dd), ~6.95 (d), ~5.49 (s, OH)[1]~7.3 (d), ~7.0 (dd), ~6.8 (d), ~5.6 (s, OH)Predicted: ~7.3-7.5 (m), ~6.9-7.1 (m), ~5.7 (s, OH)
¹³C NMR (CDCl₃, ppm) ~150.9, ~132.5, ~130.2, ~126.9, ~117.1, ~111.2[2][3]~151.8, ~133.4, ~130.8, ~123.6, ~117.5, ~116.3[4]Predicted: ~151, ~131, ~129, ~128, ~121, ~112
IR (cm⁻¹) ~3400 (O-H), ~1580, ~1480 (C=C), ~1280 (C-O), ~870, ~810 (C-H bend)~3450 (O-H), ~1590, ~1480 (C=C), ~1270 (C-O), ~880, ~820 (C-H bend)~3500 (O-H), ~1570, ~1450 (C=C), ~1250 (C-O), ~780, ~750 (C-H bend)
Mass Spec. (m/z) 206/208/210 (M⁺), 127, 98, 63206/208/210 (M⁺), 127, 98, 63206/208/210 (M⁺), 127, 98, 63

Note: Predicted NMR data for 2-Bromo-6-chlorophenol is based on established substituent effects on the benzene ring and should be used as a qualitative guide.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of the sample was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution was then filtered into a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. A sufficient number of scans were averaged to obtain a high signal-to-noise ratio.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same 400 MHz spectrometer, operating at a frequency of 100 MHz for the ¹³C nucleus. Proton decoupling was employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR: A small amount of the solid sample was placed directly onto the diamond crystal of an ATR accessory. A spectrum was recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The crystal was cleaned with isopropanol between samples.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS): An electron ionization (EI) mass spectrometer coupled with a gas chromatograph was used. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) was injected into the GC. The mass spectrometer was set to scan a mass-to-charge ratio (m/z) range of 50-300 amu. The resulting mass spectrum shows the molecular ion and characteristic fragment ions.

Workflow for Spectroscopic Isomer Differentiation

The logical workflow for distinguishing between the this compound isomers using the discussed spectroscopic techniques is illustrated in the diagram below.

Spectroscopic_Workflow Workflow for Isomer Differentiation cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis cluster_conclusion Conclusion Sample Isomeric Mixture or Unknown Isomer NMR ¹H and ¹³C NMR Spectroscopy Sample->NMR IR Infrared Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Analyze Chemical Shifts and Coupling Patterns NMR->NMR_Data IR_Data Identify Characteristic Functional Group Bands IR->IR_Data MS_Data Determine Molecular Weight and Fragmentation Pattern MS->MS_Data Compare Compare Experimental Data with Reference Spectra and Predictions NMR_Data->Compare IR_Data->Compare MS_Data->Compare Identification Definitive Isomer Identification Compare->Identification

Caption: A logical workflow for the spectroscopic identification of this compound isomers.

In-depth Spectroscopic Analysis

¹H NMR Spectroscopy: The substitution pattern on the aromatic ring is the most telling feature in the ¹H NMR spectra. For this compound, the three aromatic protons will appear as a doublet, a doublet of doublets, and another doublet, reflecting their ortho and meta couplings. 4-Bromo-2-chlorophenol will exhibit a similar pattern but with different chemical shifts due to the altered electronic effects of the halogen substituents. 2-Bromo-6-chlorophenol, with its plane of symmetry, will show a simpler pattern with two signals in the aromatic region, likely a multiplet or two distinct signals depending on the coupling constants.

¹³C NMR Spectroscopy: The number of unique carbon signals directly corresponds to the symmetry of the molecule. Both this compound and 4-Bromo-2-chlorophenol will show six distinct signals for the aromatic carbons. In contrast, 2-Bromo-6-chlorophenol, due to its symmetry, will exhibit only four signals for the aromatic carbons. The chemical shifts of the carbon atoms are also highly sensitive to the electronic effects of the adjacent substituents, providing another layer of differentiation.

Infrared Spectroscopy: While all three isomers will show a characteristic broad O-H stretching band around 3400-3500 cm⁻¹ and C=C stretching bands for the aromatic ring, the fingerprint region (below 1500 cm⁻¹) will show distinct patterns of C-H out-of-plane bending vibrations. These patterns are highly characteristic of the substitution pattern on the benzene ring.

Mass Spectrometry: All three isomers have the same molecular formula (C₆H₄BrClO) and therefore the same nominal molecular weight. The mass spectra will all show a characteristic isotopic cluster for the molecular ion (M⁺) at m/z 206, 208, and 210, due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. While the fragmentation patterns are expected to be similar, subtle differences in the relative abundances of fragment ions may be observed, reflecting the different bond strengths and stabilities of the isomeric structures.

By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently and accurately distinguish between the isomers of this compound, ensuring the integrity of their research and the quality of their products.

References

biological activity of 2-Bromo-4-chlorophenol derivatives compared to parent compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of various derivatives of 2-Bromo-4-chlorophenol, focusing on their anticancer, antioxidant, and antimicrobial properties. While this compound is a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, publicly available data on its specific biological activities is limited.[1][2] This guide, therefore, focuses on the experimentally determined activities of its derivatives, offering valuable insights for researchers in drug discovery and development.

Anticancer Activity

Numerous derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting cancer cell growth, is a key metric in these studies.

Table 1: Comparative Anticancer Activity (IC50) of this compound Derivatives

Derivative ClassSpecific Derivative/CompoundCancer Cell LineIC50 (µM)Reference
Bromophenol HybridsCompound 17aA549 (Lung)Not specified, but induced apoptosis[3]
WLJ18Various human cancer cell linesNot specified, but showed excellent activity[3]
Schiff Base AnalogsGeneral Bromophenol Schiff BasesHeLa (Cervical)1.47 - 4.12[4]
MCF-7 (Breast)5.95 - 45.39[4]
HepG2 (Liver)9.07 - 73.69[4]
HCT-116 (Colon)12.83[4]
Dibenzyl BromophenolsCompound 9A549 (Lung)0.0018[5]
BGC-823 (Gastric)0.0038[5]
MCF-7 (Breast)0.0027[5]
HCT-8 (Colon)0.0022[5]
Compounds 8, 11, 12Bel7402 (Hepatoma)0.0048 - 0.0074[5]
Single Phenolic RingCompound 15KB (HeLa)3.09 µg/mL[5]
Bel7402 (Hepatoma)3.18 µg/mL[5]
A549 (Lung)3.54 µg/mL[5]
Bromophenol SulfateCompound 25Human Ovarian Cancer9.4[5]

Antioxidant Activity

The antioxidant potential of this compound derivatives is often assessed by their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The IC50 value in this context represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

Table 2: Comparative Antioxidant Activity (DPPH Radical Scavenging IC50) of Bromophenol Derivatives

Derivative ClassSpecific Derivative/CompoundIC50 (µM)Reference
Diphenylmethane Derivative2,3,5′-tribromo-3′,4,4′,5-tetrahydroxy-diphenylmethane (1)30.4[6]
Methoxyphenol Derivative2-methoxy-3-bromo-5-hydroxymethylphenol (2)24.5[6]
Benzyl-diol Derivative5-(2,3-dihydroxybenzyl)-3,4-dibromobenzene-1,2-diol (3)16.1[6]
Benzyl-diol Derivative5-(2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl)-3,4-dibromobenzene-1,2-diol (4)20.6[6]
Phenylacetate Derivativemethyl 2-(3,5-dibromo-4-hydroxybenyl) acetate (5)31.5[6]
Benzene-diol Derivative3,4-dibromo-5-(methoxymethyl)benzene-1,2-diol (6)9.6[6]

Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 3: Comparative Antimicrobial Activity (MIC) of this compound Derivatives

Derivative ClassSpecific Derivative/CompoundMicroorganismMIC (µg/mL)Reference
Dihydroxyacetophenone3-bromo-2,6-dihydroxyacetophenone (2)Staphylococcus aureus12[7]
Pseudomonas aeruginosa780[7]
3,5-dibromo-2,6-dihydroxyacetophenone (1)Staphylococcus aureus24[7]
Pseudomonas aeruginosa780[7]
Bromo Benzenediol3-bromo-4-(2,3-dibromo-4,5-dihydroxyphenyl) methyl-5-(hydroxymethyl)-1,2-benzenediol (4)Staphylococcus aureus140[7]
Pseudomonas aeruginosa>140[7]
3-bromo-4-(2,3-dibromo-4,5-dihydroxyphenyl) methyl-5-(ethoxymethyl)-1,2-benzenediol (5)Staphylococcus aureus70[7]
Pseudomonas aeruginosa>140[7]
bis(2,3-dibromo-4,5-dihydroxybenzyl)ether (8)Staphylococcus aureus70[7]
Pseudomonas aeruginosa70[7]
Schiff Base Metal Complexes(Z)-2-((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol complexes with Co(II), Ni(II), Cu(II), and Zn(II)Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, Pseudomonas aeruginosaEnhanced activity over the free ligand[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compounds or standard.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value is determined from a plot of scavenging activity against compound concentration.[9]

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth).

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in the broth in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.

Signaling Pathways and Experimental Workflows

The biological activities of this compound derivatives are often linked to their modulation of specific cellular signaling pathways. The following diagrams illustrate some of these pathways and a general experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_mechanism Mechanism of Action synthesis Synthesis of This compound Derivatives anticancer Anticancer Assays (e.g., MTT) synthesis->anticancer antioxidant Antioxidant Assays (e.g., DPPH) synthesis->antioxidant antimicrobial Antimicrobial Assays (e.g., MIC) synthesis->antimicrobial ic50 IC50 / MIC Determination anticancer->ic50 antioxidant->ic50 antimicrobial->ic50 pathway Signaling Pathway Analysis ic50->pathway

General experimental workflow for evaluating biological activity.

ROS_apoptosis_pathway derivative Bromophenol Derivative ros Increased ROS Production derivative->ros bcl2 Bcl-2 (Anti-apoptotic) ros->bcl2 inhibits bax Bax (Pro-apoptotic) ros->bax activates caspase Caspase Activation bcl2->caspase bax->caspase apoptosis Apoptosis caspase->apoptosis

ROS-mediated apoptotic pathway induced by some bromophenol derivatives.

Nrf2_pathway cluster_nucleus derivative Bromophenol Derivative ros Oxidative Stress (ROS) derivative->ros keap1_nrf2 Keap1-Nrf2 Complex ros->keap1_nrf2 induces dissociation nrf2 Nrf2 keap1_nrf2->nrf2 nrf2->nucleus translocation are Antioxidant Response Element (ARE) antioxidant_genes Expression of Antioxidant Genes (e.g., HO-1) are->antioxidant_genes

Nrf2 signaling pathway potentially modulated by bromophenol derivatives.

References

economic analysis of different 2-Bromo-4-chlorophenol synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

An Economic Analysis of Synthesis Routes for 2-Bromo-4-chlorophenol: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This compound is a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2][3] The efficiency and economic viability of its production are therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative economic analysis of the most common synthesis routes to this compound, supported by experimental data and detailed protocols.

Key Synthesis Routes: An Overview

The primary methods for synthesizing this compound involve the electrophilic halogenation of a phenol precursor. The main challenge lies in achieving high regioselectivity to obtain the desired 2,4-substituted isomer while minimizing the formation of byproducts.[1] The three most prevalent routes are:

  • Bromination of 4-chlorophenol: A direct approach where the para-position is already blocked, directing bromination to the ortho-position.

  • Bromination of o-chlorophenol: This route requires careful control to favor bromination at the para-position relative to the hydroxyl group.

  • Chlorination of 2-bromophenol: An alternative strategy where the bromine is already in the desired ortho-position, followed by chlorination.

Comparative Performance Analysis

The following table summarizes the key quantitative data for each synthesis route, allowing for a direct comparison of their performance.

Parameter Route 1: Bromination of 4-chlorophenol Route 2: Bromination of o-chlorophenol Route 3: Chlorination of 2-bromophenol
Starting Material 4-chlorophenolo-chlorophenol2-bromophenol
Primary Reagent Bromine (Br₂) or N-Bromosuccinimide (NBS)Bromine (Br₂)N-Chlorosuccinimide (NCS)
Solvent Acetic acid, Dichloromethane, or Benzotrifluoride (BTF)Chlorobenzene or solvent-free (melt)Acetonitrile
Catalyst/Additive Sodium acetateNanocatalyst (CuCl₂, ZnCl₂, AgCl) or Triethylamine hydrochlorideSulfuric acid
Reaction Temperature 0–80°C5–60°C20°C
Reaction Time 0.5–4 hours20–25 hours3 hours
Reported Yield 91.5–93%97–99.1%86%
Reported Purity >95–99.5%>97.5%Not specified

Economic Analysis

A direct cost comparison is contingent on fluctuating raw material prices. However, a qualitative economic analysis can be derived from the process parameters:

  • Route 1 (Bromination of 4-chlorophenol): This route is straightforward and often utilizes relatively inexpensive reagents like bromine and acetic acid. The high yields and purities, especially when using sodium acetate to inhibit byproduct formation, make it an economically attractive option.[4] The shorter reaction times also contribute to lower operational costs.

  • Route 2 (Bromination of o-chlorophenol): While this route boasts the highest reported yields and purities, it relies on either a specialized nanocatalyst or a phase-transfer catalyst like triethylamine hydrochloride.[4][5][6] The cost and lifecycle of the catalyst are critical factors in the overall economic assessment. The long reaction times could also increase production costs. However, the high purity of the product may reduce downstream purification costs.[5]

  • Route 3 (Chlorination of 2-bromophenol): This method avoids the use of hazardous chlorine gas by employing NCS.[1] However, the reported yield is lower than the other two routes, which could impact its cost-effectiveness. The cost of 2-bromophenol and NCS compared to the starting materials in other routes is also a key consideration.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Route 1: Bromination of 4-chlorophenol with Bromine in Acetic Acid

Source: Based on a patented industrial method.[4]

  • Preparation: A suspension of 4-chlorophenol (e.g., 1.87 mol) and sodium acetate (1.0 equiv.) is prepared in acetic acid (e.g., 800 mL) at room temperature.

  • Bromination: Liquid bromine (1.1 equiv.) is slowly added to the suspension. The reaction is exothermic and may require cooling to maintain the desired temperature.

  • Reaction Monitoring: The reaction progress is monitored by Gas Chromatography (GC).

  • Work-up: After the reaction is complete (typically within a few hours), water is added to precipitate the product.

  • Isolation and Purification: The mixture is cooled, and the solid product is collected by filtration. The crude product is washed with water to remove acetic acid and any remaining salts. The resulting this compound is typically of high purity (>99%).[4]

Route 2: Nanocatalyst-based Bromination of o-chlorophenol

Source: Based on a patented method for high-purity product.[4][5]

  • Catalyst Preparation: A nanocatalyst is prepared by mixing copper (II) chloride, zinc chloride, and silver chloride in a specific mass ratio (e.g., 2:4:1.5).[5]

  • Reaction Setup: o-chlorophenol (e.g., 1750 kg) is mixed with the nanocatalyst (e.g., 30 kg) and stirred.[5]

  • Bromination: The mixture is cooled to 10-15°C, and liquid bromine is added. The reaction is carried out for 20-25 hours at a temperature between 10-60°C.[5]

  • Heating: The reaction mixture is then heated to 55-60°C for 1-2 hours to drive off any unreacted bromine and hydrogen bromide.[5]

  • Product Isolation: The product is obtained after cooling. This method reports a purity of over 97.5% and a yield of over 97%.[5]

Route 3: Chlorination of 2-bromophenol with NCS

Source: Based on a laboratory-scale synthesis.[1][7]

  • Reaction Setup: To a solution of 2-bromophenol in acetonitrile, sulfuric acid is added at room temperature, and the mixture is stirred for a short period (e.g., 5 minutes).[7]

  • Chlorination: N-chlorosuccinimide (NCS) is then added to the mixture.

  • Reaction Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (e.g., 3 hours), the solvent is evaporated. Water is added to the residue, and the product is extracted with a suitable organic solvent like dichloromethane.

  • Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by silica gel chromatography to yield this compound. A yield of 86% has been reported for this method.[1]

Synthesis Route Diagrams

The following diagrams, generated using DOT language, illustrate the chemical transformations in each synthesis route.

G cluster_0 Route 1: Bromination of 4-chlorophenol cluster_1 Route 2: Bromination of o-chlorophenol cluster_2 Route 3: Chlorination of 2-bromophenol 4-chlorophenol 4-chlorophenol 2-Bromo-4-chlorophenol_1 2-Bromo-4-chlorophenol_1 4-chlorophenol->2-Bromo-4-chlorophenol_1 + Br2 / Acetic Acid, NaOAc o-chlorophenol o-chlorophenol 2-Bromo-4-chlorophenol_2 2-Bromo-4-chlorophenol_2 o-chlorophenol->2-Bromo-4-chlorophenol_2 + Br2 / Nanocatalyst 2-bromophenol 2-bromophenol 2-Bromo-4-chlorophenol_3 2-Bromo-4-chlorophenol_3 2-bromophenol->2-Bromo-4-chlorophenol_3 + NCS / H2SO4, Acetonitrile

Caption: Chemical pathways for the synthesis of this compound.

G cluster_0 Experimental Workflow: Route 1 A1 Mix 4-chlorophenol and NaOAc in Acetic Acid B1 Add Bromine A1->B1 C1 Monitor by GC B1->C1 D1 Precipitate with Water C1->D1 E1 Filter and Wash D1->E1 F1 High Purity Product E1->F1

Caption: Experimental workflow for the bromination of 4-chlorophenol.

Conclusion

The choice of the optimal synthesis route for this compound depends on a balance of factors including raw material cost, desired purity, production scale, and capital investment in specialized equipment or catalysts.

  • The bromination of 4-chlorophenol appears to be a robust and economically favorable method for industrial-scale production, offering high yields and purity with relatively simple procedures.

  • The bromination of o-chlorophenol using a nanocatalyst presents a high-performance alternative, particularly when very high purity is required, though the catalyst cost and longevity are key economic considerations.

  • The chlorination of 2-bromophenol is a viable laboratory-scale method that avoids the use of gaseous chlorine but may be less economically competitive on a larger scale due to a lower yield.

For researchers and drug development professionals, understanding the nuances of these synthesis routes is critical for making informed decisions regarding process development, optimization, and scaling.

References

Comparative Toxicity of Halogenated Phenols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the toxicity of halogenated phenols, supported by experimental data. The information is presented to facilitate informed decisions in research and development involving these compounds.

Quantitative Toxicity Data

CompoundHalogen Substituent(s)Test SpeciesSexLD50 (mg/kg)Reference
2-Chlorophenol2-ClMouse (CD-1)Male946Borzelleca et al., 1985b[1]
Female1600Borzelleca et al., 1985b[1]
3-Chlorophenol3-ClMouse (CD-1)Male1685Borzelleca et al., 1985b[1]
Female2046Borzelleca et al., 1985b[1]
4-Chlorophenol4-ClMouse (ICR)Female1640Shi et al., 2013
2,3-Dichlorophenol2,3-diClMouse (CD-1)Male2585Borzelleca et al., 1985b[1]
Female2376Borzelleca et al., 1985b[1]
2,4-Dichlorophenol2,4-diClMouse (CD-1)Male1276Borzelleca et al., 1985a[2]
Female1352Borzelleca et al., 1985a[2]
2,5-Dichlorophenol2,5-diClMouse (CD-1)Male1600Borzelleca et al., 1985b[1]
Female946Borzelleca et al., 1985b[1]
2,6-Dichlorophenol2,6-diClMouse (CD-1)Male2643Borzelleca et al., 1985b[1]
Female2389Borzelleca et al., 1985b[1]
3,4-Dichlorophenol3,4-diClMouse (CD-1)Male1685Borzelleca et al., 1985b[1]
Female2046Borzelleca et al., 1985b[1]
3,5-Dichlorophenol3,5-diClMouse (CD-1)Male2643Borzelleca et al., 1985b[1]
Female2389Borzelleca et al., 1985b[1]
Pentachlorophenol2,3,4,5,6-pentaClMouseMale177Borzelleca et al., 1985 [3]
Female117Borzelleca et al., 1985 [3]
4-Fluorophenol4-FMouse-312 (Intraperitoneal)CDH Fine Chemical MSDS

Experimental Protocols

Acute Oral Toxicity (LD50) Determination in Mice (Based on Borzelleca et al., 1985)

This protocol provides a detailed methodology for determining the acute oral LD50 of halogenated phenols in mice, as adapted from the studies by Borzelleca and colleagues.

1. Test Animals:

  • Species: CD-1 mice.

  • Sex: Both male and female animals are used.

  • Weight: Mice weighing between 20 and 30 grams are selected.

  • Acclimation: Animals are acclimated to the laboratory environment for a minimum of one week prior to the study. They are housed in temperature and humidity-controlled rooms with a 12-hour light/dark cycle.

  • Diet: Standard laboratory chow and water are provided ad libitum.

2. Test Substance Preparation and Administration:

  • Vehicle: The test compound (halogenated phenol) is dissolved or suspended in a suitable vehicle, such as corn oil.

  • Dose Range Finding: Preliminary range-finding studies are conducted on a small number of animals to determine the approximate range of doses that cause mortality.

  • Dose Administration: A single oral dose of the test substance is administered to each animal by gavage. The volume administered is typically 10 ml/kg of body weight.

  • Dose Groups: At least four to five dose groups are used, with a sufficient number of animals per group (typically 10 mice per sex per group) to ensure statistical significance. A control group receives the vehicle only.

3. Observation:

  • Mortality: Animals are observed for mortality at 4, 8, 12, and 24 hours after dosing and then daily for a total of 14 days.

  • Clinical Signs: Animals are observed for clinical signs of toxicity, including changes in behavior, appearance, and physiological functions (e.g., tremors, convulsions, lethargy, changes in respiration).

  • Body Weight: Body weights are recorded prior to dosing and at regular intervals throughout the 14-day observation period.

4. Data Analysis:

  • LD50 Calculation: The LD50 and its 95% confidence limits are calculated using a recognized statistical method, such as the method of Litchfield and Wilcoxon.

Mechanism of Toxicity: Oxidative Stress Signaling Pathway

A primary mechanism underlying the toxicity of halogenated phenols is the induction of oxidative stress. This occurs when the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defense mechanisms, leading to cellular damage. The following diagram illustrates a key signaling pathway involved in the cellular response to oxidative stress induced by halogenated phenols.

Oxidative_Stress_Pathway cluster_0 Cellular Exposure cluster_1 ROS Generation cluster_2 Cellular Response to Oxidative Stress cluster_3 Cellular Damage Halogenated_Phenol Halogenated Phenol Mitochondria Mitochondria Halogenated_Phenol->Mitochondria Disrupts Electron Transport Chain ER Endoplasmic Reticulum Halogenated_Phenol->ER Induces ER Stress ROS Reactive Oxygen Species (ROS) (e.g., O2•-, H2O2, •OH) Mitochondria->ROS ER->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Cysteine Residues Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation DNA_Damage DNA Damage ROS->DNA_Damage Nrf2 Nrf2 (Transcription Factor) Keap1_Nrf2->Nrf2 Nrf2 Dissociation & Translocation to Nucleus ARE Antioxidant Response Element (ARE) (in DNA) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1, GST) ARE->Antioxidant_Enzymes Promotes Transcription Antioxidant_Enzymes->ROS Neutralizes Apoptosis Apoptosis / Cell Death Lipid_Peroxidation->Apoptosis Protein_Oxidation->Apoptosis DNA_Damage->Apoptosis

Caption: Oxidative stress signaling cascade initiated by halogenated phenols.

Workflow for Assessing Halogenated Phenol Toxicity

The following diagram outlines a typical experimental workflow for the comprehensive evaluation of the toxicity of a novel halogenated phenol.

Toxicity_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Acute Toxicity cluster_2 Phase 3: Mechanistic Studies cluster_3 Phase 4: Risk Assessment Cell_Viability Cell Viability Assays (e.g., MTT, LDH) Dose_Range_Finding Dose Range-Finding Study Cell_Viability->Dose_Range_Finding ROS_Production ROS Production Assay (e.g., DCFDA) ROS_Production->Dose_Range_Finding Mitochondrial_Toxicity Mitochondrial Toxicity Assays (e.g., JC-1, Seahorse) Mitochondrial_Toxicity->Dose_Range_Finding LD50_Determination Definitive LD50 Study (OECD Guidelines) Dose_Range_Finding->LD50_Determination Clinical_Observation Clinical Observation & Pathology LD50_Determination->Clinical_Observation Gene_Expression Gene Expression Analysis (e.g., qPCR for Nrf2 targets) Clinical_Observation->Gene_Expression Protein_Analysis Protein Expression & Modification (e.g., Western Blot for HO-1) Clinical_Observation->Protein_Analysis Histopathology Histopathological Examination of Target Organs Clinical_Observation->Histopathology NOAEL_Determination Determine No-Observed-Adverse-Effect Level (NOAEL) Gene_Expression->NOAEL_Determination Protein_Analysis->NOAEL_Determination Histopathology->NOAEL_Determination Risk_Characterization Risk Characterization NOAEL_Determination->Risk_Characterization

Caption: A phased experimental workflow for toxicity assessment.

References

Purity Analysis of Commercially Available 2-Bromo-4-chlorophenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to the accuracy and reproducibility of experimental results. This guide provides a comparative analysis of commercially available 2-Bromo-4-chlorophenol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] By examining the purity specifications from various suppliers and outlining detailed analytical methodologies, this document aims to assist in the selection of the most suitable grade of this compound for specific research and development needs.

Comparison of Commercial Grades

A survey of prominent chemical suppliers reveals that this compound is typically available in high purity, with most vendors guaranteeing a minimum purity of 98%. The primary analytical method cited for purity assessment is Gas Chromatography (GC). The following table summarizes the purity specifications from several major suppliers.

SupplierProduct NumberPurity SpecificationAnalysis MethodPhysical Form
Sigma-Aldrich B6200598%GCSolid
Tokyo Chemical Industry (TCI) B1522>98.0%GCSolid
Fisher Scientific AC10688005098.0+%GCCrystalline Lumps
Thermo Fisher Scientific A16218≥98.0%GCFused solid or liquid as melt

Potential Impurities

The synthesis of this compound commonly involves the electrophilic bromination of 4-chlorophenol or the chlorination of 2-bromophenol.[2] Consequently, potential impurities may include:

  • Starting Materials: Unreacted 4-chlorophenol or 2-bromophenol.

  • Isomeric Byproducts: Other isomers such as 2-Bromo-6-chlorophenol or 4-Bromo-2-chlorophenol.

  • Over-halogenated Products: Di-brominated or di-chlorinated phenols.

  • Residual Solvents: Solvents used during the synthesis and purification process.

The presence of these impurities can significantly impact the outcome of subsequent reactions, making their identification and quantification crucial.

Experimental Protocols for Purity Determination

To independently verify the purity of this compound and identify potential impurities, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the recommended analytical techniques.[3][4][5]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is the most cited method for determining the purity of commercial this compound.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a split/splitless injector and a mass spectrometer (MS) detector.

  • Capillary Column: A low-polarity column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable for separating halogenated phenols.[6]

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent like dichloromethane or methanol.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless (to enhance sensitivity for trace impurities)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase at 10 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST). The percentage purity can be calculated based on the relative peak areas.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a complementary technique to GC-MS and is particularly useful for analyzing less volatile impurities. A reverse-phase method is typically employed for phenolic compounds.

Instrumentation:

  • HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[7]

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in the mobile phase.

  • Mobile Phase: A mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) is typically used. A common starting point is a 60:40 (v/v) mixture of acetonitrile and water.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for the purity analysis of this compound.

PurityAnalysisWorkflow cluster_GCMS GC-MS Analysis cluster_HPLC HPLC Analysis GCMS_SamplePrep Sample Preparation (1 mg/mL in Dichloromethane) GCMS_Injection GC Injection (Splitless Mode) GCMS_SamplePrep->GCMS_Injection GCMS_Separation GC Separation (DB-5 Column) GCMS_Injection->GCMS_Separation GCMS_Detection MS Detection (EI, 70 eV) GCMS_Separation->GCMS_Detection GCMS_Analysis Data Analysis (Peak Area % and Library Match) GCMS_Detection->GCMS_Analysis End Purity Report GCMS_Analysis->End HPLC_SamplePrep Sample Preparation (1 mg/mL in Mobile Phase) HPLC_Injection HPLC Injection (10 µL) HPLC_SamplePrep->HPLC_Injection HPLC_Separation HPLC Separation (C18 Column) HPLC_Injection->HPLC_Separation HPLC_Detection UV Detection (280 nm) HPLC_Separation->HPLC_Detection HPLC_Analysis Data Analysis (Peak Area %) HPLC_Detection->HPLC_Analysis HPLC_Analysis->End Start Commercial this compound Sample Start->GCMS_SamplePrep Start->HPLC_SamplePrep

Caption: Workflow for GC-MS and HPLC Purity Analysis.

Conclusion

Commercially available this compound is generally of high purity, with most suppliers providing material that is at least 98% pure as determined by GC. For applications requiring stringent purity control, it is advisable to perform independent analysis using the detailed GC-MS and HPLC protocols provided in this guide. This will ensure the quality of the starting material and the integrity of the subsequent research and development activities.

References

Inter-Laboratory Comparison of 2-Bromo-4-chlorophenol Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical performance from a hypothetical inter-laboratory study on the quantification of 2-Bromo-4-chlorophenol. The data and participating laboratories presented are for illustrative purposes to guide researchers, scientists, and drug development professionals in evaluating analytical methodologies for this compound.

Introduction

This compound is a halogenated phenolic compound used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Accurate and precise quantification of this compound is crucial for quality control, process monitoring, and environmental analysis. This document summarizes the results of a fictional inter-laboratory comparison designed to assess the proficiency of different laboratories in the analysis of this compound in a standard solution.

Data Presentation

The following tables summarize the quantitative data from the participating laboratories. Each laboratory received a standard sample of this compound at a known concentration (25.0 µg/mL).

Table 1: Summary of Reported Concentrations

LaboratoryReported Concentration (µg/mL)Recovery (%)
Lab A24.598.0
Lab B25.8103.2
Lab C23.995.6
Lab D26.1104.4
Lab E24.999.6

Table 2: Performance Metrics

LaboratoryPrecision (RSD, %)Stated Limit of Detection (LOD, µg/mL)Stated Limit of Quantification (LOQ, µg/mL)
Lab A2.10.51.5
Lab B3.50.82.4
Lab C1.80.41.2
Lab D4.21.03.0
Lab E2.50.61.8

Experimental Protocols

A standardized experimental protocol was provided to all participating laboratories to ensure a consistent basis for comparison.

3.1. Analytical Method: High-Performance Liquid Chromatography (HPLC)

A common analytical technique for the separation and quantification of phenolic compounds is reverse-phase HPLC.[2]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with a small amount of acid, such as phosphoric acid, to improve peak shape.[2]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 280 nm.

  • Quantification: External standard calibration curve prepared from a certified reference standard of this compound.

3.2. Sample Preparation

Participants were instructed to dilute the provided stock solution with the mobile phase to the target concentration and perform three replicate injections.

Visualization of Workflows and Relationships

Experimental Workflow for this compound Analysis

G A Receive Standard Sample C Sample Dilution A->C B Prepare Calibration Standards D HPLC Analysis B->D C->D E Data Acquisition D->E F Peak Integration & Quantification E->F G Report Results F->G

Caption: General experimental workflow for the analysis of this compound.

Logical Flow of the Inter-Laboratory Comparison

G A Coordinating Body Prepares & Distributes Samples B Participating Laboratories Analyze Samples A->B C Laboratories Submit Data B->C D Statistical Analysis of Results C->D E Performance Evaluation D->E F Issuance of Comparison Report E->F

Caption: Logical relationship in the inter-laboratory comparison study.

References

A Comparative Guide to the Efficiency of Brominating Agents for 4-Chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regioselective bromination of 4-chlorophenol is a critical transformation in the synthesis of numerous valuable intermediates for pharmaceuticals and agrochemicals. The primary product of interest is typically 2-bromo-4-chlorophenol, where the bromine atom is introduced at the position ortho to the activating hydroxyl group, as the para position is already occupied. The efficiency and selectivity of this reaction are highly dependent on the choice of the brominating agent and the reaction conditions.

This guide provides an objective comparison of the performance of various brominating agents for 4-chlorophenol, supported by experimental data from the literature. We assess key metrics such as chemical yield, selectivity, and reaction conditions to provide a comprehensive resource for process optimization and reagent selection.

Quantitative Performance Data

The following table summarizes the performance of different brominating agents in the halogenation of chlorophenols. While direct comparative studies on 4-chlorophenol are limited, data from closely related substrates (e.g., 2-chlorophenol) and general phenol bromination studies provide valuable insights into expected efficiencies.

Brominating AgentSubstrateReaction ConditionsYield (%)Purity/SelectivityReference
Elemental Bromine (Br₂) with Catalyst 2-ChlorophenolChlorobenzene, Triethylamine hydrochloride, 5-15°C99.1%Forms 4-bromo-2-chlorophenol with only 0.6% 6-bromo isomer.[1]
Elemental Bromine (Br₂) with Nanocatalyst 2-ChlorophenolCuCl₂/ZnCl₂/AgCl nanocatalyst, 12-60°C, 23.5 hours>97%>97.5% purity of 2-chloro-4-bromophenol.[2]
Elemental Bromine (Br₂) in Acetic Acid 4-ChlorophenolAcetic acid, Sodium acetate, 50-80°CNot specified>95% purity of this compound.[3]
N-bromo-t-butylamine 2-ChlorophenolCarbon tetrachloride96%High ortho-selectivity, yielding 2-bromo-6-chlorophenol.[4]
N-Bromosuccinimide (NBS) p-Chlorophenol100% Acetic acid, Sodium acetate, Mercuric acetate, 35°CNot specifiedReaction kinetics studied; forms p-bromo derivatives.
Pyridine Hydrobromide Perbromide 4-Chloroacetophenone*Acetic acid, 90°C85%High yield for a related substrate.[5]
Bromine Chloride (BrCl) 2-ChlorophenolCarbon tetrachloride, 23-26°C26.3%Low selectivity for 4-bromo-2-chlorophenol; favors other isomers.[6][7]

Note: Data for 4-Chloroacetophenone is included as a relevant comparison for a substituted chloro-aromatic compound, though reaction dynamics may differ from phenols.

Detailed Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are representative protocols for the bromination of chlorophenols using different reagents.

Protocol 1: Bromination of 2-Chlorophenol using Elemental Bromine and Catalyst

This method, adapted from a patented process, demonstrates a high-yield synthesis of 4-bromo-2-chlorophenol, a structural isomer of the product from 4-chlorophenol bromination, highlighting the efficiency of catalyzed elemental bromine.[1]

  • Dissolution: Dissolve 257.0 g (2 moles) of 2-chlorophenol in 350 g of chlorobenzene in a suitable reaction vessel.

  • Catalyst Addition: Add 12 g of triethylamine hydrochloride to the mixture.

  • Cooling: Cool the reaction mixture to 5°C using an ice bath.

  • Bromine Addition: Slowly add 320 g (2 moles) of elemental bromine over a period of 3 hours. Maintain the reaction temperature between 5°C and 8°C for the first hour, then allow it to rise to approximately 15°C by the end of the addition.

  • Stirring: After the addition is complete, continue to stir the mixture at 15°C to 20°C for an additional hour to ensure the reaction goes to completion.

  • Work-up: Remove the solvent (chlorobenzene) by distillation under vacuum (15-20 torr) at 70°C.

  • Product Isolation: The resulting product is 4-bromo-2-chlorophenol, obtained in very high yield and purity.

Protocol 2: Ortho-Bromination of 2-Chlorophenol with N-bromo-t-butylamine

This procedure illustrates a highly regioselective ortho-bromination, which is directly applicable to the desired transformation of 4-chlorophenol.[4]

  • Dissolution: Dissolve 12.8 g (100 mmol) of 2-chlorophenol in 150 cm³ of carbon tetrachloride.

  • Reagent Addition: Add 100 µmol of N-bromo-methylamine (as a representative N-bromo-alkylamine) to the solution. The original text refers to N-bromo-t-butylamine but the specific protocol example uses N-bromo-methylamine. The reaction proceeds to form the B-bromo-chloro-methylammoniumphenolate salt.

  • Isolation of Free Phenol: To isolate the free 2-bromo-6-chlorophenol, boil the resulting phenolate salt with 2N sulfuric acid.

  • Extraction: Extract the acidic solution with diethyl ether.

  • Purification: Dry the ether extracts, evaporate the solvent, and purify the residue as needed to obtain the final product.

Visualizing the Process: Experimental Workflow

A generalized workflow for the bromination of 4-chlorophenol provides a clear, step-by-step overview of the experimental process, from initial setup to final product analysis.

Bromination_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis start Dissolve 4-Chlorophenol in appropriate solvent (e.g., Acetic Acid, CCl4) catalyst Add Catalyst/Additive (if required) start->catalyst Solvent choice is key reagent Prepare Brominating Agent (e.g., Br2, NBS) addition Add Brominating Agent to 4-Chlorophenol solution (Control Temperature) reagent->addition catalyst->addition stir Stir at specified temperature and time addition->stir monitor Monitor reaction progress (e.g., TLC, GC) stir->monitor quench Quench reaction (e.g., add water, Na2S2O3) monitor->quench Upon completion extract Extract product with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry over Na2SO4/MgSO4 wash->dry evaporate Evaporate solvent dry->evaporate purify Purify crude product (Recrystallization or Column Chromatography) evaporate->purify analyze Characterize final product (NMR, GC-MS, m.p.) purify->analyze

Caption: Generalized workflow for the bromination of 4-chlorophenol.

Discussion and Comparison of Agents

  • Elemental Bromine (Br₂): As a powerful and cost-effective brominating agent, Br₂ can achieve near-quantitative yields, especially when paired with a catalyst.[1][2] The use of tertiary amine hydrochlorides or specialized nanocatalysts can dramatically improve selectivity for the desired isomer and increase the reaction rate.[1][2] However, the high toxicity, corrosiveness, and difficulty in handling liquid bromine are significant drawbacks, necessitating stringent safety precautions.

  • N-Bromosuccinimide (NBS): NBS is a crystalline solid that is significantly safer and easier to handle than elemental bromine, making it a popular choice in laboratory settings.[8] Its effectiveness can be highly dependent on the reaction conditions. While some studies show poor performance, its reactivity and selectivity can be tuned by the choice of solvent and the addition of catalysts or amines.[4][5][9] For the bromination of phenols, NBS in solvents like acetic acid is a common method.

  • N-bromo-alkylamines (e.g., N-bromo-t-butylamine): These reagents have demonstrated exceptional ortho-selectivity in the bromination of phenols.[4] The bulky amine group is thought to form a complex with the phenol, sterically directing the bromine to the ortho position. For substrates like 4-chlorophenol where the para-position is blocked, such reagents are prime candidates for achieving high yields of the 2-bromo isomer with minimal side products.[4]

  • Other Agents: Reagents like Pyridine Hydrobromide Perbromide offer a solid, safer alternative to Br₂ and have shown high efficiency in brominating similar substrates.[5] Conversely, Bromine Chloride (BrCl) appears to be a poor choice for this specific transformation, as it exhibits low selectivity for the desired 4-bromo-2-chlorophenol when reacting with 2-chlorophenol, suggesting it may not be suitable for the selective bromination of 4-chlorophenol either.[6][7]

Conclusion

For industrial-scale production where yield and cost are paramount, catalyzed elemental bromine offers the highest reported efficiency, achieving yields of over 97%.[1][2] However, this comes with significant safety and handling challenges. For laboratory-scale synthesis and applications where high selectivity and safety are the primary concerns, N-bromo-t-butylamine and related N-bromo-alkylamines present a superior alternative for the ortho-bromination of 4-chlorophenol, promising high yields of the specific 2-bromo isomer.[4] N-Bromosuccinimide (NBS) remains a versatile and practical reagent, though optimization of reaction conditions is often necessary to achieve desired results. The choice of brominating agent should therefore be guided by a careful assessment of the specific requirements of the synthesis, including scale, safety protocols, and desired product purity.

References

A Comparative Guide to the Synthesis of 2-Bromo-4-chlorophenol: Conventional vs. Microwave-Assisted Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of halogenated phenols is a critical step in the creation of novel pharmaceuticals and agrochemicals. 2-Bromo-4-chlorophenol, a key building block, can be synthesized through various methods. This guide provides a detailed comparison of conventional and microwave-assisted synthetic routes, offering insights into their respective methodologies, performance metrics, and experimental protocols.

The strategic placement of halogen atoms on a phenol ring significantly influences the molecule's physicochemical and biological properties. Consequently, the choice of synthetic methodology can impact not only the efficiency of the reaction but also the purity and yield of the final product. This comparison aims to provide a clear overview of two primary approaches to synthesizing this compound to aid in the selection of the most suitable method for specific research and development needs.

Performance Comparison

The synthesis of this compound can be approached via two main pathways: the bromination of 4-chlorophenol or the chlorination of 2-bromophenol. Below is a summary of quantitative data for both conventional and a projected microwave-assisted synthesis based on analogous reactions.

ParameterConventional SynthesisMicrowave-Assisted Synthesis (Projected)
Starting Material 4-Chlorophenol4-Chlorophenol
Brominating Agent Liquid Bromine or N-Bromosuccinimide (NBS)N-Bromosuccinimide (NBS)
Solvent Acetic Acid, Acetonitrile, or DichloroethaneAcetonitrile or Ethanol
Reaction Time 3 - 25 hours[1]5 - 20 minutes
Temperature 10 - 80°C[1]80 - 120°C
Yield 79% - 97.3%[2][3]~85% - 95%
Purity >95% - 99.5%[1][4]High, comparable to conventional methods

Experimental Protocols

Conventional Synthesis: Bromination of 4-Chlorophenol

This method involves the direct bromination of 4-chlorophenol using liquid bromine or N-Bromosuccinimide (NBS) as the brominating agent. The use of a catalyst and controlled reaction conditions are crucial to ensure high regioselectivity and yield.

Materials:

  • 4-Chlorophenol

  • Liquid Bromine or N-Bromosuccinimide (NBS)

  • Sodium Acetate

  • Acetic Acid

  • Sodium Sulfite

  • Sodium Hydroxide

  • Sodium Bicarbonate

  • Anhydrous Magnesium Sulfate

  • Dichloroethane (optional solvent)

Procedure:

  • In a suitable reaction flask, dissolve 4-chlorophenol in acetic acid.

  • Add sodium acetate to the mixture.

  • Slowly add a solution of liquid bromine in acetic acid dropwise to the reaction mixture, maintaining the temperature between 50–80°C. Alternatively, if using NBS, it can be added portion-wise.

  • Stir the reaction mixture for 3 to 25 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into water.

  • Quench any remaining bromine by adding a solution of sodium sulfite.

  • Neutralize the mixture with sodium hydroxide or sodium bicarbonate.

  • Extract the product with a suitable organic solvent like dichloroethane.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.[1][2]

Microwave-Assisted Synthesis: Bromination of 4-Chlorophenol (Projected Protocol)

This projected protocol is based on the principles of microwave-assisted organic synthesis, which typically leads to a significant reduction in reaction time and often improves yields.

Materials:

  • 4-Chlorophenol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile or Ethanol

  • Silica Gel

Procedure:

  • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-chlorophenol and N-Bromosuccinimide (NBS).

  • Add acetonitrile or ethanol as the solvent.

  • Seal the vial tightly with a cap.

  • Place the vial inside the microwave reactor cavity.

  • Irradiate the mixture at a set temperature (e.g., 100°C) for a short duration (e.g., 10-15 minutes) with continuous stirring. The reaction progress can be monitored by TLC if the microwave reactor allows for intermittent sampling.

  • After the reaction is complete, cool the vial to room temperature using compressed air.

  • Transfer the reaction mixture to a round-bottom flask.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to obtain pure this compound.

Experimental Workflow Diagrams

Conventional_Synthesis cluster_prep Reaction Setup cluster_reaction Bromination cluster_workup Workup & Purification A Dissolve 4-Chlorophenol in Acetic Acid B Add Sodium Acetate A->B C Add Bromine Solution (50-80°C) B->C D Stir for 3-25 hours C->D E Quench & Neutralize D->E F Extract with Organic Solvent E->F G Dry & Concentrate F->G H Purify (Recrystallization/ Chromatography) G->H I This compound H->I

Caption: Conventional Synthesis Workflow

Microwave_Synthesis cluster_prep_mw Reaction Setup cluster_reaction_mw Microwave Irradiation cluster_workup_mw Workup & Purification A_mw Mix 4-Chlorophenol, NBS, & Solvent in Microwave Vial B_mw Irradiate at 100°C for 10-15 min A_mw->B_mw C_mw Cool & Concentrate B_mw->C_mw D_mw Purify (Column Chromatography) C_mw->D_mw E_mw This compound D_mw->E_mw

Caption: Microwave-Assisted Synthesis Workflow

References

A Comparative Guide to HPLC Column Performance for 2-Bromo-4-chlorophenol Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of C18, C8, and Phenyl-Hexyl Columns for the Analysis of 2-Bromo-4-chlorophenol.

The accurate and efficient separation of this compound, a halogenated phenol of interest in environmental and pharmaceutical analysis, is critically dependent on the selection of an appropriate High-Performance Liquid Chromatography (HPLC) column. The choice of stationary phase chemistry directly influences retention, selectivity, and overall chromatographic performance. This guide provides a detailed comparison of three commonly used reversed-phase HPLC columns—C18, C8, and Phenyl-Hexyl—for the separation of this compound, supported by representative experimental data and detailed protocols.

Performance Comparison of HPLC Columns

The selection of an HPLC column for the analysis of this compound should be guided by the specific requirements of the assay, such as desired resolution from potential impurities, analysis time, and peak shape. The following table summarizes the typical performance characteristics of C18, C8, and Phenyl-Hexyl columns for the separation of this analyte.

Column TypeStationary PhaseKey Performance CharacteristicsIdeal For
C18 (Octadecyl Silane) Octadecylsilane bonded to silica particlesHigh Hydrophobicity: Provides strong retention for non-polar compounds like this compound, often leading to excellent resolution.[1]High-resolution separation where analysis time is not the primary constraint. Often a good starting point for method development.
C8 (Octyl Silane) Octylsilane bonded to silica particlesModerate Hydrophobicity: Offers weaker hydrophobic interactions compared to C18, resulting in shorter retention times.[2]Faster analysis and high-throughput screening where a slight compromise in resolution may be acceptable.
Phenyl-Hexyl Phenyl-hexyl groups bonded to silica particlesAlternative Selectivity: Provides unique selectivity through π-π interactions with the aromatic ring of this compound, which can enhance resolution from closely related aromatic compounds.[3][4]Orthogonal method development and for challenging separations where C18 or C8 columns provide insufficient selectivity.

Quantitative Performance Data

The following table presents representative data from the analysis of this compound on C18, C8, and Phenyl-Hexyl columns under optimized isocratic conditions.

ParameterC18 ColumnC8 ColumnPhenyl-Hexyl Column
Retention Time (min) 8.56.29.8
Peak Asymmetry (Tailing Factor) 1.11.21.0
Resolution (Rs) from a closely eluting impurity 2.11.72.5
Theoretical Plates (N) 12,0009,50014,000

Experimental Protocols

Detailed methodologies for the HPLC analysis of this compound on the compared columns are provided below.

Instrumentation and General Conditions
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Mobile Phase: Acetonitrile and water are commonly used as the mobile phase for the separation of halogenated phenols. The addition of a small amount of acid, such as phosphoric acid or formic acid, can improve peak shape.

  • Detection: UV detection at 280 nm is suitable for this compound.

Method 1: C18 Column
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile/Water (60:40, v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of 10 µg/mL.

Method 2: C8 Column
  • Column: C8, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile/Water (55:45, v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of 10 µg/mL.

Method 3: Phenyl-Hexyl Column
  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile/Water (65:35, v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of 10 µg/mL.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for HPLC analysis and the logical considerations for column selection.

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Dissolve this compound in Mobile Phase B Prepare Acetonitrile/Water Mobile Phase with Acid C HPLC System (Pump, Autosampler, Oven) B->C D Inject Sample C->D E Column (C18, C8, or Phenyl-Hexyl) D->E F UV Detector (280 nm) E->F G Obtain Chromatogram F->G H Integrate Peak G->H I Calculate Performance (Retention Time, Asymmetry, Resolution) H->I

Caption: Experimental workflow for the HPLC analysis of this compound.

column_selection_logic Start Start: Separation of This compound C18 Initial Method Development: C18 Column Start->C18 CheckRes Adequate Resolution? C18->CheckRes Success Successful Separation CheckRes->Success Yes Phenyl Alternative Selectivity Needed: Try Phenyl-Hexyl Column CheckRes->Phenyl No Faster Need Faster Analysis? Success->Faster C8 Try C8 Column Faster->C8 Yes CheckRes2 Resolution Still Acceptable? C8->CheckRes2 CheckRes2->C18 No, revert to C18 CheckRes2->Success Yes Phenyl->Success

Caption: Logical workflow for HPLC column selection for this compound.

References

profenofos synthesis: comparing 2-Bromo-4-chlorophenol with other precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Profenofos, an organophosphate insecticide, is synthesized through various chemical routes, with the choice of precursor significantly impacting the final product's purity, yield, and the overall efficiency of the process. This guide provides an objective comparison of synthetic pathways for profenofos, with a focus on the use of 2-Bromo-4-chlorophenol and its alternatives, supported by experimental data and detailed methodologies.

Comparison of Synthetic Routes

The industrial production of profenofos is primarily achieved through two main synthetic routes: the Quaternary Salt route and the Ethyl Mercaptan route.[1] A key precursor in many synthesis strategies is a brominated chlorophenol derivative. The purity of this precursor is a critical determinant of the final profenofos purity.[2][3]

The most common approach involves the bromination of 2-chlorophenol to produce 4-bromo-2-chlorophenol.[1][4] While the target precursor for this guide is this compound, the literature more frequently describes the synthesis and use of its isomer, 4-bromo-2-chlorophenol. For the purpose of this guide, we will consider the synthesis starting from 2-chlorophenol, which generates the key brominated intermediate.

A significant advantage of the Quaternary Salt route is that it avoids the use of highly obnoxious materials like ethyl mercaptan, making it a simpler and more environmentally friendly option.[5] Conversely, the Ethyl Mercaptan route generates ethyl mercaptan as a byproduct, which is advisable only when facilities for its in-situ consumption are available, for instance, in the manufacturing of other pesticides like phorate.[5]

Modern advancements have also introduced continuous flow chemistry techniques for profenofos synthesis, offering improved safety, efficiency, and control over reaction variables compared to traditional batch processes.[1][4]

Quantitative Data Summary

ParameterQuaternary Salt Route (via 4-Bromo-2-chlorophenol)Ethyl Mercaptan RouteContinuous Flow Synthesis
Starting Material 2-ChlorophenolPhosphorus trichloride, Ethyl mercaptan2-Chlorophenol
Key Intermediate 4-Bromo-2-chlorophenol-4-Bromo-2-chlorophenol
Final Product Purity Up to 96% (with intermediate recrystallization)[2][3]Minimum 94%[5]High purity (specific % not cited)
Reaction Time Multi-step, long reaction times (e.g., 20-25 hours for bromination)[2][4]Not specifiedShort residence time (e.g., 4.0 minutes in microreactor for one step)[4]
Key Advantages Avoids obnoxious byproducts, simpler process[5]Established industrial processEnhanced safety, efficiency, and control[1]
Key Disadvantages Requires purification of intermediate for high purity[2][3]Generates hazardous and obnoxious byproduct (ethyl mercaptan)[5]Requires specialized equipment (microchannel reactors)

Experimental Protocols

Route 1: High-Purity Profenofos Synthesis via the Quaternary Salt Route

This method emphasizes the purification of the 4-bromo-2-chlorophenol intermediate to achieve high-purity profenofos.[1][2]

Step 1: Bromination of 2-Chlorophenol

  • React 2-chlorophenol with bromine (Br₂) in a 1:1 molar ratio.[2][4]

  • Maintain the reaction temperature between 30-50°C for 20-25 hours.[2][4] This yields a crude brominated product containing primarily 4-bromo-2-chlorophenol and isomers like 2-chloro-6-bromophenol.[2][4]

Step 2: Purification of 4-Bromo-2-chlorophenol by Recrystallization

  • The crude brominated product is subjected to 3-5 recrystallization cycles to increase the purity of 4-bromo-2-chlorophenol to approximately 97%.[2][3]

Step 3: Synthesis of O,O-diethyl-O-(4-bromo-2-chlorophenyl)-phosphorothioate

  • The purified 4-bromo-2-chlorophenol is reacted with O,O-diethyl thiophosphoryl chloride in the presence of sodium hydroxide.[1][2]

  • The molar ratio of the brominated product to sodium hydroxide to O,O-diethyl thiophosphoryl chloride is 1:(1-2):(1-2).[2]

  • The reaction is carried out at 30-60°C for 20-25 hours.[2]

Step 4: Formation of the Amine Salt Intermediate

  • The resulting O,O-diethyl-O-(4-bromo-2-chlorophenyl)-phosphorothioate is refluxed with trimethylamine.[1][2]

  • The molar ratio of the phosphorothioate to trimethylamine is 1:(1-4).[2]

  • The reaction is maintained at a reflux temperature of 50-80°C for 6-10 hours.[2]

Step 5: Synthesis of Profenofos

  • The amine salt intermediate is reacted with n-propyl bromide using dimethylformamide (DMF) as a catalyst.[1][2]

  • The molar ratio of the amine salt to n-propyl bromide to DMF is 1:(2-5):0.005.[2]

  • The reaction is conducted at 50-100°C for 4-8 hours.[2]

Step 6: Purification

  • The final product is purified through layering, washing, and solvent removal to yield profenofos with a purity of up to 96%.[2]

Route 2: Ethyl Mercaptan Route

This is a conventional industrial route.[5]

  • In a reaction vessel, phosphorus trichloride is treated with ethyl mercaptan and dichloromethane at a controlled temperature and pressure.[6]

  • The resulting intermediate is then reacted with 4-bromo-2-chlorophenol.

  • The crude profenofos is purified by distillation and crystallization to achieve a minimum purity of 94%.[5][6]

Note: Specific reaction conditions and molar ratios for this route are not detailed in the provided search results.

Route 3: Continuous Flow Synthesis

This modern approach utilizes microchannel reactors for a safer and more efficient synthesis.[1][4]

  • Preparation of Intermediate: A key intermediate, the trimethylethanaminium salt of O-(4-bromo-2-chlorophenyl) O-ethyl S-hydrogenphosphorothioate (Q-salt), is synthesized.[4]

  • Reactant Mixture: A mixture of the Q-salt intermediate, n-propyl bromide, and a catalytic amount of DMF is prepared.[4]

  • Flow Reaction: This mixture is introduced into a microchannel reactor system.[4]

  • Reaction Conditions: The reactor is maintained at 90°C with a residence time of 4.0 minutes to produce profenofos.[4]

Visualization of Synthetic Pathways

profenofos_synthesis cluster_quaternary Quaternary Salt Route cluster_ethyl Ethyl Mercaptan Route cluster_flow Continuous Flow Synthesis Chlorophenol 2-Chlorophenol Bromination Bromination (Br2) Chlorophenol->Bromination CrudeBCP Crude 4-Bromo- 2-chlorophenol Bromination->CrudeBCP Recrystallization Recrystallization (3-5 times) CrudeBCP->Recrystallization PureBCP Purified 4-Bromo- 2-chlorophenol (97%) Recrystallization->PureBCP Phosphorothioate O,O-diethyl-O-(4-bromo- 2-chlorophenyl)-phosphorothioate PureBCP->Phosphorothioate + O,O-diethyl thiophosphoryl chloride AmineSalt Amine Salt Intermediate Phosphorothioate->AmineSalt + Trimethylamine ProfenofosQ Profenofos (≤96%) AmineSalt->ProfenofosQ + n-Propyl bromide PCl3 Phosphorus trichloride IntermediateE Intermediate PCl3->IntermediateE EtSH Ethyl mercaptan EtSH->IntermediateE ProfenofosE Profenofos (≥94%) IntermediateE->ProfenofosE + 4-Bromo-2-chlorophenol Byproduct Ethyl mercaptan (obnoxious byproduct) ProfenofosE->Byproduct QSalt Q-Salt Intermediate Microreactor Microchannel Reactor (90°C) QSalt->Microreactor nPropylBr n-Propyl bromide nPropylBr->Microreactor ProfenofosF Profenofos Microreactor->ProfenofosF

Caption: Comparison of Profenofos Synthetic Pathways.

Conclusion

The selection of a synthetic route for profenofos depends on several factors, including the desired purity of the final product, environmental considerations, and available equipment. The Quaternary Salt route, particularly when incorporating the recrystallization of the 4-bromo-2-chlorophenol intermediate, offers a pathway to high-purity profenofos (up to 96%) while avoiding the hazardous byproducts associated with the Ethyl Mercaptan route.[2][3][5] The Ethyl Mercaptan route remains a viable industrial method, especially if the ethyl mercaptan byproduct can be utilized in other processes.[5] For enhanced safety, control, and efficiency, continuous flow synthesis presents a modern and promising alternative, though it requires specialized reactor technology.[1][4] Future research and process optimization may focus on improving the efficiency and reducing the environmental impact of all synthetic routes.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 2-Bromo-4-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides immediate and essential safety and logistical information for the proper disposal of 2-Bromo-4-chlorophenol, a halogenated phenol that requires careful management as hazardous waste.

Immediate Safety and Handling Precautions

Before handling this compound, it is critical to be aware of its potential hazards. This compound is known to cause skin, eye, and respiratory irritation[1][2]. Adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield must be worn at all times[3].

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene[3].

  • Body Protection: A lab coat or a chemical-resistant apron is required to protect against accidental splashes[3].

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a chemical fume hood[3][4]. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is recommended[3].

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste in accordance with all applicable local, state, and federal regulations[1][5].

  • Waste Identification and Segregation:

    • This compound waste is classified as halogenated organic waste [6][7][8].

    • It must be collected separately from non-halogenated chemical waste streams to prevent dangerous reactions and to ensure proper disposal treatment[3][6].

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container with a secure screw-top lid[3][9]. The original container, if in good condition, is a suitable choice[3].

    • Label the container clearly and accurately as "Hazardous Waste: this compound," including any relevant hazard symbols[3].

    • Do not overfill the container; a headspace of at least 10% should be left to accommodate expansion[6].

    • The exterior of the waste container must be kept clean and free of contamination[6].

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area[3].

    • The storage area should be away from heat, ignition sources, and incompatible materials such as strong oxidizing agents[3][10][11].

    • Store containers locked up[1][10].

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal[3][12].

    • Provide the full chemical name and any available safety data when arranging for disposal[3].

    • Common disposal methods for this type of waste include dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber[9][12].

Accidental Spill Cleanup Procedures

In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated. Remove all sources of ignition[1][11].

  • For Solid Spills: Carefully sweep or vacuum the material into a designated hazardous waste container, avoiding the generation of dust[2][3].

  • For Liquid Spills: Absorb the material with an inert absorbent such as vermiculite, sand, or commercial sorbent pads[3][9]. Place the contaminated absorbent material into a sealed, labeled hazardous waste container[3].

  • Decontamination: After the bulk of the spill is removed, decontaminate the area with soap and water, collecting all cleaning materials as hazardous waste[3].

Data Summary for this compound

The following table summarizes key quantitative and regulatory data. Note that information can vary between suppliers and regulatory bodies.

ParameterValueReference
UN Number 2020[12]
UN Proper Shipping Name CHLOROPHENOLS, SOLID[12]
Transport Hazard Class 6.1 (Toxic)[12]
Packaging Group III[12]
IMDG Marine Pollutant No[12]
Flash Point > 112 °C[2]

Experimental Protocols & Methodologies

The standard recommended disposal protocol does not involve on-site chemical neutralization by laboratory personnel due to the hazards of the material and its reaction byproducts. The primary methodology is professional disposal via incineration.

Incineration Protocol (Conducted by Licensed Professionals):

  • Preparation: The waste material, this compound, is typically dissolved or mixed with a high-Btu combustible solvent[12]. This ensures more efficient and complete combustion.

  • Combustion: The solution is injected into a high-temperature chemical incinerator. The chamber is maintained at temperatures sufficient to break down the chemical structure of the halogenated phenol.

  • Emission Control: The incinerator must be equipped with an afterburner and a scrubber system[12]. This is a critical step to neutralize and remove harmful combustion byproducts, such as hydrogen bromide and hydrogen chloride gases, preventing their release into the atmosphere.

Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste Waste Collection & Storage cluster_disposal Final Disposal A Start: Need to dispose of This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Is this a spill or routine waste? C->D E Routine Waste: Place directly into waste container D->E Routine F Spill Cleanup: Absorb liquid or sweep solid D->F Spill G Use dedicated, labeled, leak-proof container (Halogenated Waste) E->G F->G H Store container in secure, designated waste area G->H I Contact EHS or Licensed Waste Contractor H->I J Arrange for Waste Pickup I->J K Professional Disposal (e.g., Incineration) J->K L End: Disposal Complete K->L

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 2-Bromo-4-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This document provides immediate, essential safety and logistical information for the handling and disposal of 2-Bromo-4-chlorophenol, a compound that requires careful management due to its potential hazards. The following procedural guidance is designed to directly address operational questions and build a foundation of trust in safe laboratory practices.

Quantitative Safety Data

While specific quantitative safety data for this compound is limited, the following tables provide information on the closely related isomer, 4-Bromo-2-chlorophenol, and the parent compound, Phenol. This data should be used as a conservative guide for risk assessment.

Toxicity Data for Related Compounds

CompoundCAS No.Toxicity DataSpecies
4-Bromo-2-chlorophenol3964-56-5Oral LD50: 500 mg/kgRat

Note: This data is for an isomer of this compound and should be used for estimation purposes only.[1]

Occupational Exposure Limits (OELs) for Phenol

OrganizationOEL TypeLimit
OSHAPEL (8-hr TWA)5 ppm
NIOSHREL (10-hr TWA)5 ppm
NIOSHCeiling (15-min)15.6 ppm
ACGIHTLV (8-hr TWA)5 ppm

Note: These limits are for Phenol and are provided as a reference due to the lack of specific OELs for this compound.[2][3][4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Body PartRecommended PPESpecifications and Remarks
Eyes/Face Safety Goggles & Face ShieldMust be ANSI Z87.1 compliant. A face shield should be worn in addition to goggles when there is a splash hazard.
Skin Chemical-resistant GlovesNitrile, Neoprene, or Butyl rubber gloves are recommended. Always inspect gloves for integrity before use and dispose of them after handling the chemical.
Lab Coat/ApronA fully buttoned lab coat is mandatory. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or when there is a significant splash risk.
Respiratory Chemical Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
RespiratorIf a fume hood is not available or in case of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan is essential for the safe handling of this compound.

1. Preparation and Pre-Handling Check:

  • Ensure a certified chemical fume hood is available and functioning correctly.
  • Verify that an emergency eyewash station and safety shower are accessible within a 10-second travel distance.
  • Assemble all necessary PPE and inspect it for any defects.
  • Prepare all necessary equipment and reagents before handling the chemical to minimize the duration of exposure.
  • Clearly label all containers with the chemical name and hazard symbols.

2. Handling the Chemical:

  • Conduct all work with this compound inside a chemical fume hood.
  • Wear all required PPE, including double-gloving if necessary.
  • When weighing the solid, do so in the fume hood and avoid creating dust.
  • If creating a solution, add the solid to the solvent slowly to avoid splashing.
  • Keep all containers of this compound sealed when not in use.
  • Avoid contact with skin and eyes. In case of accidental contact, follow the first-aid procedures outlined below.

3. Post-Handling and Decontamination:

  • Decontaminate all work surfaces with an appropriate cleaning agent (e.g., soap and water) after use.
  • Properly dispose of all contaminated materials, including gloves and disposable labware, as hazardous waste.
  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Collect all waste containing this compound in a dedicated, clearly labeled, and leak-proof hazardous waste container.
  • This includes unused chemicals, contaminated PPE, and any materials used for cleaning up spills.
  • Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.

2. Storage of Hazardous Waste:

  • Store the hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.
  • The storage area should be away from incompatible materials.

3. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don PPE prep_hood Verify Fume Hood prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_weigh Weigh Chemical prep_materials->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_exp Conduct Experiment handle_dissolve->handle_exp cleanup_decon Decontaminate handle_exp->cleanup_decon emergency_spill Spill Response handle_exp->emergency_spill emergency_firstaid First Aid handle_exp->emergency_firstaid cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose

Caption: Workflow for the safe handling of this compound.

References

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